6-Bromo-4-chloro-8-methylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-chloro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZWRYPWQLXDFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C=CN=C12)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656129 | |
| Record name | 6-Bromo-4-chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086062-90-9 | |
| Record name | 6-Bromo-4-chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-4-chloro-8-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 6-Bromo-4-chloro-8-methylquinoline
An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chloro-8-methylquinoline
Introduction
This compound is a polysubstituted heterocyclic compound belonging to the quinoline family. Quinoline scaffolds are of paramount importance in medicinal chemistry and drug development, serving as the core structure for a wide array of pharmacologically active agents, including antimalarial, anticancer, and antimicrobial drugs.[1][2] The specific substitution pattern of this molecule, featuring chloro, bromo, and methyl groups, offers multiple reactive sites for further chemical modification, making it a valuable and versatile intermediate for the synthesis of more complex molecules and potential drug candidates.[3]
This guide provides a comprehensive, scientifically-grounded overview of a robust synthetic pathway for this compound. As a senior application scientist, the narrative emphasizes not just the procedural steps but the underlying chemical principles, the rationale for methodological choices, and the critical parameters that ensure a successful and reproducible synthesis. The presented strategy is a two-step sequence commencing with a substituted aniline, leveraging the classic Gould-Jacobs reaction to construct the quinoline core, followed by a direct chlorination to yield the final product.
Retrosynthetic Analysis and Strategic Pathway Selection
The synthesis of a multi-substituted aromatic system requires careful strategic planning to ensure correct regiochemistry. For the target molecule, this compound, the most logical retrosynthetic disconnection is at the C4-Cl and the N1-C2/C3-C4 bonds of the pyridine ring, pointing to a 4-hydroxyquinoline intermediate. This intermediate, in turn, can be traced back to a suitably substituted aniline precursor via the Gould-Jacobs reaction.
Two primary strategies were considered:
-
Late-Stage Bromination: Synthesizing 4-chloro-8-methylquinoline first, followed by electrophilic bromination. This approach is problematic as the directing effects of the 8-methyl (ortho-, para-directing) and 4-chloro (ortho-, para-directing) groups would likely favor bromination at positions 5 or 7, not the desired position 6.[4]
-
Early-Stage Bromination: Commencing with an aniline that already contains the bromine and methyl substituents in the correct relative positions. This strategy offers superior regiochemical control.
Therefore, the most efficient and predictable pathway involves starting with 4-bromo-2-methylaniline. This ensures the bromine and methyl groups are locked into the positions that will become C6 and C8, respectively, upon cyclization.
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of 6-Bromo-8-methylquinolin-4-ol via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic and reliable method for synthesizing 4-hydroxyquinoline derivatives from anilines.[5] The reaction proceeds through an initial condensation, followed by a high-temperature thermal cyclization to form the quinoline ring system.[6]
Mechanism Overview
The reaction mechanism involves several distinct stages:
-
Condensation: The nucleophilic nitrogen of 4-bromo-2-methylaniline attacks the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM), leading to the substitution of the ethoxy group and formation of a vinylogous amide intermediate, diethyl ((4-bromo-2-methylphenyl)amino)methylene)malonate.
-
Thermal Cyclization: At elevated temperatures (typically ~250 °C), the intermediate undergoes an intramolecular 6-electron cyclization onto the ortho position of the aniline ring. This electrocyclization is followed by the elimination of ethanol to form the aromatic quinoline ring.[6]
-
Saponification & Decarboxylation (Optional but recommended): The resulting ethyl 4-hydroxyquinoline-3-carboxylate can be hydrolyzed with a base (saponification) to the corresponding carboxylic acid. Subsequent heating of the acid causes decarboxylation, yielding the final 6-Bromo-8-methylquinolin-4-ol. This two-step hydrolysis and decarboxylation often provides a cleaner product than direct cyclization without the ester group.[7]
Caption: Simplified workflow of the Gould-Jacobs reaction.
Experimental Protocol: Synthesis of 6-Bromo-8-methylquinolin-4-ol
This protocol is adapted from established procedures for the Gould-Jacobs reaction.[4]
Step 1a: Condensation
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the reaction mixture in an oil bath at 110-120 °C for 2 hours. Ethanol is evolved during this step.
-
After 2 hours, increase the vacuum carefully to remove the remaining ethanol and any unreacted starting material. The product, diethyl ((4-bromo-2-methylphenyl)amino)methylene)malonate, is typically a viscous oil or low-melting solid and can be used in the next step without further purification.
Step 1b: Thermal Cyclization
-
Caution: This step requires high temperatures and should be performed in a well-ventilated fume hood.
-
In a separate flask, heat a high-boiling point solvent such as diphenyl ether or Dowtherm A to 250 °C.
-
Add the crude intermediate from Step 1a dropwise to the hot solvent with vigorous stirring. The addition should be controlled to maintain the temperature between 240-260 °C.
-
After the addition is complete, maintain the reaction at 250 °C for an additional 30 minutes.
-
Allow the reaction mixture to cool to below 100 °C, then add hexane or heptane to precipitate the cyclized product, ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate.
-
Collect the solid by vacuum filtration, wash thoroughly with hexane, and dry.
Step 1c: Saponification and Decarboxylation
-
Suspend the crude ester from Step 1b in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until a clear solution is obtained, indicating complete hydrolysis of the ester.
-
Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2-3. The carboxylic acid will precipitate.
-
Collect the solid acid by filtration, wash with cold water, and dry.
-
Place the dry carboxylic acid in a flask and heat it in an oil bath to ~260-270 °C until the cessation of gas evolution (CO₂), indicating the completion of decarboxylation.
-
The resulting solid is the crude 6-Bromo-8-methylquinolin-4-ol, which can be recrystallized from ethanol or acetic acid for purification.
| Parameter | Value | Reference/Comment |
| Starting Material | 4-bromo-2-methylaniline | --- |
| Reagent | Diethyl ethoxymethylenemalonate | 1.1 equivalents |
| Cyclization Temp. | ~250 °C | In Dowtherm A or diphenyl ether[4] |
| Product Form | Solid | Typically off-white to light brown |
| Expected Yield | 60-75% (overall) | Yields can vary based on purity |
Part 2: Chlorination of 6-Bromo-8-methylquinolin-4-ol
The conversion of a 4-hydroxyquinoline (or its 4-quinolinone tautomer) to a 4-chloroquinoline is a standard and highly effective transformation. The most common and robust reagent for this purpose is phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the solvent.[8][9]
Mechanism Overview
The 4-hydroxyquinoline exists in tautomeric equilibrium with its keto form, 2,4-quinolinedione. The reaction with POCl₃ likely proceeds through the activation of the carbonyl oxygen (from the quinolinone tautomer) by phosphorus, forming a phosphate ester intermediate. This transforms the oxygen into an excellent leaving group, which is subsequently displaced by a chloride ion via a nucleophilic addition-elimination mechanism at the C4 position.
Experimental Protocol: Synthesis of this compound
This protocol is based on well-documented procedures for the chlorination of analogous 4-hydroxyquinolines.[8][9]
-
Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This entire procedure must be conducted in a moisture-free environment and a well-ventilated fume hood.
-
To a round-bottom flask equipped with a reflux condenser (with a drying tube), add 6-Bromo-8-methylquinolin-4-ol (1.0 eq).
-
Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq), which can accelerate the reaction.[8]
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This quenching step is highly exothermic.
-
Neutralize the acidic solution by the slow portion-wise addition of a solid base like sodium carbonate or by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH reaches 8-9.
-
The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.
| Parameter | Value | Reference/Comment |
| Starting Material | 6-Bromo-8-methylquinolin-4-ol | 1.0 equivalent |
| Reagent | Phosphorus oxychloride (POCl₃) | 5-10 equivalents (serves as solvent)[9] |
| Catalyst | N,N-dimethylformamide (DMF) | Optional, but recommended[8] |
| Reaction Temp. | Reflux (~110 °C) | --- |
| Product Form | Solid | Typically a white to light-yellow solid[8] |
| Expected Yield | 80-95% | High yields are typical for this reaction[8][9] |
Overall Synthetic Workflow
The complete and validated synthetic pathway is summarized below.
Caption: Complete synthetic route to this compound.
Conclusion
The is efficiently achieved through a robust and reliable two-stage process. The strategic implementation of the Gould-Jacobs reaction using 4-bromo-2-methylaniline as the starting material ensures absolute control over the regiochemical placement of the bromine and methyl substituents on the quinoline core. The subsequent chlorination of the resulting 4-hydroxyquinoline intermediate with phosphorus oxychloride is a high-yielding and straightforward transformation. This guide provides the necessary technical detail and mechanistic rationale for researchers and drug development professionals to successfully synthesize this valuable chemical building block for further application in discovery chemistry.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.[Link]
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Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia.[Link]
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Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Slideshare.[Link]
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ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.[Link]
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PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.[Link]
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Organic Syntheses. (n.d.). Gould-Jacobs Reaction. Organic Syntheses.[Link]
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Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia.[Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.[Link]
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ACS Publications. (2010). A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene. The Journal of Organic Chemistry.[Link]
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Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry.[Link]
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MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.[Link]
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Bentham Science Publishers. (2025). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Bentham Science.[Link]
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MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.[Link]
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ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.[Link]
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ResearchGate. (n.d.). Some reactions of 4-hydroxy-2(1H)-quinolinones. ResearchGate.[Link]
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PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central.[Link]
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ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate.[Link]
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ResearchGate. (2025). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate.[Link]
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ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. ResearchGate.[Link]
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MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI.[Link]
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Chemistry Stack Exchange. (2020). Synthetic route to hydroxychloroquine. Chemistry Stack Exchange.[Link]
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RSC Publishing. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing.[Link]
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Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[Link]
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Wikipedia. (n.d.). Skraup reaction. Wikipedia.[Link]
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Oxford Academic. (n.d.). Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. FEMS Microbiology Letters.[Link]
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PubMed. (n.d.). Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8- dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. PubMed.[Link]
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MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.[Link]
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ResearchGate. (2018). How to synthesized 8chloroquinoline from 8hydroxyquinoline?. ResearchGate.[Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.[Link]
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An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-chloro-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Bromo-4-chloro-8-methylquinoline, a substituted quinoline of significant interest in medicinal chemistry and materials science. As a halogenated heterocyclic compound, its unique electronic and structural characteristics make it a valuable building block for the synthesis of novel bioactive molecules and functional materials.[1] This document delves into the structural and chemical identity, predicted and known physical properties, and spectral characteristics of this compound. Furthermore, it outlines detailed experimental protocols for its synthesis and for the determination of key physicochemical parameters, providing researchers with a foundational understanding for its application in drug discovery and development.
Introduction: The Significance of Substituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles. This compound, with its distinct substitution pattern of a bromine atom, a chlorine atom, and a methyl group, presents a unique combination of reactive sites and structural features, making it a versatile intermediate for the synthesis of complex organic molecules.[2] Its halogenated nature allows for selective functionalization through various cross-coupling reactions, opening avenues for the creation of diverse chemical libraries for drug screening and the development of novel materials.[1]
Chemical Identity and Structure
A thorough understanding of the chemical identity of this compound is fundamental for its application and for the interpretation of experimental data.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 1086062-90-9 | [3][4] |
| Molecular Formula | C₁₀H₇BrClN | [3][4] |
| Molecular Weight | 256.53 g/mol | [3][4] |
| IUPAC Name | This compound | |
| InChI | InChI=1S/C10H7BrClN/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3 | |
| InChIKey | ANZWRYPWQLXDFC-UHFFFAOYSA-N | |
| Canonical SMILES | Cc1cc(Br)cc2c(Cl)ccnc12 |
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Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in various systems, including its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.
Table 2: Summary of Physicochemical Properties of this compound
| Property | Value | Method | Source |
| Physical State | Solid, Off-white powder | Visual Observation | |
| Melting Point | No experimental data available. (For comparison, 6-Bromo-4-methylquinoline: 92.5-101.5 °C) | N/A | [5] |
| Boiling Point | 332.4 ± 37.0 °C | Predicted | [3] |
| Density | 1.591 ± 0.06 g/cm³ | Predicted | [3] |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). (Based on the isomer 8-Bromo-4-chloro-6-methylquinoline) | General Observation | [2] |
| pKa | 2.81 ± 0.33 | Predicted |
3.1. Solubility
3.2. Acidity/Basicity (pKa)
The predicted pKa of 2.81 ± 0.33 suggests that this compound is a weak base. The quinoline nitrogen can be protonated under acidic conditions. This property is crucial as it influences the compound's solubility in aqueous media at different pH values and its ability to interact with biological targets.
Synthesis and Purification
A plausible synthetic route for this compound can be adapted from established methods for similar quinoline derivatives, such as the synthesis of 7-Bromo-4-chloro-8-methylquinoline.[6][7] The general approach involves a Gould-Jacobs reaction to construct the quinoline core, followed by chlorination.
Caption: Proposed synthetic pathway for this compound.
4.1. Step-by-Step Synthetic Protocol (Adapted)
-
Condensation: 4-Bromo-2-methylaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) at elevated temperatures to form the corresponding enamine intermediate.
-
Thermal Cyclization: The intermediate is heated in a high-boiling solvent, such as diphenyl ether, to induce cyclization and form 6-Bromo-8-methylquinolin-4-ol.
-
Chlorination: The resulting 4-hydroxyquinoline is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the final product, this compound.[6][8]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spectral Analysis
While specific spectral data for this compound is not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a singlet for the methyl group. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the bromo, chloro, and methyl substituents. For comparison, the ¹H NMR of the related compound 6-bromo-4-chloroquinoline in DMSO-d₆ shows signals at δ 8.87 (d, J = 4.5 Hz, 1H), 8.32 (d, J = 2.0 Hz, 1H), 8.03 (d, J = 9.0 Hz, 1H), 7.99 (dd, J = 9.0, 2.0 Hz, 1H), and 7.82 (d, J = 4.5 Hz, 1H).[8]
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic and methyl carbons, with the carbons attached to the halogens and nitrogen showing distinct downfield shifts.
5.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and C-Br and C-Cl stretching vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 2975-2850 | Methyl C-H stretch |
| 1600-1450 | Aromatic C=C and C=N stretch |
| ~1380 | Methyl C-H bend |
| Below 1000 | C-Cl and C-Br stretch |
5.3. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (256.53 g/mol ). Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions. The fragmentation pattern will likely involve the loss of the methyl group, chlorine, and bromine atoms. For the related 6-bromo-4-chloroquinoline, an ESI-MS showed a peak at m/z = 242 [M+H]⁺.[8]
Experimental Protocols for Physicochemical Property Determination
6.1. Melting Point Determination
Caption: Workflow for melting point determination.
A standard capillary melting point apparatus can be used. A small amount of the finely powdered sample is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.
6.2. Solubility Determination
A simple method involves adding a small, known amount of the solid to a known volume of the solvent at a specific temperature. The mixture is agitated, and the process is repeated until no more solid dissolves. A more quantitative approach involves preparing a saturated solution, filtering off the excess solid, and determining the concentration of the dissolved compound in the filtrate using a technique like UV-Vis spectroscopy or HPLC.
6.3. pKa Determination by UV-Vis Spectrophotometry
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
This method relies on the change in the UV-Vis absorbance spectrum of the compound as it undergoes protonation or deprotonation. A series of buffer solutions with known pH values are prepared, and a constant concentration of the compound is added to each. The absorbance is measured at a wavelength where the protonated and deprotonated forms have different molar absorptivities. A plot of absorbance versus pH will yield a sigmoidal curve, and the pKa is the pH at the inflection point of this curve.
Conclusion
This compound is a halogenated quinoline derivative with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its fundamental physicochemical properties, including its chemical identity, predicted physical characteristics, and expected spectral features. While experimental data for some properties are lacking, the provided information, based on predictions and data from analogous compounds, offers a solid foundation for researchers. The outlined experimental protocols for synthesis and property determination will further aid in the practical application and further investigation of this promising compound.
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6-Bromo-4-chloro-8-methylquinoline CAS number 1086062-90-9
An In-depth Technical Guide to 6-Bromo-4-chloro-8-methylquinoline
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No. 1086062-90-9), a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, detail a validated synthetic pathway with mechanistic rationale, and elucidate its strategic applications in the design of novel therapeutics, including kinase inhibitors and antimalarial agents. This document serves as a practical resource for scientists seeking to harness the synthetic versatility of this important quinoline derivative.
Introduction: The Quinoline Scaffold as a Privileged Motif
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] This "privileged scaffold" is present in a multitude of natural products and FDA-approved drugs, demonstrating a wide spectrum of biological activities including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2][3] The compound this compound is a particularly valuable derivative. Its specific substitution pattern—a bromine at the 6-position, a chlorine at the 4-position, and a methyl group at the 8-position—offers multiple, distinct reactive sites. This allows for selective and sequential chemical modifications, making it an ideal intermediate for constructing complex molecular architectures and developing libraries of bioactive compounds.[4]
Physicochemical and Spectral Data
A foundational understanding of the compound's properties is critical for its effective use in experimental design, reaction monitoring, and purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1086062-90-9 | [4][5][6] |
| Molecular Formula | C₁₀H₇BrClN | [4][5][7] |
| Molecular Weight | 256.53 g/mol | [4][5][7] |
| Appearance | Pale-yellow to yellow-brown solid | |
| Predicted Boiling Point | 332.4 ± 37.0 °C | [5] |
| Predicted Density | 1.591 ± 0.06 g/cm³ | [5] |
Spectral Characterization
While raw spectral data is lot-specific, the expected characteristics are as follows:
-
¹H NMR: The proton nuclear magnetic resonance spectrum will show distinct aromatic signals for the protons on the quinoline core, with chemical shifts influenced by the anisotropic and electronic effects of the substituents. A characteristic singlet in the aliphatic region (~2.5 ppm) corresponding to the C8-methyl group is expected.
-
¹³C NMR: The spectrum will display 10 unique carbon signals, including those of the halogenated and methylated aromatic carbons.
-
Mass Spectrometry (MS): The mass spectrum is a key identifier, exhibiting a distinctive isotopic cluster pattern due to the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes, unequivocally confirming the compound's elemental composition. Spectral data for this compound is available for reference from various chemical suppliers.[8]
Synthesis and Mechanistic Rationale
The synthesis of this compound is achieved via a robust, multi-step sequence. The protocol described below is adapted from established methods for analogous quinoline syntheses, such as the Gould-Jacobs reaction followed by chlorination.[9][10]
Recommended Synthetic Protocol
Step 1: Condensation of 4-Bromo-2-methylaniline with Diethyl (ethoxymethylene)malonate (DEEM) This initial step involves a vinylogous nucleophilic substitution where the aniline nitrogen attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the key enamine intermediate.
Step 2: Thermal Cyclization The enamine intermediate undergoes a thermally induced intramolecular cyclization. This pericyclic reaction, specifically a 6π-electrocyclization, is followed by tautomerization to form the aromatic 6-bromo-4-hydroxy-8-methylquinoline. High temperatures are crucial to provide the activation energy for this ring-closing step.
Step 3: Aromatic Chlorination The hydroxyl group at the 4-position is converted to a chloride using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction proceeds via an initial phosphorylation of the hydroxyl group, creating an excellent leaving group which is subsequently displaced by a chloride ion in a nucleophilic aromatic substitution (SₙAr) type mechanism. The use of POCl₃ is standard for this transformation due to its high efficacy and the convenient removal of byproducts.[10][11]
Caption: Proposed synthetic workflow for this compound.
Applications in Drug Discovery and Materials Science
The true value of this compound lies in its capacity for selective functionalization, making it a powerful platform for generating novel molecules with tailored properties.[4]
Scaffold for Kinase Inhibitor Development
Kinase inhibitors are a major class of anticancer drugs. The this compound scaffold is an excellent starting point for their synthesis.
-
C4-Position: The 4-chloro group is highly susceptible to nucleophilic aromatic substitution (SₙAr) with various amines. This allows for the introduction of side chains designed to interact with the critical hinge region of a kinase active site.
-
C6-Position: The 6-bromo group is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This enables the installation of diverse aryl or heteroaryl groups that can extend into the solvent-exposed regions of the ATP-binding pocket, enhancing potency and modulating selectivity.[4][12]
Caption: Logical workflow for diversifying the quinoline scaffold.
Intermediate for Antimalarial and Antimicrobial Agents
The 4-aminoquinoline core is famously represented by the antimalarial drug chloroquine.[2][13] By using this compound as a starting material, novel 4-aminoquinoline derivatives can be synthesized. The bromine at the 6-position allows for the introduction of additional functionalities that could potentially overcome drug resistance mechanisms or improve the pharmacological profile. This makes it a valuable intermediate for developing next-generation antimalarial and other antimicrobial agents.[4][14][15]
Building Block for Functional Materials
The rigid, aromatic quinoline core possesses inherent photophysical properties.[4] Functionalization via cross-coupling at the bromine position can extend the π-conjugated system, allowing for the tuning of absorption and emission wavelengths. This makes the compound a potential building block for the synthesis of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.
Safety and Handling
This compound is classified as an acute oral toxicant and can cause serious eye damage.[7]
-
Personal Protective Equipment (PPE): Always handle this compound with chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a mere chemical intermediate; it is a strategic tool for molecular design. The orthogonal reactivity of its chloro and bromo substituents provides a clear and logical pathway for the systematic development of complex molecules. Its demonstrated utility as a scaffold for bioactive agents, particularly in oncology and infectious disease research, underscores its importance. This guide provides the foundational and technical insights necessary for researchers to confidently and effectively incorporate this versatile building block into their synthetic programs.
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Title: 6-bromo-8-chloro-4-methylQuinoline | CAS#:2446776-90-3 Source: Chemsrc URL: [Link]
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Title: Synthesis of 6-bromo-4-iodoquinoline Source: Atlantis Press URL: [Link]
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Title: 6-Bromo-4-methylquinoline | C10H8BrN Source: PubChem URL: [Link]
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Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
An In-depth Technical Guide to the Molecular Structure of 6-Bromo-4-chloro-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline core, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] This scaffold is considered "privileged" due to its ability to bind to a wide range of biological targets with high affinity, forming the backbone of numerous therapeutic agents.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of halogen atoms, such as bromine and chlorine, provides reactive handles for further molecular elaboration through various synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[1] Additionally, the placement of alkyl groups like a methyl group can influence the molecule's steric and electronic properties, potentially enhancing target binding and selectivity.[1]
This guide provides a comprehensive analysis of the molecular structure of a specific derivative, This compound . This compound serves as a valuable building block in medicinal chemistry and materials science.[2][3] We will delve into its structural features, synthesis, reactivity, and spectroscopic characterization, providing insights for its application in research and drug development.
Molecular Structure Analysis of this compound
The unique arrangement of substituents on the quinoline core of this compound imparts distinct chemical properties that are crucial for its utility as a synthetic intermediate.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1086062-90-9 | [4][5] |
| Molecular Formula | C₁₀H₇BrClN | [2][4][5] |
| Molecular Weight | 256.53 g/mol | [2][4][5] |
| IUPAC Name | This compound | [2] |
| SMILES | Cc1cc(Br)cc2c(Cl)ccnc12 | |
| InChI Key | ANZWRYPWQLXDFC-UHFFFAOYSA-N | |
| Predicted Boiling Point | 332.4±37.0 °C | [5] |
| Predicted Density | 1.591±0.06 g/cm³ | [5] |
The structure features a quinoline nucleus with a bromine atom at the 6-position, a chlorine atom at the 4-position, and a methyl group at the 8-position.[2] The chlorine at the C4 position is particularly susceptible to nucleophilic aromatic substitution, a common strategy for introducing diverse pharmacophores.[1] The bromine at the C6 position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct more complex molecules.[1][2] The 8-methyl group can exert steric and electronic influences on the molecule's conformation and reactivity.[1]
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An In-depth Technical Guide on the Core Activities of 6-Bromo-4-chloro-8-methylquinoline
Foreword
In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a framework that has given rise to a multitude of therapeutic agents with diverse pharmacological activities.[1][2][3] Within this esteemed class of compounds, 6-bromo-4-chloro-8-methylquinoline emerges not as an end-effector molecule with a defined biological mechanism, but as a pivotal synthetic intermediate—a molecular launchpad for the development of next-generation therapeutics.[4][5] This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive exploration of this compound's role as a precursor, its anticipated mechanisms of action based on its derivatives, and the experimental pathways to unlock its therapeutic potential. We will delve into the synthetic routes that produce this versatile building block and outline a strategic workflow for elucidating the biological activities of the novel compounds it helps create.
The Quinoline Scaffold: A Cornerstone of Pharmacological Innovation
Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in both natural products and synthetic pharmaceuticals.[1] Its rigid structure and the presence of a nitrogen atom provide ideal anchor points for molecular interactions with biological targets. The pharmacological versatility of the quinoline core is remarkable, with derivatives exhibiting a broad spectrum of activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[1][6][7]
The introduction of halogen atoms, such as bromine and chlorine, onto the quinoline ring, as seen in this compound, significantly influences the molecule's electronic properties and provides reactive handles for further chemical modifications.[4] This strategic halogenation is a key design element, allowing medicinal chemists to perform selective functionalization through cross-coupling and nucleophilic substitution reactions, thereby building complex and potent bioactive molecules.[4]
Anticipated Mechanism of Action: A Focus on Kinase Inhibition
While direct studies on the mechanism of action of this compound are not documented, its primary utility as an intermediate for oncology drug discovery points towards a highly probable mode of action for its derivatives: the inhibition of protein kinases.[4][8][9] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[10][11] Many FDA-approved quinoline-based drugs function as kinase inhibitors.[8][9]
Derivatives synthesized from the this compound scaffold are anticipated to target key oncogenic signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is common in many cancers.
-
RAF/MEK/ERK (MAPK) Pathway: This cascade transmits signals from cell surface receptors to the nucleus, controlling gene expression and preventing apoptosis.
-
EGFR and VEGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial for tumor growth, angiogenesis, and metastasis.
The following diagram illustrates the potential points of intervention for quinoline-based kinase inhibitors within these interconnected signaling networks.
Caption: Potential inhibition of key oncogenic signaling pathways by quinoline derivatives.
Synthesis of this compound: A Practical Workflow
The value of this compound lies in its accessibility through well-established synthetic routes. The following protocol details a common method for its preparation, starting from 6-bromoquinolin-4-ol.
Experimental Protocol: Chlorination of 6-Bromoquinolin-4-ol
This procedure outlines the conversion of the 4-hydroxy group to a chloro group, a critical step in activating the quinoline core for further derivatization.
Materials:
-
6-Bromoquinolin-4-ol
-
Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)[5][12]
-
N,N-Dimethylformamide (DMF) (catalytic amount)[12]
-
Toluene (optional, as solvent)[5]
-
Ice water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromoquinolin-4-ol (1.0 equivalent).[12]
-
Addition of Reagents: Carefully add phosphorus oxychloride (or phosphorus trichloride) in excess (e.g., 10-15 equivalents) and a catalytic amount of DMF.[12] Alternatively, the reaction can be run in a solvent like toluene with a smaller excess of the chlorinating agent.[5]
-
Heating: Heat the reaction mixture to reflux (approximately 110-115°C) and stir for 2-6 hours.[5][12] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture into a beaker containing crushed ice and water with vigorous stirring.[12]
-
Neutralization: Carefully neutralize the acidic solution to a pH of approximately 8 by the slow addition of a saturated sodium bicarbonate solution.[12]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting solid, this compound, can be further purified by recrystallization from a suitable solvent (e.g., heptane) or by column chromatography.[5]
The following diagram provides a visual representation of this synthetic workflow.
Caption: General workflow for the synthesis of this compound.
Proposed Experimental Cascade for Mechanism of Action Elucidation
For any novel derivative synthesized from this compound, a systematic approach is required to determine its mechanism of action. The following experimental cascade provides a logical and self-validating workflow.
Step-by-Step Methodologies:
-
Initial Cytotoxicity Screening (MTT Assay):
-
Objective: To determine the concentration-dependent cytotoxic effects of the novel compound against a panel of human cancer cell lines (e.g., breast, lung, colon, prostate cancer lines) and a non-cancerous cell line for selectivity.
-
Protocol: Seed cells in 96-well plates. After 24 hours, treat with a serial dilution of the test compound for 48-72 hours. Add MTT reagent, incubate, and then solubilize the formazan crystals. Measure absorbance at 570 nm. Calculate the IC₅₀ (half-maximal inhibitory concentration) values.
-
-
Target-Based Screening (Kinase Inhibition Assays):
-
Objective: To identify specific protein kinases inhibited by the compound.
-
Protocol: Utilize a commercial kinase profiling service or in-house enzymatic assays (e.g., ADP-Glo™, Z'-LYTE™) to screen the compound against a broad panel of kinases, particularly those from the EGFR, VEGFR, and PI3K/Akt pathways. This will provide quantitative IC₅₀ or Kᵢ values against specific enzymes.
-
-
Cellular Pathway Analysis (Western Blotting):
-
Objective: To confirm the inhibition of the identified kinase targets within a cellular context by examining the phosphorylation status of downstream substrates.
-
Protocol: Treat cancer cells with the compound at its IC₅₀ concentration for various time points. Lyse the cells and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream effectors (e.g., p-Akt, Akt, p-ERK, ERK).
-
-
Phenotypic Assays (Cell Cycle and Apoptosis Analysis):
-
Objective: To understand the cellular consequences of target inhibition.
-
Protocol (Cell Cycle): Treat cells with the compound, then fix, and stain with propidium iodide. Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol (Apoptosis): Use an Annexin V/PI staining kit and flow cytometry to quantify the percentage of apoptotic and necrotic cells following treatment.
-
The logical flow of this experimental plan is depicted below.
Caption: A logical workflow for elucidating the mechanism of action.
Quantitative Data Summary of Related Quinoline Derivatives
To provide a benchmark for researchers, the following table summarizes the reported anticancer activities of various quinoline derivatives. It is important to note that these are not derivatives of this compound itself but represent the broader class of compounds and their potential efficacy.
| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) |
| Quinoline-Chalcone Hybrids | MGC-803 (Gastric) | Induces Apoptosis, G2/M Arrest | 1.38 |
| Quinoline-Chalcone Hybrids | HCT-116 (Colon) | Induces Apoptosis, G2/M Arrest | 5.34 |
| Quinoline-Chalcone Hybrids | MCF-7 (Breast) | Induces Apoptosis, G2/M Arrest | 5.21 |
| 8-Hydroxyquinoline Sulfonamides | C-32 (Melanoma) | Apoptosis Induction | Comparable to Cisplatin |
| 8-Hydroxyquinoline Sulfonamides | MDA-MB-231 (Breast) | Apoptosis Induction | Comparable to Doxorubicin |
| 2-Styrylquinolines | PC-3 (Prostate) | Pim-1 Kinase Inhibition | 1.29 |
Data compiled from references[13][14].
Conclusion
This compound represents a key strategic building block in the quest for novel anticancer therapeutics. While it does not possess a defined mechanism of action on its own, its true value is realized in the potent and selective kinase inhibitors that can be synthesized from its core structure. The halogenated quinoline framework provides a robust and versatile starting point for medicinal chemists to explore new chemical space and develop compounds that can effectively target the dysregulated signaling pathways that drive cancer. By understanding its synthesis and employing a logical, multi-faceted experimental approach to evaluate its derivatives, the scientific community can continue to leverage the power of the quinoline scaffold to develop the next generation of life-saving medicines.
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Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654. Available from: [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem. Available from: [Link]
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The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 134-141. Available from: [Link]
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Biological Activities of Quinoline Derivatives. (2009). Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654. Available from: [Link]
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Different biological activities of quinoline. (2024). ResearchGate. Available from: [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. Available from: [Link]
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). ScienceDirect. Available from: [Link]
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Aly, R. M., Serya, R. A. T., El-Motwally, A. M., Al-Ansary, G. H., & Abou El Ella, D. A. (2016). Quinoline-based small molecules as effective protein kinases inhibitors. Journal of American Science, 12(5), 10-32. Available from: [Link]
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Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(56), 33923-33941. Available from: [Link]
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). Molecules, 27(21), 7545. Available from: [Link]
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Unlocking the Therapeutic Potential of 6-Bromo-4-chloro-8-methylquinoline: A Technical Guide for Drug Discovery
Foreword: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry
The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have consistently yielded compounds with a broad spectrum of biological activities, leading to the development of numerous therapeutic agents. The strategic substitution on this core structure is a key determinant of its pharmacological profile. This guide focuses on a specific, yet underexplored derivative, 6-Bromo-4-chloro-8-methylquinoline , providing a comprehensive technical overview for researchers poised to investigate its therapeutic potential. While direct and extensive biological data for this exact molecule is emerging, this document synthesizes information from structurally related compounds to provide a robust framework for its synthesis, characterization, and biological evaluation.
Molecular Profile and Synthesis of this compound
The chemical structure of this compound features a quinoline core with a bromine atom at the 6-position, a chlorine atom at the 4-position, and a methyl group at the 8-position. This specific arrangement of substituents is anticipated to modulate the compound's physicochemical properties and its interactions with biological targets.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₀H₇BrClN |
| Molecular Weight | 256.53 g/mol [1] |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
| Lipophilicity (logP) | The presence of two halogen atoms suggests a relatively high lipophilicity, which can influence membrane permeability and target engagement. |
Rationale for Synthesis and Key Reactions
The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies in quinoline chemistry. The general strategy involves the construction of a substituted 4-hydroxyquinoline intermediate, followed by chlorination.
A plausible synthetic route, adapted from known procedures for similar quinoline derivatives, is outlined below.[2] The Gould-Jacobs reaction is a reliable method for forming the quinoline core.[3]
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 6-Bromo-8-methylquinolin-4-ol (Gould-Jacobs Reaction)
-
In a round-bottom flask, combine 2-bromo-6-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 120-140°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the initial condensation, add a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to approximately 250°C for 30-60 minutes to effect cyclization.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to yield 6-Bromo-8-methylquinolin-4-ol.
Step 2: Synthesis of this compound
-
To a flask containing 6-Bromo-8-methylquinolin-4-ol (1.0 equivalent), carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) in a fume hood.
-
Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. This step is highly exothermic.
-
Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) to a pH of 8-9 to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Predicted Biological Activity and Therapeutic Potential
While direct experimental evidence for the biological activity of this compound is limited in public literature, the known activities of structurally similar quinoline derivatives provide a strong basis for predicting its potential therapeutic applications.[4] The quinoline scaffold is present in numerous compounds with a wide range of pharmacological properties.[4][5]
Potential as an Anticancer Agent
The quinoline core is a well-established pharmacophore in the development of anticancer agents.[5] Many quinoline derivatives exert their cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival.[5]
-
Mechanism of Action (Hypothesized): It is plausible that this compound could function as an inhibitor of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in various cancers.[5] The presence of halogen atoms can enhance the binding affinity to the target protein.[6]
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
Potential as an Antimicrobial Agent
Halogenated quinolines have a long history as antimicrobial agents.[7] The core structure can intercalate with microbial DNA or inhibit essential enzymes, leading to cell death. The specific substitutions on this compound may confer activity against a range of bacterial and fungal pathogens.
Proposed Experimental Workflows for Biological Evaluation
To validate the predicted biological activities, a systematic experimental approach is necessary. The following protocols provide a starting point for the in vitro evaluation of this compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the compound's effect on the metabolic activity of cancer cell lines, providing a measure of its cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO and add to the wells. Include a vehicle control (DMSO only). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell viability by 50%.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.
Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate containing broth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism.
-
Determine MIC: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
Concluding Remarks and Future Directions
This compound is a promising, yet understudied, molecule with significant potential in drug discovery. Based on the well-documented biological activities of related quinoline derivatives, it is a strong candidate for investigation as a novel anticancer and antimicrobial agent. The synthetic and experimental protocols outlined in this guide provide a solid foundation for researchers to begin exploring the therapeutic utility of this compound. Future work should focus on a comprehensive evaluation of its efficacy, mechanism of action, and safety profile to determine its potential for further development as a therapeutic agent.
References
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-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Othman, A. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(19), 4321. Retrieved from [Link]
-
National Institutes of Health. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]
-
El-Sayed, A. M., & El-Shorbagi, A.-N. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1406-1414. Retrieved from [Link]
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An In-Depth Technical Guide to 6-Bromo-4-chloro-8-methylquinoline as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class, halo-substituted quinolines are exceptionally valuable as synthetic intermediates due to their inherent reactivity and potential for diverse functionalization. This technical guide focuses on 6-bromo-4-chloro-8-methylquinoline, a strategically substituted building block offering orthogonal reactivity for complex molecule synthesis. We will explore its physicochemical properties, propose a robust synthetic pathway, detail key chemical transformations, and discuss its application in the context of drug discovery. This document serves as a practical resource, blending established chemical principles with field-proven insights to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of a Doubly Activated Quinoline Core
Quinoline and its derivatives are classified as "privileged scaffolds" in drug discovery, demonstrating a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1] The strategic placement of functional groups on the quinoline ring system is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties.
This compound (CAS No. 1086062-90-9) is a particularly compelling intermediate for several reasons:
-
Orthogonal Reactivity: The molecule possesses two distinct halogen atoms at positions C4 and C6. The C4-chloro group is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. In contrast, the C6-bromo group is an ideal handle for palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective, sequential modification of the scaffold.
-
Steric and Electronic Tuning: The C8-methyl group provides steric bulk that can influence the conformation of appended substituents, potentially enhancing binding affinity and selectivity for biological targets.[2]
-
Scaffold for Library Synthesis: These features make it an excellent starting material for creating diverse chemical libraries, enabling comprehensive structure-activity relationship (SAR) studies in drug development programs.[3]
This guide provides the necessary technical foundation for leveraging this versatile intermediate in the synthesis of novel, high-value compounds.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is fundamental for its effective use in synthesis.
Physical and Chemical Properties
The following table summarizes the key identifiers and predicted properties for this compound.
| Property | Value | Source |
| CAS Number | 1086062-90-9 | [4] |
| Molecular Formula | C₁₀H₇BrClN | [4] |
| Molecular Weight | 256.53 g/mol | [4] |
| Appearance | Off-white solid/powder | [5] |
| Boiling Point | 332.4 ± 37.0 °C (Predicted) | [5] |
| Density | 1.591 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 2.81 ± 0.33 (Predicted) | [5] |
Expected Analytical Characterization
| Technique | Expected Features |
| ¹H NMR | Aromatic Region (δ 7.5-9.0 ppm): Four distinct signals are expected. The proton at C5 will likely appear as a doublet. The proton at C7 will be a doublet. The protons at C2 and C3 on the pyridine ring will appear as doublets with a characteristic coupling constant. Aliphatic Region (δ 2.5-3.0 ppm): A singlet corresponding to the three protons of the C8-methyl group. |
| ¹³C NMR | Approximately 10 distinct signals corresponding to the carbon atoms of the quinoline ring and the methyl group. The carbons attached to the halogens (C4 and C6) will show characteristic shifts. |
| Mass Spec. (MS) | The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak cluster [M]⁺, [M+2]⁺, and [M+4]⁺ will be observed around m/z 255, 257, and 259. |
Proposed Synthesis of this compound
A robust and scalable synthesis is critical for the utility of any synthetic intermediate. We propose a multi-step synthesis based on the well-established Gould-Jacobs reaction, a reliable method for constructing the quinoline core from anilines.[6] This pathway is adapted from proven syntheses of structurally similar quinolines.[7]
Synthetic Workflow Overview
The synthesis proceeds in three main stages: condensation, thermal cyclization, and chlorination.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Diethyl ((4-bromo-2-methylphenyl)amino)methylene)malonate
This initial step involves the condensation of the starting aniline with diethyl ethoxymethylenemalonate (DEMM).
-
Protocol:
-
Combine 4-bromo-2-methylaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) in a round-bottom flask.
-
Heat the mixture to 100-120°C for 1-2 hours. The reaction is self-catalyzed by the aniline, and the evolution of ethanol will be observed.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, cool the mixture and remove the ethanol formed under reduced pressure. The resulting crude product is a viscous oil or solid and is typically of sufficient purity to be used directly in the next step without further purification.[7]
-
-
Causality: Heating the neat mixture drives the reaction forward by removing the ethanol byproduct. Using a slight excess of DEMM ensures complete consumption of the more valuable aniline starting material.
Step 2: Synthesis of 6-Bromo-8-methylquinolin-4-ol
This step is a thermal cyclization reaction that forms the quinoline core.
-
Protocol:
-
In a well-ventilated fume hood, add the crude intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether or Dowtherm A (approx. 10 volumes).
-
Heat the mixture to 240-260°C with vigorous stirring. The cyclization is typically rapid and complete within 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to below 100°C and add a hydrocarbon solvent (e.g., hexane or heptane) to precipitate the product.
-
Filter the resulting solid, wash thoroughly with the hydrocarbon solvent to remove the high-boiling point solvent, and dry under vacuum to obtain 6-bromo-8-methylquinolin-4-ol.[7]
-
-
Causality: The extremely high temperature is required to provide the activation energy for the intramolecular Friedel-Crafts-type acylation, followed by elimination, to form the heterocyclic ring. The choice of an inert, high-boiling solvent is critical for reaching and maintaining this temperature safely.
Step 3: Synthesis of this compound (Final Product)
The final step involves the conversion of the 4-hydroxyquinoline to the 4-chloroquinoline using a standard chlorinating agent.
-
Protocol:
-
Caution: This reaction is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Carefully add 6-bromo-8-methylquinolin-4-ol (1.0 eq.) in portions to an excess of phosphorus oxychloride (POCl₃) (5-10 eq.).
-
Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or ammonium hydroxide until the pH is basic (pH 8-9).
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with water to remove inorganic salts, and dry.
-
The crude product can be further purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[7]
-
-
Causality: Phosphorus oxychloride serves as both the reagent and solvent, efficiently converting the hydroxyl group (in its keto-tautomer form, quinolin-4-one) into a chloro group via a Vilsmeier-Haack-type mechanism. The aqueous workup hydrolyzes excess POCl₃ and the neutralization step is required to deprotonate the quinoline nitrogen, rendering the final product insoluble for isolation.
Reactivity and Key Synthetic Transformations
The true value of this compound lies in its capacity for selective functionalization. The C4 and C6 positions can be addressed independently, allowing for the construction of complex molecular architectures.
Caption: Orthogonal reactivity of this compound.
Nucleophilic Aromatic Substitution (SₙAr) at the C4-Position
The electron-withdrawing quinoline nitrogen strongly activates the C4 position for SNAr reactions, making the C4-chloro an excellent leaving group. This allows for the straightforward introduction of nitrogen, oxygen, or sulfur nucleophiles.[2]
-
Representative Protocol: Amination at C4
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).
-
Add the desired primary or secondary amine (1.1-2.0 eq.).
-
Optionally, add a non-nucleophilic base like potassium carbonate or triethylamine (1.5 eq.) to scavenge the HCl byproduct, especially if the amine nucleophile is not used in large excess.
-
Heat the reaction mixture to reflux and monitor progress by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, filter the solid and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield the 4-amino-6-bromo-8-methylquinoline derivative.[8]
-
Palladium-Catalyzed Cross-Coupling at the C6-Position
The C6-bromo position is ideal for forming new carbon-carbon or carbon-heteroatom bonds using palladium catalysis. This site is generally unreactive towards SNAr, providing the basis for orthogonality.
-
Representative Protocol: Suzuki-Miyaura Coupling The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the quinoline core and various aryl or heteroaryl groups.[9][10]
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2 eq.), and a base such as potassium carbonate or potassium phosphate (2.0-3.0 eq.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, THF, or DME) and water.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos).
-
Heat the reaction mixture (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 6-aryl-4-chloro-8-methylquinoline derivative.
-
-
Representative Protocol: Buchwald-Hartwig Amination This reaction is complementary to SNAr, allowing for the formation of C-N bonds at the C6 position, often with amines that are poor nucleophiles.[11]
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS, 1.5-2.0 eq.).
-
Purge the vessel with an inert gas.
-
Add the desired amine (1.2 eq.) and an anhydrous, aprotic solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture (typically 80-110°C) and stir until completion.
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.
-
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The functionalized quinoline core is a prevalent feature in many kinase inhibitors designed to treat cancer.[8] this compound is an ideal starting point for developing such agents. The C4 and C6 positions can be systematically modified to probe the binding pocket of a target kinase, optimizing potency and selectivity.
Caption: Strategic elaboration of the quinoline scaffold for kinase inhibitor design.
-
C4-Position (Hinge Binding): The C4 position is often functionalized with an amine that can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site. A library of amines can be readily introduced via SNAr to find the optimal hinge-binding moiety.
-
C6-Position (Solvent-Exposed Region): The C6 position often extends into the solvent-exposed region of the binding pocket. Introducing various aryl or heteroaryl groups via Suzuki coupling can be used to improve potency, modulate solubility, and fine-tune pharmacokinetic properties.[8]
By leveraging the orthogonal reactivity of this compound, medicinal chemists can efficiently synthesize and screen a matrix of compounds, accelerating the discovery of novel therapeutic candidates.
Safety and Handling
As a halogenated, heterocyclic compound, this compound should be handled with care. Based on GHS classifications for structurally similar compounds, the following hazards may be anticipated:
-
Hazard Codes: T (Toxic).[5]
-
GHS Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation or damage.[4][12]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store at room temperature in a dry, well-sealed container.[5]
Conclusion
This compound is more than just a chemical; it is a strategic tool for molecular innovation. Its pre-installed, orthogonally reactive handles—the SNAr-susceptible C4-chloro group and the cross-coupling-ready C6-bromo group—provide a reliable and efficient platform for the synthesis of complex molecules. This guide has provided a comprehensive overview of its properties, a robust synthetic strategy, and detailed protocols for its key transformations. For researchers and scientists in drug discovery and materials science, mastering the chemistry of this versatile intermediate opens the door to new frontiers of molecular design and discovery.
References
- CN106432073B. (2018). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2016). Synthesis of 6-bromo-4-iodoquinoline. International Conference on Biomedical and Chemical Engineering.
-
Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
- Al-Hiari, Y. M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
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ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
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-
PubChem. (n.d.). 6-Bromo-8-methylquinoline. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 6-Bromo-4-methylquinoline. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 6-Bromo-4-chloro-quinoline-8-carbonitrile. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]
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6-Bromo-4-chloro-8-methylquinoline: A Versatile Scaffold for Modern Medicinal Chemistry
A-01: An In-depth Technical Guide
Abstract
The quinoline core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2][3] This guide focuses on a specific, highly functionalized derivative, 6-Bromo-4-chloro-8-methylquinoline . While direct therapeutic applications of this compound are not extensively documented, its true value lies in its exceptional versatility as a synthetic intermediate.[4] This document provides a senior scientist's perspective on the untapped potential of this molecule, exploring its dual-reactive nature and outlining strategic pathways for its application in the discovery of next-generation therapeutics, particularly in oncology and infectious diseases. We will dissect its chemical reactivity, provide validated experimental protocols for its modification, and propose logical frameworks for developing novel kinase inhibitors and antimalarial agents.
Introduction: The Strategic Value of a Dual-Functionalized Scaffold
Heterocyclic compounds are cornerstones of drug discovery, with quinoline derivatives being particularly prominent due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][5] this compound is a strategically designed building block, poised for the efficient construction of diverse chemical libraries.[4] Its power stems from two distinct and orthogonally reactive halogen substituents:
-
The 4-Chloro Group: Positioned on the pyridine ring, this chlorine atom is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of nucleophiles, most notably amines, which is a key step in the synthesis of many kinase inhibitors and antimalarial drugs like chloroquine.[6][7][8]
-
The 6-Bromo Group: Located on the benzenoid ring, this bromine atom is an ideal handle for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10][11] This enables the formation of new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups to modulate solubility, target engagement, and metabolic stability.[9][10]
The 8-methyl group, while less reactive, provides steric and electronic influence that can fine-tune the molecule's conformation and interaction with biological targets.[12] This dual-handle reactivity makes this compound an exemplary scaffold for generating novel chemical entities with high efficiency.
Physicochemical Properties and Reactivity Analysis
A thorough understanding of the molecule's properties is foundational to its application.
| Property | Value (Predicted) | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₇BrClN | Defines the elemental composition. |
| Molecular Weight | 256.53 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of 5). |
| LogP (Predicted) | 3.5 - 4.0 | Indicates moderate lipophilicity, suitable for cell membrane permeability. |
| H-Bond Acceptors | 1 (Quinoline N) | Provides a key interaction point for target binding. |
| H-Bond Donors | 0 | - |
| Reactivity Centers | C4-Cl (SNAr), C6-Br (Cross-Coupling) | Enables sequential, selective diversification. |
The molecule's reactivity can be visualized as two primary synthetic vectors originating from a common core, allowing for a divergent approach to library synthesis.
Caption: Dual reactivity of this compound.
Potential Application 1: Kinase Inhibitors for Oncology
The quinoline and quinazoline scaffolds are prevalent in FDA-approved kinase inhibitors, which target the ATP-binding site of kinases crucial for cancer cell signaling.[1][13][14] The general structure of a Type I kinase inhibitor often features a heterocyclic core (like quinoline) and a substituted aniline moiety that extends into the kinase hinge region.
This compound is an ideal starting point for creating novel kinase inhibitors. The SNAr reaction at the C4 position with various anilines can generate a library of core inhibitor structures.[13][15] The 6-bromo position can then be functionalized via Suzuki coupling to introduce diversity, potentially accessing solvent-exposed regions of the kinase or improving pharmacokinetic properties.[9][10]
Hypothetical Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is a well-validated target in various cancers, and quinoline-based inhibitors have shown clinical success.[13][14] A drug discovery campaign could follow the workflow below.
Caption: Workflow for developing novel quinoline-based kinase inhibitors.
Illustrative Signaling Pathway: EGFR
To provide context, the diagram below shows a simplified EGFR signaling cascade, which is commonly dysregulated in cancer. The goal of an EGFR inhibitor is to block this pathway at the receptor level.
Caption: EGFR signaling pathway and the point of therapeutic intervention.
Potential Application 2: Antimalarial Agents
The 4-aminoquinoline scaffold is the foundation of chloroquine, a historically vital antimalarial drug.[8][16] These drugs are thought to function by accumulating in the parasite's digestive vacuole and inhibiting the polymerization of heme into hemozoin, leading to toxic heme buildup.[16] Although resistance is widespread, the 4-aminoquinoline core remains a valuable starting point for new agents that can overcome resistance mechanisms.[16][17]
This compound serves as a direct precursor for novel chloroquine analogs. The key synthetic step is the SNAr reaction of the 4-chloro position with various alkylamino side chains. The substituents at the 6- and 8-positions can then be used to modulate the compound's basicity, lipophilicity, and potential interactions with resistance-conferring transporters like PfCRT.[8]
Hypothetical Structure-Activity Relationship (SAR) Data
A medicinal chemist would systematically modify the scaffold and measure the resulting biological activity. The table below illustrates a hypothetical SAR study for antimalarial activity.
| Compound ID | R¹ (at C4) | R² (at C6) | IC₅₀ (nM) vs. 3D7 (Sensitive) | IC₅₀ (nM) vs. K1 (Resistant) | Selectivity Index (SI) |
| CQ-Ref | Chloroquine side chain | H | 20 | 350 | >1000 |
| QM-001 | Chloroquine side chain | Br | 25 | 400 | >950 |
| QM-002 | Novel flexible diamine | Br | 30 | 150 | >1200 |
| QM-003 | Novel flexible diamine | Phenyl | 28 | 95 | >1500 |
| QM-004 | Novel flexible diamine | 4-F-Phenyl | 22 | 60 | >2000 |
Data is hypothetical for illustrative purposes. SI = (CC₅₀ against VERO cells) / (IC₅₀ against K1 strain).[17]
This hypothetical data suggests that while the initial bromo-analog (QM-001) offers little benefit, modifying the side chain (QM-002) and subsequently performing a Suzuki coupling at the 6-position (QM-003, QM-004) could significantly improve activity against the resistant strain.
Key Experimental Protocols
Trustworthy protocols are the bedrock of reproducible science. The following are generalized, robust procedures for the key transformations discussed.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at C4
Objective: To synthesize a 4-amino-6-bromo-8-methylquinoline derivative.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Nucleophile Addition: Add the desired amine nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction typically completes within 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Pour into water and extract with an organic solvent like Ethyl Acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling at C6
Objective: To synthesize a 6-aryl-4-amino-8-methylquinoline derivative from the product of Protocol 1.
-
Reaction Setup: In a Schlenk flask, combine the 4-amino-6-bromo-8-methylquinoline derivative (1.0 eq), the desired boronic acid or boronate ester (1.2 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).[9][18]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.[9]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/ethanol/water.[9][18]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).[9]
-
Work-up: Cool the reaction to room temperature and dilute with water and Ethyl Acetate. Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2x).[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Conclusion and Future Outlook
This compound is far more than a simple chemical reagent; it is a powerful platform for innovation in medicinal chemistry. Its pre-installed, orthogonally reactive handles provide a logical and efficient route to novel chemical matter. By leveraging robust synthetic methodologies like SNAr and Suzuki coupling, researchers can rapidly generate diverse libraries of compounds targeted at critical diseases. The strategic application of this scaffold in areas like kinase inhibition and antimalarial discovery holds significant promise for developing the next generation of therapeutics. Further exploration into other cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira) at the 6-position will only broaden the synthetic possibilities and enhance the value of this exceptional molecular building block.
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Review on recent development of quinoline for anticancer activities. Taylor & Francis Online. Available from: [Link]
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The Ascendant Trajectory of 6-Bromo-4-chloro-8-methylquinoline Derivatives in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a privileged heterocyclic motif, has long been a cornerstone of medicinal chemistry, underpinning the therapeutic efficacy of a diverse array of pharmaceuticals. Within this esteemed class of compounds, 6-Bromo-4-chloro-8-methylquinoline and its analogs are emerging as a focal point of intensive research, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the synthesis, chemical properties, and burgeoning biological applications of these molecules, with a particular emphasis on their anticancer and antimicrobial activities. Designed for the discerning researcher, this document synthesizes field-proven insights with technical accuracy to illuminate the path from molecular design to potential clinical application.
The Strategic Synthesis of the this compound Core
The synthetic approach to this compound and its derivatives is a multi-step process that hinges on the strategic construction of the quinoline core, followed by targeted halogenation. The Gould-Jacobs reaction is a cornerstone of this synthesis, providing a reliable method for forming the foundational 4-hydroxyquinoline structure.[1][2]
A plausible and efficient synthetic pathway is outlined below:
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 8-methylquinolin-4-ol via Gould-Jacobs Reaction
This initial step involves the condensation of 2-methylaniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization to form the quinoline ring.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Condensation: Heat the mixture to 120-140°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: In a separate flask, heat a high-boiling point solvent such as diphenyl ether or Dowtherm A to approximately 250°C.
-
Addition: Slowly add the crude anilinomethylenemalonate intermediate from the previous step to the hot solvent. The cyclization is typically rapid.
-
Isolation: After cooling, the 4-hydroxy-8-methylquinoline-3-carboxylate product will precipitate. Collect the solid by filtration and wash with a non-polar solvent like hexane.
-
Hydrolysis and Decarboxylation: Reflux the ester with a 10% aqueous sodium hydroxide solution until hydrolysis is complete. Acidify the solution with concentrated hydrochloric acid to precipitate the carboxylic acid, which is then decarboxylated by heating to yield 8-methylquinolin-4-ol.
Step 2: Chlorination to 4-chloro-8-methylquinoline
The hydroxyl group at the 4-position is subsequently converted to a chloro group using a standard chlorinating agent. A common and effective method involves the use of phosphorus oxychloride (POCl₃).[3][4]
-
Reaction Setup: In a fume hood, carefully add 8-methylquinolin-4-ol (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux (approximately 110°C) for 3-4 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up: After cooling, cautiously pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH is approximately 8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloro-8-methylquinoline. Further purification can be achieved by recrystallization or column chromatography.
Step 3: Regioselective Bromination to this compound
The final step introduces a bromine atom at the 6-position of the quinoline ring through electrophilic aromatic substitution.
-
Reaction Setup: Dissolve 4-chloro-8-methylquinoline (1.0 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent in a round-bottom flask.
-
Bromination: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in acetic acid, to the reaction mixture at room temperature. The reaction may be gently heated to facilitate completion.
-
Monitoring: Track the progress of the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted bromine.
-
Isolation and Purification: The product can be isolated by filtration if it precipitates or by extraction with an organic solvent. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
Physicochemical Properties and Characterization
The introduction of bromo, chloro, and methyl substituents onto the quinoline scaffold imparts distinct physicochemical properties that are crucial for its biological activity and pharmacokinetic profile.
| Property | Value |
| CAS Number | 1086062-90-9 |
| Molecular Formula | C₁₀H₇BrClN |
| Molecular Weight | 256.53 g/mol |
| Predicted Boiling Point | 332.4±37.0 °C |
| Predicted Density | 1.591±0.06 g/cm³ |
Table 1: Physicochemical Properties of this compound. Data sourced from public chemical databases.
Standard analytical techniques are employed to confirm the structure and purity of the synthesized compounds. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the positions of the substituents on the quinoline ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the presence of characteristic functional groups within the molecule.
Unveiling the Therapeutic Potential: Anticancer and Antimicrobial Activities
Substituted quinolines are renowned for their broad spectrum of biological activities, and this compound derivatives are no exception.[5] Extensive research has highlighted their potential as potent anticancer and antimicrobial agents.
Anticancer Activity: Targeting Key Signaling Pathways
The anticancer potential of quinoline derivatives is often attributed to their ability to interfere with critical cellular processes such as cell proliferation, survival, and angiogenesis.[5] Many of these compounds exert their effects by inhibiting key enzymes in signaling pathways that are frequently dysregulated in cancer.
The Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathways are central regulators of cell growth and survival.[6][7][8] Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[9][10] Quinoline-based compounds have been developed as potent inhibitors of these pathways.[11]
The cytotoxic effects of these compounds are typically evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying their potency.
| Quinoline Derivative Class | Cancer Cell Line | IC₅₀ (µM) |
| 6-Bromo-quinazoline | MCF-7 (Breast) | 15.85 ± 3.32 |
| 6-Bromo-quinazoline | SW480 (Colon) | 17.85 ± 0.92 |
| C-6 substituted 2-phenylquinoline | PC3 (Prostate) | 31.37 |
| C-6 substituted 2-phenylquinoline | HeLa (Cervical) | 8.3 |
| Novel Quinoline Derivative 91b1 | AGS (Gastric) | 4.28 µg/mL |
| Novel Quinoline Derivative 91b1 | KYSE150 (Esophageal) | 4.17 µg/mL |
Table 2: Anticancer Activity of Selected Quinoline Derivatives.[12][13][14] Note: Direct comparison should be made with caution due to variations in experimental conditions between studies.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: A Renewed Front against Resistant Pathogens
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Quinolone antibiotics have historically been a mainstay in treating bacterial infections, and novel quinoline derivatives continue to show promise in this area.
The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Quinoline Derivative Class | Bacterial Strain | MIC (µg/mL) |
| 9-bromo substituted indolizinoquinoline-5,12-dione | E. coli ATCC25922 | 2 |
| 9-bromo substituted indolizinoquinoline-5,12-dione | S. pyrogens ATCC19615 | 2 |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA | 1.1 |
Table 3: Antimicrobial Activity of Selected Quinoline Derivatives.[15][16] MIC values indicate the potency of the compounds against various bacterial strains.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[17] Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The results can be read visually or with a microplate reader.
Future Directions and Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic routes are well-established, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies. The demonstrated anticancer and antimicrobial activities warrant further investigation, including in vivo efficacy studies and elucidation of specific molecular targets. As our understanding of the complex signaling networks in disease deepens, the rational design of quinoline derivatives targeting multiple pathways may lead to the development of more effective and durable therapies. This in-depth guide serves as a foundational resource to propel further innovation in this exciting and rapidly evolving field of medicinal chemistry.
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Spectroscopic Blueprint of 6-Bromo-4-chloro-8-methylquinoline: A Predictive and Practical Guide for Researchers
Introduction: The Quinoline Core in Modern Research
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activity and unique photophysical properties. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of its characteristics, leading to the development of novel therapeutic agents and functional materials. 6-Bromo-4-chloro-8-methylquinoline is a halogen- and methyl-substituted quinoline that holds significant potential as a synthetic intermediate. Its bromine and chlorine atoms offer reactive handles for cross-coupling reactions, while the methyl group can influence steric and electronic properties.
This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. In the absence of published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust predictive analysis. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering both a theoretical framework for the spectroscopic characterization of this compound and practical, field-proven protocols for its empirical analysis.
Mass Spectrometry (MS) Analysis: Unveiling the Molecular Fingerprint
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.
Predicted Mass Spectrum of this compound
The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a distinctive molecular ion region due to the isotopic abundances of bromine and chlorine.
Molecular Ion (M⁺): The molecular weight of this compound is 255.96 g/mol (for the most abundant isotopes, ⁷⁹Br and ³⁵Cl). The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of one bromine atom (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and one chlorine atom (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). This will result in a complex pattern of peaks at m/z 255 (M⁺), 257 (M⁺+2), and 259 (M⁺+4).
Key Fragmentation Pathways: The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the stability of the resulting fragments.
dot graph "Fragmentation_of_this compound" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} /dot
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
-
Loss of a Chlorine Radical: A primary fragmentation event is the cleavage of the C-Cl bond, leading to the formation of a [M - Cl]⁺ ion at m/z 220/222.
-
Loss of a Bromine Radical: Similarly, the loss of the bromine atom will result in a [M - Br]⁺ ion at m/z 176/178.
-
Loss of a Methyl Radical: The expulsion of the methyl group from the molecular ion would generate a fragment at m/z 240/242/244.
-
Loss of a Hydrogen Radical: A peak corresponding to the loss of a hydrogen atom from the molecular ion ([M - H]⁺) at m/z 254/256/258 is also anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis: A Window into the Molecular Architecture
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the additive effects of the substituents on the quinoline core.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogen atoms and the electron-donating nature of the methyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.7 | d | 4.5 - 5.0 |
| H-3 | 7.4 - 7.6 | d | 4.5 - 5.0 |
| H-5 | 7.9 - 8.1 | d | 2.0 - 2.5 |
| H-7 | 7.7 - 7.9 | d | 2.0 - 2.5 |
| 8-CH₃ | 2.6 - 2.8 | s | - |
Rationale for Predictions:
-
H-2 and H-3: These protons on the pyridine ring will appear as doublets due to coupling with each other. The presence of the electron-withdrawing chlorine at C-4 will deshield H-2 and H-3.
-
H-5 and H-7: These protons on the benzene ring will appear as doublets due to meta-coupling. The bromine at C-6 will deshield both H-5 and H-7.
-
8-CH₃: The methyl protons will appear as a singlet, being deshielded by the aromatic ring.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are significantly affected by the attached substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 122 - 124 |
| C-4 | 148 - 150 |
| C-4a | 128 - 130 |
| C-5 | 129 - 131 |
| C-6 | 120 - 122 |
| C-7 | 135 - 137 |
| C-8 | 133 - 135 |
| C-8a | 146 - 148 |
| 8-CH₃ | 18 - 20 |
Rationale for Predictions:
-
C-4 and C-6: The carbons directly attached to the electronegative chlorine and bromine atoms will be significantly deshielded.
-
C-2 and C-8a: These carbons, being alpha to the nitrogen atom, will also appear at a lower field.
-
8-CH₃: The methyl carbon will resonate in the typical aliphatic region.
dot graph "Molecular_Structure_and_Assignments" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [style=invis];
} /dot
Caption: Molecular structure of this compound with predicted NMR assignments.
Experimental Protocols: A Practical Guide to Spectroscopic Analysis
The following protocols provide a standardized methodology for the acquisition of high-quality NMR and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and invert several times to ensure complete dissolution and homogeneity.
2. ¹H NMR Spectrum Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
3. ¹³C NMR Spectrum Acquisition:
-
Acquire the spectrum using a standard proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.
dot graph "NMR_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} /dot
Caption: General experimental workflow for NMR analysis.
Mass Spectrometry (MS)
1. Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
2. Ionization:
-
Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
3. Mass Analysis:
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-350).
4. Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
Conclusion: A Predictive Framework for Spectroscopic Elucidation
This technical guide provides a detailed predictive analysis of the NMR and MS spectra of this compound, coupled with robust experimental protocols for their empirical determination. While the presented data is predictive, it is grounded in the fundamental principles of spectroscopy and supported by comparative analysis of structurally related compounds. This guide is designed to empower researchers by providing a strong theoretical foundation and a practical roadmap for the comprehensive spectroscopic characterization of this and similar substituted quinoline derivatives, thereby accelerating research and development in the fields of medicinal chemistry and materials science.
References
-
SpectraBase: 8-Methylquinoline. Available at: [Link]
-
Chemguide: mass spectra - fragmentation patterns. Available at: [Link]
-
Chemistry LibreTexts: Coupling Constants Identify Coupled Protons. Available at: [Link]
-
PubMed: Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Available at: [Link]
Methodological & Application
Application Note: Selective Suzuki-Miyaura Coupling of 6-Bromo-4-chloro-8-methylquinoline for Pharmaceutical Scaffolding
Introduction: The Strategic Importance of Quinoline Scaffolds
The quinoline nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural backbone of numerous therapeutic agents.[1][2] Its prevalence is due to its ability to interact with a wide range of biological targets. Consequently, the development of robust and versatile synthetic methods to functionalize the quinoline ring is of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands out as a premier tool for forging carbon-carbon bonds, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acid derivatives.[3][4]
This application note provides a detailed protocol for the selective Suzuki-Miyaura coupling of 6-Bromo-4-chloro-8-methylquinoline. This substrate presents a unique synthetic challenge and opportunity: the presence of two distinct halogen atoms (bromine and chlorine) at different positions. By carefully controlling reaction conditions, we can achieve chemoselective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent orthogonal functionalization. This stepwise approach allows for the efficient and controlled synthesis of complex, multi-substituted quinoline derivatives, which are highly sought-after in drug discovery programs.
The Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is critical for rational protocol design and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3][5]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, the C-Br bond of the quinoline). This is often the rate-determining step of the cycle.[4][5]
-
Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium(II) complex. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[6][7][8]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Principle of Selectivity: C-Br vs. C-Cl Reactivity
The success of this protocol hinges on the differential reactivity of carbon-halogen bonds towards oxidative addition with palladium(0). The generally accepted order of reactivity is C–I > C–Br > C–OTf >> C–Cl.[10][11] This trend is primarily governed by the bond dissociation energies of the respective carbon-halogen bonds. The weaker C-Br bond undergoes oxidative addition under conditions that leave the stronger, less reactive C-Cl bond untouched.
While this trend holds true for many systems, the electronic properties of heteroaromatic rings can sometimes influence selectivity.[10][12] However, for this compound, targeting the C-6 bromide is the most logical and empirically supported strategy for achieving selective mono-arylation. This protocol is therefore optimized to exploit this reactivity difference, enabling a clean and predictable outcome.
Detailed Experimental Protocol
This protocol outlines a general procedure for the selective coupling at the C-6 position. Optimization may be required for particularly electron-rich or electron-poor boronic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Commercially Available | Substrate |
| Phenylboronic Acid | ≥98% | Commercially Available | Representative coupling partner |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available | Pre-catalyst, stable to air |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base; K₂CO₃ or K₃PO₄ can be alternatives |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Solvent |
| Water | Degassed, HPLC Grade | N/A | Co-solvent |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction |
| Brine | Saturated NaCl(aq) | N/A | For workup |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | Drying agent |
| Schlenk Flask / Reaction Vial | N/A | N/A | Must be oven- or flame-dried |
| Inert Gas Supply | High Purity Argon or Nitrogen | N/A | For maintaining an inert atmosphere |
Step-by-Step Procedure
Caption: A streamlined workflow for the selective Suzuki coupling experiment.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), cesium carbonate (2.0 mmol, 2.0 eq.), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Establishing Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen. The active Pd(0) species is sensitive to oxygen, and its removal is critical to prevent catalyst deactivation.[11]
-
Solvent Addition: To the flask, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent mixture is crucial for dissolving both the organic substrates and the inorganic base.[2][9]
-
Reaction Execution: Lower the flask into a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (25 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure 6-aryl-4-chloro-8-methylquinoline.
Expected Outcomes & Troubleshooting
| Coupling Partner | Expected Product | Typical Yield | Notes |
| Phenylboronic Acid | 4-Chloro-8-methyl-6-phenylquinoline | 80-95% | Standard, unactivated partner. |
| 4-Methoxyphenylboronic Acid | 4-Chloro-6-(4-methoxyphenyl)-8-methylquinoline | 85-98% | Electron-donating groups often facilitate the reaction. |
| 4-(Trifluoromethyl)phenylboronic Acid | 4-Chloro-8-methyl-6-(4-(trifluoromethyl)phenyl)quinoline | 75-90% | Electron-withdrawing groups may require slightly longer reaction times. |
| 3-Thienylboronic Acid | 4-Chloro-8-methyl-6-(thiophen-3-yl)quinoline | 70-85% | Heteroaryl boronic acids can sometimes be less stable; use of fresh reagent is advised. |
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Poor quality boronic acid (protodeboronation).3. Insufficiently anhydrous solvents or impure base. | 1. Ensure meticulous degassing and use of inert atmosphere techniques.[11]2. Use fresh boronic acid or consider more stable alternatives like pinacol esters or MIDA boronates.[11][13]3. Use freshly opened anhydrous solvents and a high-purity base. |
| Significant Side Products | 1. Homocoupling of boronic acid.2. Protodeboronation of boronic acid.3. Reaction at the C-Cl position (loss of selectivity). | 1. This can be caused by oxygen.[3] Improve degassing. A different ligand/catalyst may also help.2. Use a slight excess of boronic acid; avoid prolonged reaction times if possible.3. Lower the reaction temperature (e.g., to 80 °C). Consider a less active catalyst system if the problem persists. |
| Difficulty in Purification | 1. Co-elution with boronic acid homocoupling product.2. Residual catalyst contamination. | 1. Optimize chromatography conditions. A different solvent system or a preparatory TLC may be necessary.2. Pass the crude product through a small plug of silica or celite before full chromatography. |
Conclusion
This application note provides a robust and reliable protocol for the selective Suzuki-Miyaura cross-coupling of this compound. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, this method offers a strategic entry point for the synthesis of diverse 6-aryl-4-chloro-8-methylquinoline derivatives. The unreacted C-Cl bond serves as a valuable synthetic handle for subsequent diversification, making this protocol a powerful tool for researchers in medicinal chemistry and materials science. Careful attention to the quality of reagents and the maintenance of an inert atmosphere are key to achieving high yields and clean reaction profiles.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Braga, A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
Lima, C. F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. [Link]
-
ACS Publications. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega. [Link]
-
ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
National Center for Biotechnology Information. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Reddit. Struggling with Suzuki Reaction. [Link]
-
Myers Group, Harvard University. The Suzuki Reaction. [Link]
Sources
- 1. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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The Strategic Utility of 6-Bromo-4-chloro-8-methylquinoline in Modern Kinase Inhibitor Synthesis: Application Notes and Protocols
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition
The quinoline core is a prominent heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic nature provides an excellent framework for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets. Within the vast landscape of drug discovery, quinoline derivatives have proven particularly fruitful in the development of kinase inhibitors.[1] Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
This guide focuses on the application of a specific, highly functionalized quinoline derivative: 6-Bromo-4-chloro-8-methylquinoline . This molecule is not merely a scaffold but a strategic starting material, engineered with chemical handles that allow for selective and sequential modification. The presence of two distinct halogen atoms—a chlorine at the 4-position and a bromine at the 6-position—provides medicinal chemists with a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR). The methyl group at the 8-position can also influence the molecule's steric and electronic properties, potentially enhancing target binding and selectivity.[2]
A notable example of its significance is the use of 6-bromo-4-chloroquinoline (a closely related analogue) as a key intermediate in the synthesis of Omipalisib (GSK2126458), a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[3][4] This underscores the industrial and clinical relevance of this class of compounds.
Causality of Experimental Design: Exploiting Differential Reactivity
The synthetic utility of this compound hinges on the differential reactivity of its two halogen substituents.
-
The 4-Chloro Position: The chlorine atom at the C4 position is electron-deficient due to the influence of the adjacent ring nitrogen. This makes it highly susceptible to nucleophilic aromatic substitution (SNAr) . This reaction is a cornerstone for introducing a wide variety of amine-containing side chains, which are often crucial for forming key hydrogen bond interactions with the hinge region of the kinase active site.
-
The 6-Bromo Position: In contrast, the bromine atom at the C6 position is less activated towards SNAr. However, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These powerful reactions enable the introduction of diverse aryl, heteroaryl, and amino groups, allowing for extensive exploration of the solvent-exposed regions of the kinase binding pocket.
This differential reactivity allows for a controlled, stepwise functionalization of the quinoline core, a critical aspect of building a library of potential kinase inhibitors for SAR studies.
Caption: Synthetic strategies for this compound.
Experimental Protocols: A Self-Validating System
The following protocols are generalized methodologies based on established procedures for structurally analogous quinoline derivatives.[2][5] Researchers should consider these as a starting point, with the understanding that optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol describes the synthesis of 4-amino-6-bromo-8-methylquinoline derivatives. The displacement of the 4-chloro group with an amine is a fundamental step in building many kinase inhibitor scaffolds.
Objective: To replace the C4-chloro substituent with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, morpholine, piperazine derivative) (1.1 - 1.5 equivalents)
-
Solvent (e.g., Ethanol, Isopropanol, N,N-Dimethylformamide (DMF))
-
Acid catalyst (optional, e.g., HCl in isopropanol, p-toluenesulfonic acid)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the chosen solvent.
-
Add the desired amine (1.1 - 1.5 equivalents) to the solution.
-
If required, add a catalytic amount of acid.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the product by filtration. Wash the solid with cold solvent and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Causality Behind Choices:
-
Solvent: Protic solvents like ethanol or isopropanol can facilitate the reaction by stabilizing the charged intermediate (Meisenheimer complex). Aprotic polar solvents like DMF can be used for less reactive amines.
-
Acid Catalyst: The addition of an acid can protonate the quinoline nitrogen, further activating the C4 position towards nucleophilic attack. However, it will also protonate the amine nucleophile, reducing its nucleophilicity. Therefore, its use must be empirically determined.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol details a standard procedure for the palladium-catalyzed C-C bond formation between the C6-bromo position and an aryl or heteroaryl boronic acid.[5]
Objective: To introduce an aryl or heteroaryl moiety at the C6-position.
Materials:
-
This compound (1.0 equivalent)
-
Aryl- or heteroarylboronic acid or boronate ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene, DMF)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equivalent), the boronic acid (1.2 - 1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0 - 3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 2-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-4-chloro-8-methylquinoline.
Causality Behind Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.
-
Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can significantly impact the reaction outcome and should be matched with the solvent and substrates.
Caption: Experimental workflows for key cross-coupling reactions.
Protocol 3: Buchwald-Hartwig Amination at the C6-Position
This protocol describes a method for forming a C-N bond at the C6-position, coupling the quinoline with a primary or secondary amine.
Objective: To introduce an amino substituent at the C6-position.
Materials:
-
This compound (1.0 equivalent)
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-4 mol%)
-
Phosphine Ligand (e.g., Xantphos, RuPhos, BINAP) (2-8 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 - 3.0 equivalents)
-
Anhydrous aprotic solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the desired amine.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 90-120 °C and stir for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are generally required to facilitate the reductive elimination step, which is often the rate-limiting step of the catalytic cycle. The optimal ligand often needs to be determined through screening.
-
Anhydrous Conditions: Water can interfere with the catalytic cycle and hydrolyze the phosphine ligands. Therefore, using anhydrous solvents and reagents is crucial for the success of this reaction.
Data Presentation: Representative Transformations
The following table summarizes illustrative reaction conditions for the functionalization of a dihalogenated quinoline scaffold, based on data for analogous systems.[2][5] This serves as a guide for expected outcomes.
| Position | Reaction Type | Reagents & Conditions | Typical Yield (%) |
| C4 | SNAr | Aniline, Ethanol, Reflux, 8h | 85-95% |
| C4 | SNAr | Morpholine, Isopropanol, 100 °C, 12h | 80-90% |
| C6 | Suzuki-Miyaura | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C, 12h | 75-90% |
| C6 | Suzuki-Miyaura | Pyridine-3-boronic acid, PdCl₂(dppf), Cs₂CO₃, DMF, 100 °C, 6h | 65-80% |
| C6 | Buchwald-Hartwig | N-methylpiperazine, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110 °C, 16h | 70-85% |
Application in Kinase Inhibitor Design: Targeting Key Pathways
Derivatives synthesized from this compound can be designed to target various kinase-driven signaling pathways implicated in cancer.
Caption: Inhibition of key oncogenic signaling pathways.
-
EGFR/VEGFR Signaling: By introducing appropriate aniline derivatives at the C4 position, it is possible to mimic the binding mode of known EGFR inhibitors like Gefitinib and Erlotinib. Further modification at the C6 position via Suzuki coupling can introduce solubilizing groups or moieties that interact with other regions of the ATP-binding pocket.[2]
-
PI3K/Akt/mTOR Pathway: As demonstrated by the synthesis of Omipalisib, the 6-bromo-4-chloroquinoline scaffold is a viable starting point for potent PI3K/mTOR inhibitors.[3] The C6 position can be functionalized to interact with specific residues within the p110α catalytic subunit, while modifications at C4 can fine-tune potency and pharmacokinetic properties.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its pre-installed, differentially reactive halogen handles allow for a logical and efficient exploration of chemical space through well-established synthetic methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and strategic insights provided herein offer a solid foundation for researchers, scientists, and drug development professionals to leverage this powerful intermediate in the quest for next-generation targeted therapies.
References
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Benchchem.
- Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0. EvitaChem.
- Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
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- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 4. download.atlantis-press.com [download.atlantis-press.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Selective Nucleophilic Aromatic Substitution (SNAr) on the C4-Position of 6-Bromo-4-chloro-8-methylquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Context
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably antimalarial agents like chloroquine. The strategic functionalization of the quinoline ring allows for the fine-tuning of pharmacological properties. 6-Bromo-4-chloro-8-methylquinoline is a versatile building block, offering three key points for chemical modification: the highly reactive C4-chloro position, the C6-bromo position suitable for cross-coupling reactions, and the C8-methyl group which can influence solubility and metabolic stability.
This document provides a detailed protocol for the selective nucleophilic aromatic substitution (SNAr) at the C4 position of this compound. Understanding the principles of reactivity and selectivity is paramount for the successful synthesis of 4-substituted quinoline derivatives, which are precursors to a wide array of biologically active molecules.[1]
Mechanism and Rationale for C4-Selectivity
The nucleophilic aromatic substitution on the quinoline ring is not a concerted SN2 reaction, which is sterically hindered on an sp²-hybridized carbon.[2] Instead, it proceeds via a two-step addition-elimination mechanism.[3]
-
Step 1 (Addition): A nucleophile attacks the electron-deficient carbon atom at either the C2 or C4 position, temporarily breaking the ring's aromaticity to form a high-energy anionic intermediate known as a Meisenheimer complex.[3][4]
-
Step 2 (Elimination): Aromatization is restored through the expulsion of the leaving group (in this case, the chloride ion).[3]
The key to the regioselectivity of this reaction lies in the electronic properties of the quinoline ring. The ring nitrogen is strongly electron-withdrawing, which significantly reduces electron density at the ortho (C2) and para (C4) positions, making them electrophilic and thus susceptible to nucleophilic attack.[3][5] The C4 position is generally more reactive than the C2 position.[6] This enhanced reactivity is because the negative charge in the Meisenheimer intermediate formed by attack at C4 can be effectively delocalized onto the electronegative nitrogen atom through resonance, a stabilizing effect that is more pronounced than for attack at C2.[3][5]
The C6-bromo position is on the carbocyclic (benzene) ring and is not activated by the ring nitrogen in the same way, making it significantly less reactive towards SNAr under the conditions described. Therefore, a nucleophile will selectively displace the chlorine at C4, leaving the bromine at C6 intact for subsequent transformations, such as Suzuki or Sonogashira cross-coupling reactions.
Detailed Experimental Protocol
This protocol details the reaction of this compound with a generic primary amine (R-NH₂) as the nucleophile. The principles can be adapted for other nucleophiles like alcohols or thiols, though reaction conditions may require optimization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Handle with care (potential irritant). |
| Primary Amine (e.g., Aniline derivative) | ≥98% | Commercially Available | Nucleophile. |
| Isopropanol (IPA) | Anhydrous | Commercially Available | Reaction solvent. |
| Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available | Non-nucleophilic base to scavenge HCl byproduct. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | In-house preparation | For aqueous wash. |
| Brine (Saturated NaCl) | ACS Grade | In-house preparation | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | Drying agent. |
| Silica Gel | 200-300 mesh | Commercially Available | For column chromatography. |
| TLC Plates | Silica gel 60 F₂₅₄ | Commercially Available | For reaction monitoring. |
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the primary amine nucleophile (1.1 - 1.5 eq). Using a slight excess of the nucleophile helps drive the reaction to completion.
-
Add anhydrous isopropanol as the solvent (approx. 0.1 M concentration relative to the quinoline substrate). Isopropanol is a good polar protic solvent for this reaction, facilitating the stabilization of the charged intermediate.
-
Add diisopropylethylamine (DIPEA, 1.5 eq) to the mixture. This hindered, non-nucleophilic base neutralizes the HCl generated during the reaction, preventing protonation of the nucleophile and the product.[7]
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (typically 80-85 °C for isopropanol) using a heating mantle.
-
Allow the reaction to proceed for 4-16 hours. The reaction time will vary depending on the nucleophilicity of the amine.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Prepare a TLC chamber with an appropriate eluent system (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Spot the starting material and the reaction mixture on a TLC plate.
-
The disappearance of the starting quinoline spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is considered complete when the starting material is no longer visible by TLC.
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent (isopropanol) under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (to remove any residual acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[8][9][10][11]
-
Select an appropriate eluent system based on TLC analysis (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 4-amino-6-bromo-8-methylquinoline derivative.
-
Experimental Workflow Diagram
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
The Strategic Utility of 6-Bromo-4-chloro-8-methylquinoline in the Synthesis of Next-Generation Anticancer Agents
Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology Drug Discovery
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1] This versatile heterocyclic framework is embedded in numerous natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1] Quinoline-based compounds exert their antineoplastic action through diverse mechanisms, such as the inhibition of topoisomerase enzymes, disruption of tubulin polymerization, and, most notably, the modulation of critical cell signaling pathways that govern cell proliferation, survival, and angiogenesis.[2][3]
Among the vast library of quinoline derivatives, halogenated quinolines serve as exceptionally valuable intermediates in the synthesis of targeted anticancer agents. The strategic placement of halogen atoms, such as bromine and chlorine, provides reactive handles for sophisticated molecular engineering through modern cross-coupling and substitution reactions.[4] This application note focuses on 6-bromo-4-chloro-8-methylquinoline , a key building block whose distinct substitution pattern offers a unique entry point for the synthesis of potent kinase inhibitors. The chloro-substituent at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromo-substituent at the C6 position is ideal for palladium-catalyzed cross-coupling reactions. The methyl group at the C8 position can sterically and electronically influence ligand-target interactions, potentially enhancing binding affinity and selectivity.[4]
This guide will provide an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the synthesis of inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in human cancers.[5][6] We will present detailed, field-proven protocols and discuss the causality behind experimental choices, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this versatile scaffold in their oncology research programs.
The PI3K/Akt/mTOR Pathway: A Critical Target in Cancer Therapy
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cellular processes, including cell growth, proliferation, survival, and metabolism.[6] Its aberrant activation is a common feature in a wide range of human cancers, making it one of the most attractive targets for the development of novel anticancer therapies.[7] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that recruits and activates the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a host of downstream targets, including mTOR, to promote cell survival and proliferation.[7]
A prominent example of a potent PI3K/mTOR dual inhibitor is Omipalisib (GSK2126458) , for which the closely related 6-bromo-4-chloroquinoline is a crucial synthetic intermediate.[8] This underscores the immense potential of the 6-bromo-4-chloroquinoline scaffold in generating clinically relevant anticancer agents. The strategic derivatization of this core allows for the fine-tuning of inhibitory activity against specific kinases within the PI3K/Akt/mTOR pathway.
Synthetic Strategies and Key Protocols
The differential reactivity of the two halogen atoms on the this compound scaffold is the key to its synthetic versatility. The C4-chloro group is more activated towards nucleophilic aromatic substitution, while the C6-bromo group is more amenable to palladium-catalyzed cross-coupling reactions. This allows for a sequential and controlled introduction of diverse functionalities.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol describes the synthesis of 4-amino-6-bromo-8-methylquinoline derivatives, a common structural motif in many kinase inhibitors. The electron-withdrawing nature of the quinoline nitrogen atom activates the C4-position for nucleophilic attack.
Rationale: The reaction of 4-chloroquinolines with various amines is a robust and widely used method for generating libraries of 4-aminoquinoline compounds.[4] The choice of solvent and the potential addition of a base are critical for driving the reaction to completion. Alcohols like ethanol or isopropanol are often suitable, while a non-nucleophilic base such as potassium carbonate can be used to scavenge the HCl generated during the reaction, especially when using amine salts.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, morpholine, piperazine derivatives)
-
Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
-
Base (optional, e.g., potassium carbonate, triethylamine)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent (e.g., ethanol).
-
Add the desired amine (1.1-2.0 equivalents).
-
If the amine is used as a hydrochloride salt, add a base such as potassium carbonate (1.5 equivalents).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent (e.g., cold ethanol).
-
If no precipitate forms, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 4-amino-6-bromo-8-methylquinoline derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol outlines the synthesis of 6-aryl-4-chloro-8-methylquinoline derivatives. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds.
Rationale: This reaction is highly valued for its functional group tolerance and generally high yields.[4] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving optimal results and must be empirically determined for new substrates. A degassed solvent system is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
Materials:
-
This compound
-
Appropriate arylboronic acid or arylboronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To a degassed reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 2-16 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-4-chloro-8-methylquinoline derivative.
Quantitative Data and Structure-Activity Relationships (SAR)
While specific cytotoxicity data for a wide range of derivatives of this compound are not extensively available in the public domain, valuable insights can be gleaned from structurally related compounds. The following table summarizes the anticancer activity of various bromo-substituted quinoline and quinazoline derivatives, which can serve as a benchmark for newly synthesized compounds.
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Bromo-quinazoline | 2-mercapto-3-phenyl-6-bromoquinazolin-4(3H)-one derivative (Compound 8a) | MCF-7 (Breast) | 15.85 ± 3.32 | [9] |
| SW480 (Colon) | 17.85 ± 0.92 | [9] | ||
| 6-Bromo-quinoline | 6-Bromo-5-nitroquinoline | HT29 (Colon) | > 5-FU (less cytotoxic than 5-FU, but showed apoptotic activity) | [10] |
| 7-Fluoro-4-anilinoquinoline | 4-(3-isopropylanilino)-7-fluoroquinoline | HeLa (Cervical) | 8.92 | [11] |
| BGC-823 (Gastric) | 6.48 | [11] |
Analysis of Structure-Activity Relationships (SAR):
-
Substitution at C4: The introduction of an amino group at the C4 position, particularly with a side chain, is a common feature in many potent quinoline-based kinase inhibitors and is generally favorable for antiproliferative activity.[12]
-
Substitution at C6/C7: The nature of the substituent at the C6 or C7 position, often introduced via Suzuki coupling, can significantly impact potency and selectivity. Large, bulky alkoxy or aryl groups in this region can enhance activity.[12]
-
The Role of the C8-Methyl Group: The methyl group at the C8 position of the target scaffold can influence the conformation of substituents at adjacent positions, potentially leading to more favorable interactions with the target protein. It can also impact the molecule's overall lipophilicity and metabolic stability.
Conclusion and Future Directions
This compound is a highly versatile and valuable building block for the synthesis of novel anticancer agents, particularly kinase inhibitors targeting critical signaling pathways like PI3K/Akt/mTOR. The distinct reactivity of its chloro and bromo substituents allows for a systematic and controlled exploration of chemical space through well-established synthetic methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to design and synthesize new libraries of quinoline-based compounds. Future efforts in this area should focus on leveraging the sequential functionalization of this scaffold to generate diverse molecular architectures and performing comprehensive SAR studies to identify novel drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles for the next generation of targeted cancer therapies.
References
- Saha, B., & T, S. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. [Link]
-
Ocal, N., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. [Link]
-
Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 93. [Link]
-
MySkinRecipes. This compound. [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Knight, S. D., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(15), 4371–4387. [Link]
-
Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]
-
Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 396-411. [Link]
-
Brown, K. K., & Toker, A. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(15), 4371-4387. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Janku, F., et al. (2012). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. Discovery medicine, 13(68), 75-86. [Link]
-
Noorolyai, S., et al. (2019). PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside. Medicinal research reviews, 39(5), 1838-1870. [Link]
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Application Notes & Protocols: Leveraging 6-Bromo-4-chloro-8-methylquinoline for the Discovery of Novel Antimicrobial Agents
Introduction: The quinoline scaffold is a cornerstone in the history of antimicrobial chemotherapy, from the natural antimalarial quinine to the synthetic fluoroquinolone antibiotics.[1] Its rigid, planar structure and ability to intercalate with biological macromolecules make it a privileged scaffold in drug design. 6-Bromo-4-chloro-8-methylquinoline emerges as a particularly valuable starting material for modern antimicrobial discovery programs. It is not an antimicrobial agent itself, but rather a versatile chemical intermediate poised for strategic modification.[2] The presence of two distinct halogen atoms at the C4 (chloro) and C6 (bromo) positions provides orthogonal chemical handles for selective functionalization via cross-coupling and nucleophilic substitution reactions.[2][3] This allows for the systematic synthesis of diverse compound libraries, a critical first step in any screening campaign. This guide provides a comprehensive framework for utilizing this compound to discover, characterize, and validate new antimicrobial drug candidates.
Section 1: The Strategic Foundation - Rationale and Synthetic Derivatization
The core principle behind using this compound is the exploration of Structure-Activity Relationships (SAR). SAR studies have consistently shown that the nature and position of substituents on the quinoline skeleton dramatically influence antimicrobial potency and spectrum.[4] Halogens, such as bromine and chlorine, are known to enhance biological activity through mechanisms like halogen bonding and by modifying the compound's lipophilicity and electronic properties, which can improve target engagement and membrane transport.[5][6]
The strategic value of this specific scaffold lies in its potential for creating a diverse chemical library through sequential and regioselective reactions. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C6 position is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the introduction of a wide array of chemical moieties to probe interactions with bacterial targets.
Caption: General synthetic workflow for creating a diverse compound library.
Section 2: Primary Screening for Antimicrobial Activity
Once a library of derivatives has been synthesized, the first critical step is to assess their biological activity. The gold-standard method for this is determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[7] The broth microdilution method is a highly reproducible and scalable technique for MIC determination and is recommended for primary screening.[8][9]
Protocol 2.1: Broth Microdilution MIC Assay
This protocol is aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]
1. Materials & Reagents:
-
Synthesized quinoline derivatives (dissolved in DMSO to a stock concentration of 10 mg/mL).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[7]
-
Sterile 96-well U-bottom microtiter plates.
-
Bacterial strains (e.g., QC strains Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
0.5 McFarland turbidity standard.
-
Sterile saline (0.85% NaCl).
-
Spectrophotometer or microplate reader (optional, for quantitative reading).
2. Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
3. Plate Preparation & Assay Execution:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the stock test compound (appropriately diluted in CAMHB to twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no bacteria).
-
Inoculate wells 1 through 11 with 50 µL of the final bacterial inoculum prepared in Step 2. The final volume in each well is 100 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]
4. Reading and Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[12]
-
The growth control (well 11) must show clear turbidity.
-
The sterility control (well 12) must remain clear.
Data Presentation
Summarize the screening results in a clear, tabular format.
| Compound ID | Modification (C4) | Modification (C6) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| HQ-001 | -NH-Cyclopropyl | -Phenyl | 4 | 16 |
| HQ-002 | -NH-Morpholino | -Phenyl | 8 | >64 |
| HQ-003 | -NH-Cyclopropyl | -Pyridyl | 2 | 8 |
| Ciprofloxacin | (Control) | (Control) | 0.25 | 0.015 |
Section 3: Investigating the Mechanism of Action (MoA)
Promising compounds (hits) from the primary screen warrant further investigation to determine their MoA. For quinoline-based compounds, a primary suspected target is DNA gyrase (a type II topoisomerase), which is essential for bacterial DNA replication.[13] Another common antimicrobial mechanism is the disruption of the bacterial cell membrane.[14]
Caption: High-level workflow for antimicrobial drug discovery and characterization.
Protocol 3.1: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by E. coli DNA gyrase.
1. Materials & Reagents:
-
E. coli DNA Gyrase enzyme and relaxed pBR322 plasmid substrate (commercially available kits).[15]
-
5X Assay Buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP, glycerol).
-
Test compounds and control inhibitor (e.g., Ciprofloxacin).
-
Stop Buffer/Loading Dye (containing SDS, bromophenol blue, glycerol).
-
1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide.
-
Gel electrophoresis system and UV transilluminator.
2. Assay Procedure:
-
On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 plasmid, and nuclease-free water.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add the test compound at various concentrations (e.g., 0.1 to 100 µM) to the respective tubes. Include a 'no compound' control and a positive control (Ciprofloxacin).
-
Initiate the reaction by adding a specified amount of DNA gyrase enzyme to each tube. The final reaction volume is typically 20-30 µL.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding 1/5 volume of Stop Buffer/Loading Dye.[15]
3. Analysis:
-
Load the entire reaction volume onto the 1% agarose gel.
-
Run the gel at ~90V for 90 minutes.
-
Visualize the DNA bands under UV light.
-
Interpretation: In the 'no enzyme' control, only the relaxed plasmid band will be visible. In the 'no compound' control, the enzyme will convert the relaxed plasmid into its supercoiled form, which migrates faster through the gel. An effective inhibitor will prevent this conversion, resulting in a dose-dependent increase in the relaxed plasmid band and a decrease in the supercoiled band.[16]
Protocol 3.2: Bacterial Membrane Permeability Assay (SYTOX Green Uptake)
This assay uses SYTOX Green, a fluorescent dye that cannot penetrate the intact membranes of live bacteria. If a compound damages the cytoplasmic membrane, the dye enters the cell, binds to nucleic acids, and fluoresces brightly.[17]
1. Materials & Reagents:
-
Bacterial culture grown to mid-log phase.
-
Wash Buffer (e.g., PBS or HEPES buffer).
-
SYTOX Green dye (e.g., 5 mM stock in DMSO).
-
Test compounds.
-
Positive control (e.g., Melittin or Triton X-100 for complete permeabilization).
-
Black, clear-bottom 96-well plates.
-
Fluorescence microplate reader.
2. Assay Procedure:
-
Harvest mid-log phase bacteria by centrifugation and wash twice with buffer.
-
Resuspend the bacterial pellet in buffer to an OD₆₀₀ of ~0.5.
-
Add SYTOX Green dye to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15 minutes.
-
Aliquot 100 µL of the bacteria-dye suspension into the wells of the 96-well plate.
-
Add the test compound at various concentrations (e.g., 0.5x, 1x, 2x MIC).
-
Measure fluorescence kinetically for 30-60 minutes using an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[17]
3. Analysis:
-
Normalize fluorescence data by subtracting the background fluorescence of untreated cells.
-
Express the membrane-damaging effect as a percentage of the fluorescence signal from the positive control (100% permeabilization). A significant, dose-dependent increase in fluorescence indicates membrane disruption.
Section 4: Safety and Selectivity Assessment
A crucial step in drug discovery is to ensure that a potent antimicrobial compound is not also toxic to human cells.[18] An in vitro cytotoxicity assay against a standard human cell line is a fundamental requirement.[19][20]
Protocol 4.1: Mammalian Cell Cytotoxicity Assay (Resazurin Reduction)
This assay uses the blue, non-fluorescent dye resazurin, which is reduced by metabolically active (viable) cells to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates cytotoxicity.[21]
1. Materials & Reagents:
-
Human cell line (e.g., HEK293 embryonic kidney cells or HaCaT keratinocytes).[22]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).
-
Test compounds.
-
Positive control for cytotoxicity (e.g., Doxorubicin or 1% Triton X-100).
-
Sterile, clear-bottom 96-well cell culture plates.
2. Assay Procedure:
-
Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
The next day, remove the medium and replace it with fresh medium containing serial dilutions of the test compounds. Include untreated controls and a positive control.
-
Incubate for 24-48 hours.
-
Add resazurin solution to each well (typically 1/10th of the well volume) and incubate for another 2-4 hours.
-
Measure fluorescence using an excitation of ~560 nm and an emission of ~590 nm.
3. Data Analysis & Selectivity Index:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the viability against the compound concentration and determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
-
Calculate the Selectivity Index (SI) , a critical measure of therapeutic potential:
-
SI = CC₅₀ / MIC
-
-
A higher SI value (ideally >10) indicates that the compound is selectively toxic to bacteria over mammalian cells, making it a more promising candidate for further development.
Data Presentation
Summarize cytotoxicity and selectivity data in a table.
| Compound ID | MIC vs S. aureus (µg/mL) | CC₅₀ vs HEK293 (µg/mL) | Selectivity Index (SI) |
| HQ-001 | 4 | 50 | 12.5 |
| HQ-003 | 2 | >100 | >50 |
| HQ-004 | 16 | 20 | 1.25 |
Conclusion
This compound represents a strategically sound starting point for antimicrobial drug discovery. Its chemical architecture allows for the systematic and efficient generation of novel molecular entities. By following a logical workflow—from library synthesis and primary screening to MoA elucidation and safety profiling—researchers can effectively leverage this scaffold to identify and validate promising new antimicrobial candidates. The protocols and frameworks provided herein offer a robust guide for navigating the initial, critical stages of this discovery process, with the ultimate goal of developing next-generation therapeutics to combat the growing threat of antimicrobial resistance.
References
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (2023-07-21). [Link]
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Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. [Link]
- Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simul
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Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC - NIH. (2022-10-12). [Link]
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Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed. (2024-12-16). [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023-06-14). [Link]
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FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. (2024-06-20). [Link]
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Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives | ACS Omega - ACS Publications. (2021-11-15). [Link]
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Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - ResearchGate. (2025-11-08). [Link]
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Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity - MDPI. [Link]
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In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - NIH. [Link]
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Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - MDPI. (2024-05-19). [Link]
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The halogenated 8 hydroxyquinolines - ResearchGate. (2025-08-06). [Link]
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Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - NIH. [Link]
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Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - ResearchGate. (2025-10-13). [Link]
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Antimicrobial Susceptibility Testing | Area of Focus - CLSI. [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. [Link]
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Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online. (2015-10-24). [Link]
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Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents - RSC Publishing. (2024-01-08). [Link]
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A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii - Frontiers. [Link]
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Membrane permeability assay with SYTO9 and PI. A) Compound 1 (1×MIC),... - ResearchGate. [Link]
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(PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. (2022-01-15). [Link]
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Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Publications. [Link]
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Functional and Molecular Characterization of Melamine-Induced Disruption of Human Spermatozoa via Oxidative Stress and Apoptotic Pathways: An In Vitro Study - MDPI. [Link]
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. [Link]
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Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents - NIH. (2023-06-16). [Link]
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(PDF) Synthesis of Novel Quinolines with Antibacterial Activity - ResearchGate. (2021-10-01). [Link]
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Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay | ACS Pharmacology & Translational Science - ACS Publications. (2022-09-02). [Link]
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Investigation on the Synergy between Membrane Permeabilizing Amphiphilic α-Hydrazido Acids and Commonly Used Antibiotics against Drug-Resistant Bacteria - MDPI. [Link]
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ANTIMICROBIAL SUSCEPTIBILITY TESTING - bioMerieux. (2025-02-05). [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021-02-04). [Link]
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Antimicrobial Susceptibility Testing - Apec.org. [Link]
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Quinoline - Wikipedia. [Link]
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Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. [Link]
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Cationizing Lugdunin through Trp3 Hydrophobic Fine-Tuning and Cationic Side Chain Engineering | Journal of Medicinal Chemistry - ACS Publications. (2026-01-14). [Link]
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Heterocyclic compounds: toxic effects using algae, daphnids, and the Salmonella/microsome test taking methodical quantitative aspects into account - PubMed. [Link]
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Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics - ResearchGate. [Link]
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Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - MDPI. [Link]
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Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023-04-19). [Link]
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Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - MDPI. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. [Link]
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The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors - New Journal of Chemistry (RSC Publishing). [Link]
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Application Notes and Protocols for Palladium-Catalyzed Reactions with 6-Bromo-4-chloro-8-methylquinoline
Introduction: The Strategic Importance of 6-Bromo-4-chloro-8-methylquinoline in Synthesis
This compound is a highly versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its quinoline core is a privileged scaffold found in a wide array of pharmacologically active compounds, including antimalarial and anticancer agents. The strategic placement of two distinct halogen atoms—a bromine at the 6-position and a chlorine at the 4-position—provides orthogonal reactivity that can be exploited for selective functionalization through palladium-catalyzed cross-coupling reactions. This allows for the stepwise and controlled introduction of diverse molecular fragments, making it an invaluable intermediate in the synthesis of complex bioactive molecules and functional materials.
This guide provides an in-depth exploration of key palladium-catalyzed reactions involving this compound, offering both the theoretical underpinnings and practical, field-proven protocols to empower researchers in their synthetic endeavors.
Regioselectivity in Palladium-Catalyzed Cross-Coupling of Dihaloquinolines
A critical consideration when working with dihalogenated substrates like this compound is regioselectivity. The differential reactivity of the carbon-halogen bonds is the cornerstone of selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl > F.[1] Consequently, the carbon-bromine (C-Br) bond at the 6-position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond at the 4-position. This inherent difference in reactivity allows for the selective modification of the 6-position while leaving the 4-chloro substituent intact for subsequent transformations.
By carefully controlling reaction conditions, such as the choice of catalyst, ligand, and temperature, chemists can achieve high selectivity for the desired mono-substituted product.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] This reaction is particularly valuable for the synthesis of biaryl and vinyl-substituted quinolines, which are common motifs in pharmaceutical agents.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, the C-Br bond of this compound) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the palladium(0) catalyst.[3]
Protocol: Selective Suzuki-Miyaura Coupling at the C6-Position
This protocol is designed for the selective coupling of an arylboronic acid at the 6-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₃PO₄ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous THF and deionized water (typically in a 3:1 ratio) via syringe. The solvent should be degassed prior to use.
-
Heat the reaction mixture to 70 °C and stir for 18-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-4-chloro-8-methylquinoline.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | dppf is a robust ligand that promotes efficient coupling of aryl bromides. |
| Base | K₃PO₄ | A moderately strong base effective in promoting transmetalation. |
| Solvent | THF/Water | A common solvent system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 70 °C | Provides sufficient energy for the reaction without promoting decomposition or side reactions. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is catalyzed by a combination of palladium and copper complexes and is invaluable for the synthesis of arylalkynes.
Mechanistic Rationale
The Sonogashira coupling proceeds through a dual catalytic cycle:
-
Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is the active nucleophile that participates in the transmetalation step with the palladium(II) intermediate.
The amine base not only facilitates the formation of the copper acetylide but also neutralizes the hydrogen halide byproduct.[5]
Protocol: Selective Sonogashira Coupling at the C6-Position
This protocol outlines the coupling of a terminal alkyne at the 6-position of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous DMF to dissolve the solids, followed by anhydrous TEA (2.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash with water and brine to remove the amine base and copper salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynyl-4-chloro-8-methylquinoline.
| Parameter | Recommended Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | The classic catalyst system for Sonogashira couplings. |
| Base | Triethylamine (TEA) | Acts as both a base and a solvent, facilitating the formation of the copper acetylide. |
| Solvent | DMF | A polar aprotic solvent that aids in the dissolution of the reactants. |
| Temperature | Room Temperature to 60 °C | Mild conditions are typically sufficient for this efficient reaction. |
Heck Reaction: Alkenylation of the Quinoline Core
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] It is a powerful tool for the synthesis of substituted alkenes.
Mechanistic Rationale
The Heck reaction proceeds through the following key steps:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of this compound to form a Pd(II) complex.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the double bond of the product and a palladium-hydride species.
-
Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride species.[6]
Protocol: Selective Heck Alkenylation at the C6-Position
This protocol is for the coupling of an alkene, such as an acrylate, at the 6-position of this compound.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (TEA), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, dissolve this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), and P(o-tol)₃ (0.10 eq) in anhydrous DMF.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add anhydrous TEA (2.0 eq) and the alkene (1.5 eq).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the 6-alkenyl-4-chloro-8-methylquinoline.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | A common and effective catalyst system for Heck reactions. |
| Base | Triethylamine (TEA) | A standard base for neutralizing the HBr formed during the reaction. |
| Solvent | DMF | A high-boiling polar aprotic solvent suitable for this reaction temperature. |
| Temperature | 100 °C | Higher temperatures are often required for Heck reactions with aryl bromides. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[7] This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which are aryl amines.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination involves:
-
Oxidative Addition: Pd(0) adds to the C-Br bond to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond of the product and regenerating the Pd(0) catalyst.[8]
The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing undesirable side reactions.
Protocol: Selective Buchwald-Hartwig Amination at the C6-Position
This protocol is adapted from a procedure for the selective amination of the closely related 6-bromo-2-chloroquinoline and is expected to be effective for the target substrate.[9]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene, anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry the organic layer.
-
Concentrate the solvent and purify the crude product by column chromatography to yield the 6-amino-4-chloro-8-methylquinoline derivative.
| Parameter | Recommended Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | XPhos is a bulky, electron-rich ligand that is highly effective for the amination of aryl bromides. |
| Base | NaOtBu | A strong, non-nucleophilic base required for the deprotonation of the amine. |
| Solvent | Toluene | A common non-polar solvent for Buchwald-Hartwig aminations. |
| Temperature | 100 °C | Provides the thermal energy needed to drive the catalytic cycle. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex quinoline derivatives. The differential reactivity of its two halogen substituents allows for selective functionalization at the C6-position using a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. By understanding the mechanistic principles and employing the robust protocols outlined in this guide, researchers can effectively leverage this valuable intermediate to advance their programs in drug discovery and materials science.
References
- Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390.
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
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Abell, A. D., & Jones, M. A. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8882. Available at: [Link]
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Wikipedia. (n.d.). Heck reaction. Wikipedia. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Matos, M. J., Vilar, S., & Vazquez-Rodriguez, S. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Molecules, 26(16), 4847. Available at: [Link]
- Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 54(11), 2329-2342.
- Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
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Application Notes & Protocols: 6-Bromo-4-chloro-8-methylquinoline as a Scaffold for Structure-Activity Relationship Studies
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline core, a fused bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions have made it a "privileged scaffold," a molecular framework that can provide ligands for diverse biological targets.[3][4] From the historical antimalarial quinine to modern anticancer agents, quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][5] The versatility of the quinoline ring allows for functionalization at multiple positions, enabling the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to optimize its therapeutic effect.[2]
This guide focuses on a specific, highly functionalized quinoline derivative: 6-bromo-4-chloro-8-methylquinoline . This molecule is not an end-product but a strategically designed starting point—a scaffold—for generating compound libraries for structure-activity relationship (SAR) studies. The deliberate placement of three distinct substituents—a methyl group and two different halogens—provides a rich platform for controlled, systematic chemical modification.
-
The 4-Chloro Position: This site is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen.[6] This allows for the facile introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, enabling exploration of how different functional groups at this position impact biological activity.
-
The 6-Bromo Position: This position is ideal for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This powerful reaction allows for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to probe steric and electronic requirements in the target's binding pocket.
-
The 8-Methyl Group: This group serves as a steric and electronic anchor. Its presence can influence the overall conformation of the molecule and provide a point of differentiation from other quinoline series. It can also impact metabolic stability and lipophilicity.
The strategic combination of these reactive sites allows for a combinatorial approach to library synthesis, where modifications at the 4- and 6-positions can be explored independently or in concert to build a comprehensive understanding of the SAR for a given biological target.
PART 1: Synthesis of the Scaffold and Analog Libraries
The power of this compound lies in its utility as a versatile starting material. Below are detailed protocols for its synthesis and subsequent diversification into a chemical library suitable for SAR studies.
Protocol 1.1: Synthesis of the this compound Scaffold
This synthesis is a multi-step process logically derived from established methodologies for analogous quinoline structures, such as the Gould-Jacobs reaction for core formation, followed by chlorination.[8][9]
Step A: Gould-Jacobs Reaction to form 8-Methylquinolin-4-ol
The Gould-Jacobs reaction is a classic and effective method for constructing the 4-hydroxyquinoline core from an aniline derivative.[8][10]
-
Reaction Setup: In a round-bottom flask, combine 2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Condensation: Heat the mixture to 110-130°C for 1.5 hours. Ethanol is formed as a byproduct and can be removed under reduced pressure upon completion. The progress can be monitored by Thin Layer Chromatography (TLC). The resulting intermediate is diethyl ((2-methylphenyl)amino)methylene)malonate.
-
Cyclization: Dissolve the crude intermediate from the previous step in a high-boiling point solvent like diphenyl ether (approx. 7-10 mL per gram of intermediate). Heat the solution to a vigorous reflux (approx. 250°C) in a flask equipped with a reflux condenser. Maintain reflux for 45 minutes.
-
Isolation: Cool the reaction mixture to room temperature. The product, 8-methylquinolin-4-ol, will precipitate. Collect the solid by filtration, wash with a cold, non-polar solvent like hexane to remove the diphenyl ether, and then with ethanol. Dry the product under vacuum.
Step B: Chlorination to form 4-Chloro-8-methylquinoline
The hydroxyl group at the 4-position is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[11][12]
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, carefully add 8-methylquinolin-4-ol (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents). This reaction is exothermic and should be performed in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is approximately 8. The product, 4-chloro-8-methylquinoline, will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry.
Step C: Regioselective Bromination to form this compound
The final step is the electrophilic bromination of the quinoline ring. The regioselectivity is directed by the existing substituents. The 8-methyl group is an activating ortho-, para-director, while the chloro group and the pyridine nitrogen are deactivating. Electrophilic attack is therefore favored on the benzene ring, primarily at the 6-position.
-
Reaction Setup: Dissolve 4-chloro-8-methylquinoline (1.0 equivalent) in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid in a round-bottom flask.
-
Bromination: Cool the solution in an ice bath. Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Isolation: Pour the reaction mixture into ice water. A precipitate will form. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to a pH of ~7-8.
-
Purification: Collect the crude product by filtration, wash with water, and dry. The final product, this compound, can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Workflow for Scaffold Synthesis and Diversification
The following diagram illustrates the overall workflow from the starting scaffold to a diversified library for SAR studies.
Caption: Workflow for scaffold synthesis and library diversification.
Protocol 1.2: Library Generation via Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The C4-chloro group is readily displaced by various nucleophiles. The mechanism proceeds via a resonance-stabilized anionic intermediate (a Meisenheimer complex), and the reaction is driven by the restoration of aromaticity upon departure of the chloride leaving group.[13][14]
-
Materials:
-
This compound (1.0 equiv)
-
Selected amine, alcohol, or thiol nucleophile (1.2-2.0 equiv)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or n-Butanol)
-
Base (if required, e.g., K₂CO₃, Et₃N for amine salts or alkoxides) (2.0 equiv)
-
-
Procedure:
-
To a sealed reaction vial, add this compound, the chosen nucleophile, and the base (if applicable).
-
Add the solvent and seal the vial.
-
Heat the reaction mixture to 80-120°C. Reaction times can vary from 4 to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
Protocol 1.3: Library Generation via Suzuki-Miyaura Cross-Coupling at the C6-Position
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, catalyzed by a palladium complex.[7][15] The mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the product and regenerate the catalyst.[16][17]
-
Materials:
-
This compound derivative (from Protocol 1.2 or the scaffold itself) (1.0 equiv)
-
Aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Degassed solvent system (e.g., 4:1 Dioxane/Water or DMF)
-
-
Procedure:
-
In a flame-dried Schlenk flask, combine the quinoline substrate, the boronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
PART 2: Biological Evaluation and SAR Analysis
Once a library of analogs has been synthesized, the next critical phase is to evaluate their biological activity to establish a structure-activity relationship. The choice of assay is dependent on the therapeutic target of interest. Below are exemplar protocols for anticancer and antibacterial screening.
Protocol 2.1: Anticancer Activity Screening (MTT Cell Viability Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[18][19] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which can be quantified.[20]
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Test compounds (dissolved in DMSO to create stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle controls (cells treated with medium containing DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Purple formazan crystals will become visible in viable cells.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Hypothetical SAR Data for Anticancer Screening
| Compound ID | R¹ (C4-Position) | R² (C6-Position) | IC₅₀ vs. MCF-7 (µM) |
| Scaffold | -Cl | -Br | > 50 |
| A1 | -NH(CH₂CH₂OH) | -Br | 25.4 |
| A2 | -NH(Cyclopropyl) | -Br | 15.1 |
| A3 | -O(Phenyl) | -Br | 42.8 |
| B1 | -Cl | -Phenyl | 38.2 |
| B2 | -Cl | -4-Fluorophenyl | 18.9 |
| C1 | -NH(Cyclopropyl) | -Phenyl | 5.2 |
| C2 | -NH(Cyclopropyl) | -4-Fluorophenyl | 1.8 |
This data is for illustrative purposes only.
Protocol 2.2: Antibacterial Activity Screening (Broth Microdilution MIC Assay)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[24]
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in CAMHB. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock is added to the first column and serially diluted across the plate.[25]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a growth control (bacteria in broth, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.
-
Workflow for SAR Data Analysis
The data generated from these assays is used to build a comprehensive picture of the structure-activity relationship.
Caption: Iterative cycle of a structure-activity relationship study.
PART 3: Causality and Scientific Rationale
Why Halogens? The Role of Bromine and Chlorine in SAR
The inclusion of bromine and chlorine in the scaffold is a deliberate design choice rooted in modern medicinal chemistry principles. Halogen atoms are not mere bulky, lipophilic substituents; they can engage in specific, directional non-covalent interactions known as halogen bonds .[26][27] A halogen bond occurs between an electropositive region on the halogen atom (the σ-hole) and a Lewis basic site (e.g., a carbonyl oxygen or a nitrogen atom) on the biological target.[28]
-
Modulating Binding Affinity: The strength of a halogen bond increases in the order Cl < Br < I.[26] By using both chlorine and bromine, the scaffold provides two distinct handles for probing these interactions. Replacing the C6-bromo group with different aryl groups via Suzuki coupling allows for the exploration of how this position contributes to binding, while modifications at the C4-chloro position can influence a different region of the binding site. The difference in halogen bond donating potential between Cl and Br can be a key factor in optimizing ligand affinity.[29]
-
Improving Pharmacokinetics: Halogenation is a common strategy to improve metabolic stability and membrane permeability, enhancing a compound's drug-like properties.[30]
The Logic of Orthogonal Synthesis
The choice of a chloro and a bromo substituent is also strategic from a synthetic standpoint. The significant difference in reactivity between the C4-Cl bond (activated for SNAr) and the C6-Br bond (amenable to Pd-catalyzed coupling) allows for orthogonal synthesis . This means that reactions can be performed selectively at one site without affecting the other, providing precise control over the construction of the analog library. This selectivity is crucial for systematically and unambiguously deconvoluting the structure-activity relationships at each position.
Conclusion
This compound is a powerful and versatile scaffold for conducting detailed structure-activity relationship studies. Its design facilitates the application of robust and high-yield chemical transformations, including nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling, to generate diverse libraries of novel compounds. The protocols and rationale provided herein offer a comprehensive guide for researchers in drug discovery to leverage this scaffold in the rational design and development of new therapeutic agents. By systematically exploring the chemical space around the quinoline core, researchers can elucidate the key molecular interactions required for potent and selective biological activity, paving the way for the next generation of quinoline-based medicines.
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]
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The Significance of Halogen Bonding in Ligand–Receptor Interactions. (2019). PubMed Central. [Link]
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Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). ACS Publications. [Link]
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Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
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Different roles of halogen substituents in ligand-receptor interactions – a class A GPCRs case study. (2017). ResearchGate. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH. [Link]
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Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (2019). PubMed Central. [Link]
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Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2012). ACS Publications. [Link]
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Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
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Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (2020). ACS Publications. [Link]
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Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]
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Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
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Unravelling nucleophilic aromatic substitution pathways with bimetallic nucleophiles. (2019). Europe PMC. [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]
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Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). MDPI. [Link]
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Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2018). MDPI. [Link]
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Regioselective bromination of pyrrolo[1,2-a]quinoxalines. (2015). PubMed Central. [Link]
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POCl3 chlorination of 4-quinazolones. (2011). PubMed. [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]
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What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. (2013). ResearchGate. [Link]
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Application Notes & Protocols for the Laboratory Preparation of 6-Bromo-4-chloro-8-methylquinoline Derivatives
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of the Quinoline Scaffold
Quinoline and its derivatives are a cornerstone in medicinal chemistry, recognized as "privileged structures" for their ability to interact with a diverse range of biological targets.[1] This versatility has led to their integration into numerous therapeutic agents, including anticancer, antimalarial, and anti-inflammatory drugs.[2][3] The 6-Bromo-4-chloro-8-methylquinoline scaffold is a particularly valuable intermediate in drug discovery. Its specific substitution pattern offers a triad of strategic advantages:
-
The 4-Chloro Group: This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of functional groups, which is essential for exploring structure-activity relationships (SAR).[4]
-
The 6-Bromo Group: The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[5]
-
The 8-Methyl Group: This group provides steric bulk and modulates the electronic properties of the quinoline ring, potentially influencing target binding affinity and selectivity.
This guide provides a comprehensive, field-proven methodology for the synthesis of the this compound core and its subsequent derivatization, emphasizing the rationale behind procedural choices and ensuring robust, reproducible outcomes.
Overall Synthetic Strategy
The synthesis is approached as a robust three-step sequence, beginning with the construction of the core quinoline ring system, followed by chlorination and subsequent derivatization. This pathway is designed for efficiency and regiochemical control.
Figure 1: Overall synthetic workflow for this compound derivatives.
Part 1: Synthesis of the 6-Bromo-4-hydroxy-8-methylquinoline Intermediate
This initial stage utilizes the Gould-Jacobs reaction, a classical and highly reliable method for constructing 4-hydroxyquinoline scaffolds.[6][7] The reaction proceeds in two distinct phases: an initial condensation followed by a high-temperature thermal cyclization.[8]
Protocol 1.1: Gould-Jacobs Reaction
Causality Behind Experimental Choices:
-
Condensation: The initial heating step facilitates the nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the anilidomethylenemalonate intermediate.[8]
-
Thermal Cyclization: A significantly higher temperature is required for the 6-electron electrocyclization.[9] High-boiling, inert solvents like diphenyl ether are used to achieve the necessary thermal energy (typically >250°C) for efficient ring closure, which can improve yields to as high as 95%.[9]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 4-Bromo-2-methylaniline | 186.05 | 50.0 | 1.0 | 9.30 g |
| Diethyl Ethoxymethylenemalonate (DEEM) | 216.23 | 55.0 | 1.1 | 11.89 g (11.2 mL) |
| Diphenyl ether | 170.21 | - | - | ~100 mL |
| Hexane | - | - | - | ~200 mL |
| Ethanol | - | - | - | ~100 mL |
Procedure:
-
Condensation: In a 250 mL round-bottom flask, combine 4-bromo-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture in an oil bath at 120-130°C for 1.5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline starting material.
-
Cyclization: In a separate, larger flask equipped with a mechanical stirrer and a reflux condenser, preheat diphenyl ether to 250°C.
-
Crucial Step: Add the hot anilidomethylenemalonate intermediate from step 2 dropwise to the preheated diphenyl ether over 15 minutes.
-
Maintain the reaction temperature at 250°C for an additional 20-30 minutes. The cyclized product, 6-bromo-4-hydroxy-8-methylquinoline, will precipitate from the hot solvent.
-
Work-up: Allow the reaction mixture to cool to below 100°C.
-
Add hexane (~200 mL) to dilute the diphenyl ether and facilitate filtration.
-
Filter the precipitated solid using a Büchner funnel and wash thoroughly with hexane to remove all traces of the high-boiling solvent.
-
Wash the collected solid with ethanol to remove any remaining impurities.
-
Dry the resulting off-white solid under vacuum. The expected yield is typically in the range of 75-85%.
Characterization (Expected):
-
¹H NMR (DMSO-d₆): Expect signals for the aromatic protons and the methyl group. The C2-H and C3-H protons will appear as characteristic doublets.
-
MS (ESI+): m/z calculated for C₁₀H₈BrNO [M+H]⁺: 237.99.
Part 2: Chlorination of the 4-Hydroxyquinoline Core
The conversion of the 4-hydroxy group to the more synthetically versatile 4-chloro group is a critical activation step. This is efficiently achieved using phosphorus oxychloride (POCl₃), with a catalytic amount of N,N-dimethylformamide (DMF).
Causality Behind Experimental Choices:
-
Vilsmeier-Haack Reagent Formation: POCl₃ reacts with the catalytic DMF to form the electrophilic Vilsmeier reagent (N,N-dimethylchloromethyleneiminium chloride) in situ.[10]
-
Mechanism of Chlorination: The hydroxyl group of the quinolinone tautomer attacks the Vilsmeier reagent, forming an intermediate that readily eliminates, replacing the hydroxyl group with a chlorine atom. This mechanism is more efficient than direct reaction with POCl₃ alone.[11]
Figure 2: Simplified mechanism of chlorination via the Vilsmeier reagent.
Protocol 2.1: Chlorination with POCl₃/DMF
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 6-Bromo-4-hydroxy-8-methylquinoline | 238.08 | 40.0 | 1.0 | 9.52 g |
| Phosphorus oxychloride (POCl₃) | 153.33 | - | ~10 (excess) | ~30 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | - | Catalytic | ~0.5 mL |
| Crushed Ice | - | - | - | ~500 g |
| Saturated NaHCO₃ solution | - | - | - | As needed |
| Dichloromethane (DCM) | - | - | - | ~300 mL |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 6-bromo-4-hydroxy-8-methylquinoline (1.0 eq) in phosphorus oxychloride (10 eq).
-
Add a catalytic amount of DMF (a few drops) to the suspension.
-
Heat the reaction mixture to reflux (approx. 110°C) for 4-6 hours. The reaction should become a clear solution. Monitor the reaction by TLC until the starting material is fully consumed.[12]
-
Work-up (Caution: Exothermic): Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A solid precipitate of the product will form.[1]
-
Extract the aqueous slurry with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white to pale yellow solid.[13] The expected yield is 85-95%.
Characterization (Expected):
-
¹H NMR (CDCl₃): Signals for the aromatic protons will be shifted compared to the hydroxy precursor. The C2-H and C3-H will show characteristic doublets.
-
¹³C NMR (CDCl₃): Expect signals for all 10 carbons, with the C4 carbon signal significantly shifted due to the attached chlorine.
-
MS (ESI+): m/z calculated for C₁₀H₇BrClN [M+H]⁺: 255.95.
Part 3: Synthesis of 4-Amino Derivatives
With the activated 4-chloroquinoline in hand, a diverse library of derivatives can be generated via nucleophilic aromatic substitution. The electron-withdrawing nature of the quinoline nitrogen atom facilitates the attack of nucleophiles at the C4 position.
Protocol 3.1: General Procedure for Nucleophilic Aromatic Substitution
Causality Behind Experimental Choices:
-
Solvent: Solvents like isopropanol or ethanol are suitable for this reaction, providing good solubility for the reactants and a suitable boiling point for the reaction to proceed at a reasonable rate.
-
Base: A base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is often added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 256.53 | 10.0 | 1.0 | 2.57 g |
| Amine Nucleophile (R¹R²NH) | Varies | 12.0 | 1.2 | Varies |
| Isopropanol | - | - | - | 50 mL |
| Diisopropylethylamine (DIPEA) | 129.24 | 15.0 | 1.5 | 2.6 mL |
Procedure:
-
Reaction Setup: In a sealed tube or round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) in isopropanol.
-
Add the desired primary or secondary amine (1.2 eq) and DIPEA (1.5 eq) to the solution.
-
Seal the tube or heat the flask to reflux (80-90°C) for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate or dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired 4-amino derivative.
Characterization (Expected):
-
The successful substitution will be evident in the ¹H NMR spectrum by the appearance of new signals corresponding to the protons of the added amine moiety and the disappearance of the signal for the C3-H proton's coupling partner.
-
Mass spectrometry will show a new molecular ion peak corresponding to the mass of the product.
References
-
Gould–Jacobs reaction. Wikipedia. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]
-
Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. [Link]
-
Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate. [Link]
-
Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative. Journal of Applied Bioanalysis. [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]
-
Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ProQuest. [Link]
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
This compound. MySkinRecipes. [Link]
-
The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 12. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-4-chloro-8-methylquinoline
Welcome to the dedicated technical support guide for the synthesis of 6-Bromo-4-chloro-8-methylquinoline. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges associated with this multi-step synthesis. As a crucial building block in the development of kinase inhibitors and other therapeutic agents, a robust and reproducible synthetic route is paramount.[1] This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to ensure the success of your experiments.
Synthetic Pathway Overview
The most reliable and commonly employed route to this compound involves a four-step sequence starting from 4-bromo-2-methylaniline. The core of this strategy is the Gould-Jacobs reaction to construct the quinoline heterocycle, followed by a robust chlorination step.[2][3]
Caption: Synthetic workflow for this compound.
Troubleshooting Guide & FAQs
This section addresses specific challenges that may arise during the synthesis in a question-and-answer format.
Part 1: The Gould-Jacobs Reaction (Steps 1 & 2)
Question: My initial condensation reaction between 4-bromo-2-methylaniline and diethyl ethoxymethylenemalonate (DEEM) is sluggish and gives a poor yield of the intermediate. What am I doing wrong?
Answer: This is a common issue often related to reaction conditions and reagent quality.
-
Causality: The condensation is a nucleophilic substitution of the ethoxy group on DEEM by the aniline nitrogen.[2] The reaction rate is dependent on temperature and the effective removal of the ethanol byproduct, which can push the equilibrium back to the starting materials.
-
Troubleshooting Protocol:
-
Reagent Purity: Ensure your 4-bromo-2-methylaniline is pure and dry. Aniline derivatives can oxidize and darken on storage, which can inhibit the reaction. Use freshly distilled or purified aniline if necessary. DEEM should be colorless; a yellow tint may indicate decomposition.
-
Temperature Control: The reaction requires heating, typically between 100-120°C.[3] Insufficient heat will lead to a slow reaction rate. Conversely, excessive temperatures can cause decomposition of the aniline or DEEM.
-
Ethanol Removal: As the reaction proceeds, ethanol is generated. To drive the reaction to completion, this byproduct should be removed. Performing the reaction under a gentle stream of nitrogen or applying a slight vacuum can facilitate its removal.[3]
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of DEEM (e.g., 1.1 equivalents) can help drive the reaction to completion, especially if the aniline has minor impurities.
-
Question: The high-temperature thermal cyclization (~250°C) results in a dark, tarry solid with very low yields of 6-Bromo-8-methylquinolin-4-ol. How can this be optimized?
Answer: High-temperature cyclizations are notoriously prone to charring and side reactions if not managed correctly. The key is rapid and uniform heating in an appropriate solvent.[4]
-
Causality: The cyclization is an intramolecular electrophilic aromatic substitution. At these temperatures (~240-260°C), the condensation intermediate can undergo various decomposition pathways, including polymerization and decarboxylation, leading to the formation of intractable tars.[4] The choice of solvent is critical; it must have a sufficiently high boiling point and be inert.
-
Optimization Strategy & Parameters:
-
Solvent is Key: Use a high-boiling, thermally stable solvent. Diphenyl ether or Dowtherm A are the industry standards for this transformation.[3][5] They provide excellent heat transfer and can be heated to the required temperature without decomposition. Do not attempt this reaction neat or in a lower-boiling solvent.
-
Rapid Heating: The intermediate should be added to the pre-heated solvent rather than heating the mixture from room temperature. This minimizes the time the material spends at intermediate temperatures where side reactions are more prevalent.
-
Monitor Closely: These reactions are typically very fast, often completing within 30-60 minutes.[3] Over-heating or prolonged reaction times will drastically reduce the yield. Monitor the reaction's progress by taking small aliquots (if safe and feasible) and analyzing them via TLC.
-
Work-up: Upon completion, cool the reaction mixture significantly before adding a non-polar solvent like hexane or heptane to precipitate the product. Adding the hydrocarbon solvent while the mixture is too hot can be a safety hazard and may lead to an oily product instead of a filterable solid.
-
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Solvent | Dowtherm A / Diphenyl Ether | Provides necessary high temperature (~250°C) and thermal stability. Lower boiling solvents will not reach the required temperature. |
| Temperature | 240 - 260°C | Optimal range for efficient cyclization. Below 240°C, the reaction is too slow. Above 260°C, decomposition and charring increase significantly.[3] |
| Reaction Time | 30 - 60 minutes | Typically sufficient for full conversion. Prolonged heating leads to product degradation.[3][4] |
| Addition Method | Add intermediate to pre-heated solvent | Minimizes exposure to intermediate temperatures where side reactions can occur. |
Part 2: Chlorination & Purification (Steps 3 & 4)
Question: The chlorination of 6-Bromo-8-methylquinolin-4-ol with phosphorus oxychloride (POCl₃) is incomplete, even after several hours at reflux. How can I improve the conversion?
Answer: Incomplete chlorination is usually due to insufficient reagent, low temperature, or the presence of moisture.
-
Causality: The conversion of the 4-hydroxyquinoline (which exists predominantly in its 4-quinolone tautomeric form) to the 4-chloroquinoline is a nucleophilic substitution. POCl₃ acts as both the chlorinating agent and often the solvent. The reaction can be sluggish if the quinolone is not fully soluble or if the reactivity of the POCl₃ is diminished.
-
Troubleshooting Protocol:
-
Use Excess POCl₃: POCl₃ is often used in large excess (5-10 equivalents or as the solvent) to ensure the reaction goes to completion and to help solubilize the starting material.[3][6]
-
Ensure Anhydrous Conditions: The starting 6-Bromo-8-methylquinolin-4-ol must be completely dry. Any moisture will rapidly react with POCl₃, quenching it and reducing its effectiveness.
-
Catalytic DMF: Adding a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction. DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a more potent activating agent for this transformation.[7][8] A few drops are often sufficient.
-
Temperature: Ensure the reaction is maintained at a steady reflux (the boiling point of POCl₃ is ~107°C).
-
Caption: Troubleshooting decision tree for the chlorination step.
Question: The work-up for the POCl₃ reaction is hazardous and difficult to manage. What is the standard, safe procedure?
Answer: The work-up of POCl₃ is highly exothermic and requires careful execution in a well-ventilated fume hood.
-
Causality: Phosphorus oxychloride reacts violently with water, producing phosphoric acid and corrosive HCl gas. Simply adding water to the reaction mixture is extremely dangerous. The key is to quench the excess POCl₃ slowly and under controlled cooling.
-
Safe Work-up Protocol:
-
Cool Down: After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove Excess POCl₃ (Optional but Recommended): If possible, remove the bulk of the excess POCl₃ under reduced pressure (using a setup that can handle corrosive vapors). This significantly reduces the amount of reagent that needs to be quenched.[6]
-
Quench on Ice: Prepare a large beaker of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.[3] This should be done in a dropwise or portion-wise manner to control the exothermic reaction. The ice bath will absorb the heat generated.
-
Neutralization: The resulting aqueous solution will be highly acidic. Slowly add a base (e.g., a saturated solution of sodium carbonate or ammonium hydroxide) with continued cooling until the pH is neutral or slightly basic (pH 8-9).[3]
-
Isolation: The product, this compound, will precipitate as a solid. It can then be collected by filtration, washed thoroughly with water to remove inorganic salts, and dried.
-
Question: How should the final product be purified and what analytical data confirms its identity?
Answer: The crude product can be purified by recrystallization or column chromatography.
-
Purification: Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is often sufficient to obtain high-purity material.[3] If colored impurities persist, column chromatography on silica gel using a hexane/ethyl acetate gradient is effective.
-
Analytical Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structure confirmation. The aromatic region of the ¹H NMR spectrum will show characteristic signals for the quinoline core protons, and the methyl group will appear as a singlet around 2.5-2.8 ppm.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight (256.53 g/mol ) and show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.[6][9]
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-8-methylquinolin-4-ol (Gould-Jacobs Reaction)
-
Condensation: In a round-bottom flask, combine 4-bromo-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 110°C for 2 hours. After cooling slightly, remove the ethanol byproduct under reduced pressure to yield the crude condensation intermediate.[3]
-
Cyclization: In a separate flask equipped with a mechanical stirrer and a reflux condenser, heat Dowtherm A to 250°C. Add the crude intermediate from the previous step portion-wise to the hot solvent. Maintain the temperature at 250°C for 45 minutes.[3]
-
Isolation: Allow the reaction mixture to cool to below 100°C, then pour it into a beaker containing hexane (approx. 10 volumes). Stir the resulting slurry for 30 minutes. Collect the precipitated solid by filtration, wash thoroughly with hexane, and dry under vacuum to afford 6-Bromo-8-methylquinolin-4-ol.
Protocol 2: Synthesis of this compound (Chlorination)
-
Reaction Setup: To a flask charged with 6-Bromo-8-methylquinolin-4-ol (1.0 eq), carefully add phosphorus oxychloride (POCl₃, 8.0 eq) followed by 3-4 drops of DMF.
-
Heating: Heat the mixture to reflux (approx. 110°C) and maintain for 3 hours. Monitor the reaction by TLC (e.g., 7:3 Hexane:EtOAc) until the starting material is consumed.[3][7]
-
Work-up: Cool the reaction to room temperature. Slowly pour the mixture onto a large volume of crushed ice with vigorous stirring. Once the initial exotherm has subsided, slowly neutralize the acidic solution to pH 8-9 with a saturated aqueous solution of sodium carbonate.
-
Isolation: Collect the resulting precipitate by filtration. Wash the solid extensively with water until the filtrate is neutral. Dry the solid in a vacuum oven to yield the crude this compound. Further purification can be achieved by recrystallization from ethanol.
References
- Google Patents. (1951). US2558211A - Preparation of 4-hydroxyquinoline compounds.
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products. Retrieved from [Link]
- Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. Retrieved from [Link]
-
PubMed Central. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its some reactions. Retrieved from [Link]
-
ACS Publications. (2019). CpRh(III)-Catalyzed Regioselective C(sp3)–H Methylation of 8-Methylquinolines with Organoborons*. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Halogenation of 8-methyl quinoline. Retrieved from [Link]
-
PubMed Central. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
IJPSR. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
GeeksforGeeks. (2024). Sandmeyer Reaction. Retrieved from [Link]
-
ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Retrieved from [Link]
-
DUT Open Scholar. (2018). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-hydroxy-8-methylquinoline. Retrieved from [Link]
-
MDPI. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
MDPI. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
Sources
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- 4. ablelab.eu [ablelab.eu]
- 5. benchchem.com [benchchem.com]
- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. download.atlantis-press.com [download.atlantis-press.com]
- 8. growingscience.com [growingscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Bromo-4-chloro-8-methylquinoline
Welcome to the technical support center for the synthesis of 6-Bromo-4-chloro-8-methylquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to provide in-depth, field-tested insights into improving yield and overcoming common challenges. Our approach is built on explaining the chemical principles behind each step, ensuring you can troubleshoot effectively and adapt the synthesis to your specific needs.
This molecule is a valuable heterocyclic building block, particularly as an intermediate in the synthesis of pharmaceutical agents like kinase inhibitors.[1][2] The strategic placement of the bromo, chloro, and methyl groups offers distinct reactive handles for further molecular elaboration.[2] Success in its synthesis hinges on a robust understanding of the two key stages: the construction of the quinoline core and the subsequent chlorination.
Core Synthesis Workflow
The most reliable and commonly adapted pathway for this class of compounds is a multi-step synthesis beginning with a substituted aniline, proceeding through a Gould-Jacobs reaction to form the quinolin-4-ol core, followed by a chlorination step.[3]
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Part 1: Synthesis of 6-Bromo-8-methylquinolin-4-ol (The Quinoline Core)
The formation of the quinoline ring system via the Gould-Jacobs reaction is a robust but demanding step, involving an initial condensation followed by a high-temperature thermal cyclization.[3]
Question 1: My initial condensation reaction between 4-bromo-2-methylaniline and diethyl ethoxymethylenemalonate (DEEM) is low-yielding. What's going wrong?
Answer: Low yield in this initial step is typically due to incomplete reaction or side reactions.
-
Causality: This reaction is a nucleophilic substitution where the aniline nitrogen attacks the electron-deficient carbon of DEEM, eliminating ethanol. The reaction's success depends on the nucleophilicity of the aniline and effective removal of the ethanol byproduct.
-
Troubleshooting Steps:
-
Purity of Reagents: Ensure the 4-bromo-2-methylaniline is pure and the DEEM has not hydrolyzed. Water contamination can react with DEEM.
-
Temperature and Time: While the reaction can proceed at 100-120°C, monitor it by Thin Layer Chromatography (TLC) to ensure it has gone to completion. Incomplete reactions are a common source of low yield.[3] Extending the reaction time is a simple first step.
-
Stoichiometry: Use a slight excess (1.0 to 1.2 equivalents) of DEEM to ensure the complete consumption of the more valuable aniline starting material.[3]
-
Byproduct Removal: The ethanol generated must be removed to drive the equilibrium towards the product. Performing the reaction under reduced pressure or with a setup to distill off the ethanol can significantly improve the yield.
-
Question 2: The thermal cyclization step gives a dark, tarry product with very low yield of the desired 6-Bromo-8-methylquinolin-4-ol. How can I fix this?
Answer: This is a classic problem in high-temperature cyclizations and points towards product decomposition.
-
Causality: The cyclization is a pericyclic reaction requiring high thermal energy (typically 240-260°C) to proceed.[3] However, at these temperatures, organic molecules can easily decompose or polymerize, especially if hot spots occur or if the reaction is heated for too long.
-
Troubleshooting Steps:
-
Use a High-Boiling Inert Solvent: Performing the reaction neat (without solvent) is risky. A high-boiling, inert solvent like diphenyl ether or Dowtherm A provides uniform heating and prevents localized overheating.[3][4] This is the most critical parameter to control.
-
Precise Temperature Control: Use a high-temperature thermometer and a suitable heating mantle with vigorous stirring to maintain a consistent temperature. Do not exceed 260°C.
-
Minimize Reaction Time: This reaction is often complete within 30-60 minutes.[3] Monitor the reaction by taking small aliquots (if possible) and analyzing by TLC. Prolonged heating will degrade the product.
-
Inert Atmosphere: While not always essential, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to tar formation.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Diphenyl ether or Dowtherm A | Ensures uniform heating, prevents charring, and minimizes decomposition.[3][4] |
| Temperature | 240-260°C | Provides sufficient energy for the 6-pi electrocyclization.[3] |
| Reaction Time | 30-60 minutes | Balances reaction completion with minimizing thermal degradation.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative side reactions at high temperatures. |
Table 1: Recommended Conditions for Thermal Cyclization.
Part 2: Chlorination of 6-Bromo-8-methylquinolin-4-ol
This step converts the intermediate hydroxyl group into the desired chloro group using a potent chlorinating agent like phosphorus oxychloride (POCl₃). Yields for this type of transformation are often very high, sometimes exceeding 90%.[5][6]
Question 3: My chlorination reaction with POCl₃ is sluggish or incomplete. Should I just increase the temperature?
Answer: While temperature is a factor, other parameters are more critical for driving this reaction to completion.
-
Causality: The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The efficiency depends on the reactivity of the chlorinating agent and the solubility of the starting material.
-
Troubleshooting Steps:
-
Use Excess POCl₃: POCl₃ often serves as both the reagent and the solvent. Using a significant excess (5-10 equivalents) ensures the reaction goes to completion.[3]
-
Catalytic DMF: Adding a few drops of N,N-dimethylformamide (DMF) can dramatically accelerate the reaction. DMF reacts with POCl₃ to form the Vilsmeier reagent, a more powerful chlorinating agent.[7]
-
Reaction Time and Temperature: The reaction is typically heated to reflux (around 110°C) for 2-4 hours.[3][7] Monitor by TLC until the starting quinolinol spot has completely disappeared.
-
Question 4: The workup of the POCl₃ reaction is difficult, and I'm losing a lot of product. What is the best procedure?
Answer: The workup is arguably the most critical and hazardous part of this step. The goal is to safely quench the excess POCl₃ and then neutralize the resulting acid to precipitate the product.
-
Causality: POCl₃ reacts violently with water in a highly exothermic reaction. Simply pouring water into the reaction mixture is extremely dangerous. The product, a substituted quinoline, is typically a solid that is insoluble in water but soluble in organic solvents. It is basic and will be protonated and soluble in strong acid, precipitating out upon neutralization.
-
Recommended Workup Protocol:
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
-
Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This must be done in a well-ventilated fume hood. The ice helps to absorb the heat generated.[3]
-
Neutralization: The resulting solution will be highly acidic. Slowly add a base (e.g., a saturated solution of sodium carbonate or solid potassium carbonate) until the pH reaches 8-9.[3][5] The product will precipitate as a solid.
-
Isolation: Filter the solid precipitate, wash it thoroughly with water to remove any inorganic salts, and then dry it.
-
Purification: The crude product can be further purified by recrystallization (e.g., from ethanol) or by column chromatography if necessary.[3]
-
Caption: Recommended workflow for the safe workup of the POCl₃ chlorination reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-8-methylquinolin-4-ol
Adapted from analogous procedures for substituted quinolin-4-ols.[3]
-
In a round-bottom flask, combine 4-bromo-2-methylaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv).
-
Heat the mixture at 110-120°C for 2 hours, allowing the ethanol byproduct to distill off.
-
Cool the resulting crude intermediate. Add this to a separate flask containing diphenyl ether (approx. 8-10 times the mass of the intermediate).
-
Heat the diphenyl ether mixture to 250°C with vigorous mechanical stirring under a nitrogen atmosphere. Maintain this temperature for 45 minutes.
-
Cool the reaction mixture to below 100°C and add hexane to precipitate the product.
-
Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum to obtain crude 6-Bromo-8-methylquinolin-4-ol.
Protocol 2: Synthesis of this compound
Adapted from established chlorination methods.[3][5][7]
-
In a fume hood, carefully add 6-Bromo-8-methylquinolin-4-ol (1.0 equiv) to phosphorus oxychloride (POCl₃, 8.0 equiv).
-
Add 2-3 drops of DMF to the mixture.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 3 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Once complete, cool the reaction vessel to room temperature in an ice bath.
-
In a separate large beaker, prepare a substantial amount of crushed ice.
-
Under vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice.
-
Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Filter the resulting precipitate. Wash the solid extensively with cold water.
-
Dry the solid under vacuum to yield this compound. A yield of 80-95% can be expected.
References
- BenchChem. (2025). optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde.
- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
- ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis.
- EvitaChem. (n.d.). Buy 8-Bromo-4-chloro-6-methylquinoline.
- International Journal of Chemical Studies. (2021).
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
- ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.
- BenchChem. (2025).
- MySkinRecipes. (n.d.). This compound.
- BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
- BenchChem. (2025). optimizing reaction conditions for quinolinone synthesis.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 7. download.atlantis-press.com [download.atlantis-press.com]
Technical Support Center: Purification Techniques for Halogenated Quinolines
Welcome to the technical support center for the purification of halogenated quinolines. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but often challenging compounds. Here, we provide field-proven insights and practical solutions in a direct question-and-answer format to help you overcome common purification hurdles, ensuring the integrity and success of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying halogenated quinolines?
A1: The most effective and commonly employed purification techniques for halogenated quinolines are column chromatography, recrystallization, and acid-base extraction. The choice depends on the scale of your experiment, the nature of the impurities, the physical state of your compound (solid or oil), and the required final purity.[1][2]
-
Column Chromatography is ideal for separating complex mixtures of closely related derivatives or for purifying small quantities to very high purity.[1]
-
Recrystallization is a powerful technique for achieving high purity of solid compounds, provided a suitable solvent can be found.[2][3]
-
Acid-Base Extraction is highly effective for the initial, large-scale removal of neutral or acidic impurities from the basic quinoline core.[1]
Q2: How do I select the best purification strategy for my specific halogenated quinoline?
A2: The optimal strategy is contingent on several factors. For a crude solid, a simple recrystallization might be sufficient. If the crude material is an oil or a complex mixture of isomers (a common issue in halogenation reactions), column chromatography is often necessary.[4] For large-scale synthesis, an initial workup using acid-base extraction to remove bulk impurities, followed by either recrystallization or chromatography, is a common and efficient workflow.[1] The flowchart below provides a general decision-making framework.
Q3: How does the halogen's identity and position on the quinoline ring affect purification?
A3: The type of halogen (F, Cl, Br, I) and its position significantly alter the molecule's polarity, solubility, and reactivity, which directly impacts purification. For instance, increasing halogen size and number can decrease solubility in polar solvents, making recrystallization solvent selection different from the parent quinoline. Furthermore, halogenated quinolines can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during chromatography, a problem that may be exacerbated by the specific electronic effects of the halogen substituent.[2][5]
Troubleshooting Guide: Overcoming Common Purification Challenges
This section addresses specific issues you may encounter during your experiments, providing both the cause and the solution.
Column Chromatography Issues
Problem: My halogenated quinoline appears to be degrading on the silica gel column.
-
Cause: This is a frequent issue stemming from the inherent acidity of standard silica gel. The basic nitrogen atom of the quinoline ring can interact strongly with acidic silanol groups on the silica surface, catalyzing degradation.[2][5]
-
Solutions:
-
Deactivate the Silica Gel: Neutralize the silica by preparing a slurry in your eluent and adding 1-2% triethylamine (or another volatile base like pyridine). Flush the packed column with this basic solvent mixture before loading your compound.[2][6]
-
Use an Alternative Stationary Phase: Switch to a less acidic support. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[5] Florisil® is another option to consider.[2]
-
Minimize Contact Time: Employ flash chromatography with applied pressure to reduce the residence time of your compound on the column.[5]
-
Work at Lower Temperatures: If the compound is thermally labile, running the column in a cold room can mitigate degradation.[5]
-
Problem: I'm observing significant streaking or tailing of my compound's spot on TLC and during column elution.
-
Cause: Tailing is typically caused by strong, non-ideal interactions between the basic quinoline nitrogen and acidic silanol groups on the silica gel.[5] This leads to a non-uniform elution front. Other causes include overloading the sample or using a poor solvent system.
-
Solutions:
-
Add a Basic Modifier to the Eluent: Add a small amount (0.1-1%) of triethylamine or a few drops of ammonia to your mobile phase. This base will preferentially bind to the active sites on the silica, allowing your compound to elute more symmetrically.
-
Check Sample Load: Ensure you are not overloading the column. As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase.
-
Adjust Mobile Phase pH (for HPLC): In reversed-phase HPLC, peak tailing is also common. Operating at a low pH (e.g., 2.5-4 using formic acid or TFA) will protonate the quinoline, which can suppress unwanted interactions with residual silanol groups on the C18 column.[6]
-
Recrystallization Issues
Problem: My compound "oils out" instead of forming crystals.
-
Cause: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or if the concentration of impurities is too high, disrupting the crystal lattice formation.
-
Solutions:
-
Reduce the Cooling Rate: Allow the solution to cool much more slowly to room temperature before moving it to an ice bath. A Dewar flask can be used for very slow, insulated cooling.
-
Use More Solvent: The initial solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.
-
Change Solvents: Try a solvent with a lower boiling point.
-
Pre-Purify: The presence of significant impurities can inhibit crystallization. Perform a preliminary purification by flash chromatography or an acid-base extraction to increase the purity of the material before attempting recrystallization.
-
Problem: No crystals form, even after the solution has cooled completely.
-
Cause: This usually means the solution is not supersaturated. Either too much solvent was used initially, or the compound has significant solubility even at low temperatures.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide a nucleation site for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the solution to act as a template for crystal formation.
-
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent. Allow it to cool again slowly.[7]
-
Add an Anti-Solvent: If using a two-solvent system, slowly add a solvent in which your compound is insoluble (the "anti-solvent") until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the dissolving solvent to clarify the solution before allowing it to cool.[8]
-
Acid-Base Extraction Issues
Problem: A persistent emulsion has formed at the interface of the aqueous and organic layers.
-
Cause: Emulsions are common when dealing with complex mixtures containing amphiphilic impurities or when the solution is shaken too vigorously.
-
Solutions:
-
"Break" the Emulsion:
-
Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase can help force the separation of the layers.
-
Gently swirl the separatory funnel instead of shaking vigorously.
-
Filter the entire mixture through a pad of Celite® or glass wool.
-
For stubborn emulsions, centrifugation can be highly effective.
-
-
Experimental Protocols & Visualizations
Visualization: Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the most appropriate purification technique for your halogenated quinoline.
Caption: Decision tree for selecting a purification method.
Protocol 1: Flash Column Chromatography with Silica Gel Deactivation
This protocol is designed for purifying basic halogenated quinolines that may be sensitive to acidic silica gel.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) that provides a retention factor (Rf) of ~0.2-0.3 for your target compound.[2]
-
Column Preparation:
-
Dry pack a column with the appropriate amount of silica gel.
-
Prepare a deactivating solution by adding 1-2% triethylamine to your initial, least polar eluent mixture.[6]
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Equilibrate the column by flushing with 2-3 column volumes of the initial eluent (without triethylamine) to remove excess base.[6]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the eluent and carefully pipette it onto the top of the silica bed.[5]
-
Dry Loading (Recommended): Dissolve the crude compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5]
-
-
Elution:
-
Begin elution with the starting non-polar solvent system.
-
Gradually increase the polarity of the eluent as the column runs.
-
Apply gentle air pressure to maintain a constant and rapid flow rate.
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Two-Solvent System
This method is useful when no single suitable solvent can be found.
-
Solvent Selection: Find a pair of miscible solvents: one in which your compound is highly soluble ("solvent A") and one in which it is poorly soluble ("solvent B" or "anti-solvent"). Common pairs include ethanol/water, hexane/ethyl acetate, and THF/hexane.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot "solvent A" required to fully dissolve the solid at or near the solvent's boiling point.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, add "solvent B" dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot "solvent A" until the solution just becomes clear again.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you may place it in an ice-water bath to maximize crystal yield.[7]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold "solvent B," and allow them to air dry completely.[7]
Protocol 3: Acid-Base Extraction
This protocol is for the bulk purification of a basic quinoline from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it two to three times with a 1 M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][9] The halogenated quinoline will move into the aqueous layer as its protonated salt.
-
Combine & Wash: Combine the acidic aqueous layers. To remove any trapped neutral impurities, wash this combined aqueous layer once with fresh organic solvent.
-
Liberation of Free Base: Cool the acidic aqueous solution in an ice bath and slowly add a concentrated base (e.g., 40% NaOH solution) until the solution is strongly alkaline (pH > 12).[1] The free quinoline base will often precipitate as a solid or separate as an oil.
-
Final Isolation: Extract the liberated quinoline back into fresh organic solvent (e.g., dichloromethane) several times. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or K₂CO₃), filter, and concentrate under reduced pressure to yield the purified halogenated quinoline.[1]
Data Summary Tables
Table 1: Common Chromatography Solvent Systems
| Compound Polarity | Stationary Phase | Common Eluent Systems (Gradient) | Modifier |
| Low to Medium | Silica Gel | Hexanes → Ethyl Acetate | 0.1-1% Triethylamine |
| Medium to High | Silica Gel | Dichloromethane → Methanol | 0.1-1% Triethylamine |
| Basic Compounds | Neutral/Basic Alumina | Hexanes → Ethyl Acetate | Not usually required |
| Polar/Ionic | Reversed-Phase C18 | Water → Acetonitrile or Methanol | 0.1% Formic Acid or TFA |
Table 2: Common Recrystallization Solvents
| Solvent(s) | Polarity | Comments & Typical Use Cases |
| Ethanol or Methanol | Polar Protic | Good general-purpose solvents for moderately polar quinolines.[8] |
| Xylene | Non-polar | Specifically noted for purifying iodoquinol.[10] |
| Hexane/Ethyl Acetate | Non-polar / Polar Aprotic | A versatile two-solvent system for compounds of intermediate polarity.[8] |
| Dichloromethane/Hexane | Polar Aprotic / Non-polar | Good for less polar compounds; DCM dissolves, hexane precipitates. |
| Water | Very Polar | Can be effective for quinolines with highly polar functional groups (e.g., -OH, -COOH).[8] |
References
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. (n.d.). BenchChem. Retrieved from https://www.benchchem.
- Purification of Quinoline. (n.d.). Chempedia - LookChem. Retrieved from https://www.lookchem.
- IODOQUINOL | New Drug Approvals. (2022, February 3). New Drug Approvals. Retrieved from https://newdrugapprovals.org/iodoquinol/
- Technical Support Center: Purification of Halogenated Quinoxalines. (n.d.). BenchChem. Retrieved from https://www.benchchem.
- CN113292492A - Method for preparing clioquinol and diiodoquinol by one-pot method. (n.d.). Google Patents. Retrieved from https://patents.google.
- Overcoming challenges in the direct halogenation of the quinoline ring. (n.d.). BenchChem. Retrieved from https://www.benchchem.
- CN103304477B - Purification method of 8-hydroxyquinoline crude product. (n.d.). Google Patents. Retrieved from https://patents.google.
- US4398916A - Process for purification of quinoline yellow. (n.d.). Google Patents. Retrieved from https://patents.google.
- Duret, P., Fakhfakh, M. A., Herrenknecht, C., Fournet, A., Franck, X., Figadère, B., & Hocquemiller, R. (2003). Preparative Separation of Quinolines by Centrifugal Partition Chromatography With Gradient Elution. Journal of Chromatography A, 1011(1-2), 55–65. https://doi.org/10.1016/s0021-9673(03)01020-3
- Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. (2024, February 28). MDPI. Retrieved from https://www.mdpi.com/2227-9717/12/3/488
- Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography. (n.d.). BenchChem. Retrieved from https://www.benchchem.
- Diiodohydroxyquinoline (Synonyms: Iodoquinol; 5,7-Diiodo-8-hydroxyquinoline). (n.d.). MCE. Retrieved from https://www.medchemexpress.com/diiodohydroxyquinoline.html
- Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. (n.d.). MDPI. Retrieved from https://www.mdpi.com/1996-1073/14/23/8009
- Iodoquinol | 83-73-8. (n.d.). Biosynth. Retrieved from https://www.biosynth.com/p/FI24630/44546-iodoquinol
- Troubleshooting guide for the purification of polar quinoline compounds. (n.d.). BenchChem. Retrieved from https://www.benchchem.
- Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. (n.d.). Horizon IRD. Retrieved from https://horizon.documentation.ird.fr/exl-doc/pleins_textes/pleins_textes_7/fdi:010032906.pdf
- Iodoquinol, Powder, USP | Spectrum Chemical®. (n.d.). Alkali Scientific. Retrieved from https://www.alkalisci.com/spectrum-chemical-io105-iodoquinol-powder-usp
- Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (2003). ResearchGate. Retrieved from https://www.researchgate.
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents. Retrieved from https://patents.google.
- Oka, H., Harada, K., Suzuki, M., Fujii, K., Iwaya, M., Ito, Y., Goto, T., Matsumoto, H., & Ito, Y. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 989(2), 249–255. https://doi.org/10.1016/s0021-9673(03)00118-3
- HPLC separation of related halogenated aromatic, any one?? (2015, May 7). Chromatography Forum. Retrieved from https://www.chromforum.org/viewtopic.php?t=28628
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from https://www.sas.rochester.
- Clioquinol (Iodochlorohydroxyquinoline). (n.d.). MCE. Retrieved from https://www.medchemexpress.com/clioquinol.html
- Recrystallization and Crystallization. (n.d.). Retrieved from https://classes.uaf.
- Development of a Clioquinol Nanocarrier as a New, Promising Option for the Treatment of Dermatomycosis. (2023, February 4). PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9914480/
- Troubleshooting side reactions in the synthesis of quinoline derivatives. (n.d.). BenchChem. Retrieved from https://www.benchchem.
- Synthesis of process related impurities of Citicoline and Citicoline sodium. (n.d.). Retrieved from http://www.nopr.niscpr.res.in/handle/123456789/63897
- Diiodohydroxyquinoline. (n.d.). In Wikipedia. Retrieved from https://en.wikipedia.org/wiki/Diiodohydroxyquinoline
- 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved from https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I_(Bennett)/2%3A_Lab_Techniques/2.
- Clioquinol. (n.d.). PubChem - NIH. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Clioquinol
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from https://www.mt.
- Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from https://sielc.com/separation-of-quinoline-on-newcrom-r1-hplc-column/
- Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. Retrieved from https://www.youtube.
- RP-HPLC method for quantitative estimation of Halquinol in pharmaceutical dosage forms. (2015, March 31). ResearchGate. Retrieved from https://www.researchgate.net/publication/274322436_RP-HPLC_method_for_quantitative_estimation_of_Halquinol_in_pharmaceutical_dosage_forms
- Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. (2016, June 27). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/27348259/
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avoiding dehalogenation side reactions with 6-Bromo-4-chloro-8-methylquinoline
Welcome to the technical support guide for 6-Bromo-4-chloro-8-methylquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile building block in cross-coupling reactions. Our focus is to provide actionable troubleshooting advice and in-depth mechanistic insights to help you avoid common pitfalls, particularly undesired dehalogenation side reactions, thereby maximizing the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: I'm new to this substrate. What are the primary reactivity considerations for this compound?
A1: this compound is a di-halogenated heterocyclic compound offering two distinct reaction sites for palladium-catalyzed cross-coupling reactions. The key consideration is the differential reactivity between the C6-bromine and the C4-chlorine.
-
General Reactivity Trend: In palladium-catalyzed cross-coupling, the rate of oxidative addition typically follows the trend of C–I > C–Br > C–Cl, which is inversely related to the bond dissociation energy.[1] Based on this principle, the C6-Br bond is generally more reactive than the C4-Cl bond. This allows for selective functionalization at the C6 position while leaving the C4-Cl intact for subsequent transformations.[2]
-
Electronic Effects: The quinoline ring's electronics also play a crucial role. The chlorine at the C4 position is adjacent to the ring nitrogen, which can influence its reactivity. In some cases, particularly in Sonogashira couplings, the C2 and C4 positions on a quinoline ring can exhibit enhanced reactivity due to the electron-withdrawing nature of the nitrogen atom.[3]
Below is a diagram illustrating the primary reaction sites.
Caption: Relative reactivity of halogen sites on this compound.
Q2: What is hydrodehalogenation, and why is it a significant problem?
A2: Hydrodehalogenation (often just called dehalogenation) is a pervasive side reaction in cross-coupling chemistry where a halogen substituent on the aromatic ring is replaced by a hydrogen atom.[4] Instead of forming the desired C-C, C-N, or C-O bond, you generate a reduced, de-halogenated byproduct.
This is problematic for several reasons:
-
Reduced Yield: It consumes your starting material, directly lowering the yield of your target molecule.
-
Purification Challenges: The dehalogenated byproduct often has similar polarity to the desired product, making chromatographic separation difficult and time-consuming.
-
Inconsistent Results: The extent of dehalogenation can be highly sensitive to subtle variations in reaction conditions (e.g., trace water, solvent quality, base purity), leading to poor reaction reproducibility.
The core mechanistic culprit is often the in-situ formation of a palladium-hydride (Pd-H) species, which can intercept the catalytic cycle and lead to the undesired product.[5]
Troubleshooting Guide: Suzuki-Miyaura Coupling
Scenario: "I am attempting a Suzuki coupling with an arylboronic acid to functionalize the C6-position of this compound. However, my main byproduct is 4-chloro-8-methylquinoline (from de-bromination)."
Analysis of Probable Causes:
De-bromination in Suzuki couplings is often traced back to the generation of Pd-H species. This can happen through several pathways:
-
Reaction with Base: Certain bases, especially strong ones like NaOH or those with β-hydrogens, can react with the palladium catalyst to form hydrides.[6][7]
-
Solvent as a Hydride Source: Solvents, particularly alcohols or technical-grade solvents containing water or other impurities, can act as hydride donors.[4] DMF has also been noted to promote hydrodehalogenation under certain conditions.[8]
-
Slow Transmetalation/Reductive Elimination: If the desired steps in the catalytic cycle (transmetalation of the boronic acid and subsequent reductive elimination) are slow, it provides a larger window of opportunity for the intermediate aryl-palladium(II) species to undergo a competing reaction with a hydride source.
The diagram below illustrates the point of divergence in the catalytic cycle.
Caption: Suzuki catalytic cycle showing the dehalogenation side pathway.
Recommended Solutions & Protocols:
To favor the productive coupling pathway, the goal is to accelerate the rate of reductive elimination relative to the dehalogenation pathway.
| Parameter | Problematic Condition | Recommended Optimized Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ | These precursors readily form the active Pd(0) species. Pd(PPh₃)₄ can introduce excess triphenylphosphine, which can sometimes inhibit the reaction.[1] |
| Ligand | PPh₃ | Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or other bulky, electron-rich ligands (e.g., P(t-Bu)₃). | Bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step, outcompeting the dehalogenation pathway.[9] |
| Base | Strong bases (NaOH, NaOEt) | Weaker inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃). | These bases are less likely to generate hydride species while still being effective at activating the boronic acid for transmetalation.[10][11] |
| Solvent | Alcohols, DMF, wet solvents | Anhydrous, degassed solvents like 1,4-Dioxane/H₂O (e.g., 10:1), Toluene, or DME. | Minimizes potential external sources of hydrogen that can lead to the formation of Pd-H species.[4] |
| Temperature | High (e.g., >110 °C) | Moderate (e.g., 80-100 °C) | Use the lowest temperature that allows for a reasonable reaction rate to minimize thermal decomposition and side reactions. |
Optimized Protocol for Selective C6-Arylation (Suzuki)
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and finely ground K₂CO₃ (2.0-3.0 eq.).
-
Catalyst Pre-mixing: In a separate vial, add Pd(OAc)₂ (1-3 mol%) and a suitable ligand like SPhos (2-6 mol%).
-
Solvent Addition: Add the pre-mixed catalyst/ligand to the Schlenk flask, followed by degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Troubleshooting Guide: Buchwald-Hartwig Amination
Scenario: "I am performing a Buchwald-Hartwig amination with a secondary amine at the C6-position, but I'm observing significant de-bromination to 4-chloro-8-methylquinoline."
Analysis of Probable Causes:
In the Buchwald-Hartwig reaction, dehalogenation often competes directly with the desired C-N bond formation. The key mechanistic challenges are:
-
β-Hydride Elimination: If the amine coupling partner or the base has β-hydrogens, the palladium-amido intermediate can undergo β-hydride elimination. This forms a Pd-H species, which then reductively eliminates with the aryl group to yield the dehalogenated arene and an imine or enamine.[12]
-
Slow Reductive Elimination: Similar to the Suzuki coupling, if the final C-N reductive elimination step is slow, it allows more time for competing side reactions. This is particularly an issue with sterically hindered amines or electron-rich aryl halides. The choice of ligand is paramount in controlling the rate of this step.[13][14]
-
Base Selection: Strong, sterically hindered bases like NaOtBu or LHMDS are required to deprotonate the amine-Pd complex, but they can also promote side reactions if not used correctly.
Recommended Solutions & Protocols:
The strategy here is to use a catalyst system (ligand + palladium precursor) specifically designed to promote rapid C-N reductive elimination.
| Parameter | Problematic Condition | Recommended Optimized Condition | Rationale |
| Catalyst/Ligand | Older generation ligands (e.g., PPh₃, BINAP) | Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. | These advanced ligands form highly active catalysts that dramatically accelerate C-N reductive elimination, minimizing β-hydride elimination and other side reactions.[15] |
| Base | K₂CO₃ (often too weak), excess NaOtBu. | Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), or K₃PO₄. Use the base recommended for the specific ligand system. | A strong, non-nucleophilic base is required. The choice is often dictated by the specific generation of the Buchwald-Hartwig catalyst system being employed.[14] |
| Solvent | Protic solvents (alcohols), DMF. | Anhydrous, apolar, aprotic solvents like Toluene, Dioxane, or CPME (Cyclopentyl methyl ether). | These solvents are generally inert and do not interfere with the catalytic cycle. |
| Temperature | Overheating. | 80-110 °C. Many modern catalyst systems can operate efficiently at lower temperatures. | Minimizes thermal degradation of the catalyst, substrates, and products. |
Optimized Protocol for Selective C6-Amination (Buchwald-Hartwig)
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add this compound (1.0 eq.), the amine (1.1-1.3 eq.), and the base (e.g., NaOtBu, 1.4 eq.) to a dry reaction vessel.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., RuPhos, 2-4 mol%). Alternatively, use a pre-formed palladium pre-catalyst (e.g., RuPhos Pd G3).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction Execution: Seal the vessel and heat the mixture to the recommended temperature (often 100 °C). Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and dilute with an organic solvent like ethyl acetate. Filter through a pad of celite to remove palladium residues. Wash the organic phase with water and brine, then dry, filter, and concentrate.
-
Purification: Purify via flash column chromatography.
Troubleshooting Guide: Sonogashira Coupling
Scenario: "I am trying to install a terminal alkyne at the C6-position via Sonogashira coupling, but I am getting a mixture of de-brominated starting material and homocoupling of my alkyne (Glaser coupling)."
Analysis of Probable Causes:
The Sonogashira reaction involves a dual catalytic cycle with palladium and copper.[16] Dehalogenation and other side reactions can arise from several issues:
-
Catalyst Decomposition: The Pd(0) catalyst can be sensitive, and if it decomposes, it can lead to various side reactions, including dehalogenation.[17]
-
Copper-Mediated Side Reactions: The copper(I) co-catalyst, while essential for activating the alkyne, can also promote the oxidative homocoupling of the alkyne, especially in the presence of oxygen.[16]
-
Amine Base/Solvent Issues: The amine base (e.g., triethylamine, diisopropylamine) serves as both a base and often as the solvent. Impurities or reactions under harsh conditions can lead to byproducts that facilitate dehalogenation.[18][19]
Recommended Solutions & Protocols:
A successful Sonogashira coupling requires careful control of the reaction atmosphere and catalyst integrity.
| Parameter | Problematic Condition | Recommended Optimized Condition | Rationale |
| Atmosphere | Presence of Air (Oxygen) | Strictly inert atmosphere (Argon or Nitrogen) after thorough degassing of solvents. | Oxygen promotes the undesired Glaser homocoupling of the alkyne, consuming the coupling partner and complicating purification.[16] |
| Catalyst | High loadings, old catalysts. | PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (1-5 mol%). | This is the classic, reliable catalyst system. Ensure the reagents are of high quality. |
| Base/Solvent | Triethylamine (TEA) alone. | A mixture of a polar aprotic solvent like THF or Dioxane with an amine base like TEA or DIPEA. | Using a co-solvent can improve solubility and reaction kinetics. The amine neutralizes the H-X generated during the reaction.[17] |
| Temperature | High temperatures. | Room temperature to 60 °C. | Sonogashira couplings can often be run under very mild conditions, which helps preserve the catalyst and prevent side reactions.[20] |
Optimized Protocol for Selective C6-Alkynylation (Sonogashira)
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and an amine base such as triethylamine (2.0-3.0 eq.). Add the terminal alkyne (1.1-1.2 eq.) via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Monitor by TLC or LC-MS.
-
Work-up: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through celite to remove the catalyst and salts. Concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Hartwig, J. F., & Sheng, Q. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters. [Link]
-
Li, J., Lin, Q., Dungan, O., et al. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]
-
Alsabeh, P. G., & Stradiotto, M. (2012). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]
-
Scott, J. S., & Bull, J. A. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Bégué, D., et al. (2009). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules. [Link]
-
Newman, S. G., & Willis, M. C. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. [Link]
-
Navarro, O., et al. (2005). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Tetrahedron. [Link]
-
Wang, Z., & Yin, J. (2009). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chen, H., et al. (2021). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Molecules. [Link]
-
Fairlamb, I. J. S. (2009). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
ResearchGate. (2022). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. ResearchGate. [Link]
-
ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]
-
ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
-
Chen, H., et al. (2021). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. National Institutes of Health. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
ResearchGate. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]
-
Reddy, V. P., et al. (2012). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry. [Link]
-
Reissig, H.-U., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Arkivoc. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Al-Masri, H. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. [Link]
-
Ibsen, G. M., et al. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Muller, B., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
- Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Koca, M., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
Sources
- 1. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
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- 7. macmillan.princeton.edu [macmillan.princeton.edu]
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- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
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- 20. chem.libretexts.org [chem.libretexts.org]
optimizing regioselectivity in reactions with 6-Bromo-4-chloro-8-methylquinoline
Welcome to the technical support guide for optimizing regioselectivity in reactions with 6-Bromo-4-chloro-8-methylquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block for the synthesis of complex molecular architectures. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the challenges of achieving precise chemical modifications at either the C4-chloro or C6-bromo position.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of this compound. Understanding these core concepts is the first step toward rational reaction design and optimization.
FAQ 1: Which position, C4-Cl or C6-Br, is generally more reactive in palladium-catalyzed cross-coupling reactions?
The C6-bromo position is inherently more reactive. This is a direct consequence of the carbon-halogen bond dissociation energies (BDE). The C-Br bond is significantly weaker (approx. 81 kcal/mol for Ph-Br) than the C-Cl bond (approx. 96 kcal/mol for Ph-Cl)[1][2]. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst[3][4]. This step occurs much more readily with the weaker C-Br bond. Therefore, the general reactivity trend for aryl halides is C-I > C-Br > C-OTf > C-Cl[2][5]. Under standard conditions, a palladium catalyst will preferentially react at the C6-bromo position.
FAQ 2: How does the 8-methyl group influence reactivity and regioselectivity?
The 8-methyl group exerts a significant steric influence, primarily affecting the reactivity of the adjacent C4 and C7 positions. For reactions at the C4-position, the 8-methyl group can hinder the approach of bulky catalysts, ligands, or nucleophiles. This steric hindrance can be exploited to enhance selectivity or may present a challenge when C4 functionalization is the desired outcome. For instance, while the C4-position is electronically activated for nucleophilic attack by the ring nitrogen, severe steric hindrance from both the 8-methyl group and a bulky nucleophile could slow the reaction or necessitate more forcing conditions[6].
FAQ 3: What are the primary reaction types where regioselectivity is a major concern for this substrate?
Regioselectivity is a critical parameter to control in two main classes of reactions for this substrate:
-
Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C bond formation) couplings[7][8]. The challenge lies in selectively activating either the C-Br or the C-Cl bond.
-
Nucleophilic Aromatic Substitution (SNAr): In this case, the C4-chloro position is highly activated by the electron-withdrawing effect of the quinoline nitrogen atom[9][10]. The C6-bromo position, being on the carbocyclic ring and not directly activated, is generally unreactive toward SNAr unless under extreme conditions. Therefore, SNAr reactions with nucleophiles like amines or alkoxides will almost exclusively occur at the C4 position.
Troubleshooting Guide: Optimizing Regioselectivity
This guide provides solutions to common problems encountered during the functionalization of this compound.
Problem 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
You are observing a mixture of C4- and C6-arylated products, or reaction only at the undesired position.
Logical Approach to Suzuki Coupling Selectivity
Caption: Decision workflow for regioselective Suzuki coupling.
Scenario A: Your Goal is Selective Reaction at the C6-Bromo Position.
-
Underlying Cause: If you are getting a mixture of products, your reaction conditions are likely too harsh, leading to the activation of the less reactive C-Cl bond.
-
Solution: Employ milder reaction conditions that exclusively favor the oxidative addition at the C-Br bond.
-
Catalyst Choice: Use a standard, less reactive palladium catalyst. Pd(PPh₃)₄ is often an excellent first choice. Avoid highly active catalysts with bulky, electron-rich ligands for this step.
-
Temperature: Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. Start at room temperature or slightly elevated (e.g., 50-70 °C).
-
Base and Solvent: A standard base like Na₂CO₃ or K₂CO₃ in a solvent system like 1,4-dioxane/water or toluene/water is typically sufficient.
-
Table 1: Recommended Conditions for C6-Selective Suzuki Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Standard, well-behaved catalyst that reliably favors C-Br over C-Cl activation. |
| Boronic Acid | 1.1 - 1.5 equivalents | Slight excess to drive the reaction to completion. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Mild to strong inorganic base to facilitate transmetalation[11]. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | Common solvent systems for Suzuki couplings, promoting solubility of both organic and inorganic reagents. |
| Temperature | 70 - 90 °C | Sufficient to activate the C-Br bond without significantly engaging the C-Cl bond. |
| Monitoring | TLC or LC-MS | Check for consumption of starting material and formation of the mono-coupled product. |
Scenario B: Your Goal is Selective Reaction at the C4-Chloro Position.
-
Underlying Cause: This is the more challenging transformation due to the stronger C-Cl bond and potential steric hindrance. Standard conditions will fail or react preferentially at C6.
-
Solution: A two-step approach is the most reliable strategy. First, functionalize the C6-bromo position. Then, use more forcing conditions and a specialized catalyst system to activate the C-Cl bond.
-
Catalyst Choice: Use a modern catalyst system known for activating aryl chlorides. This typically involves a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) paired with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos[2]. These ligands promote the difficult oxidative addition step at the C-Cl bond.
-
Temperature: Higher temperatures (e.g., 100-120 °C) are almost always required.
-
Base: A stronger base like K₃PO₄ or CsF may be necessary.
-
Problem 2: Low Yield or No Reaction in Buchwald-Hartwig Amination
You are attempting to introduce an amine at either the C4 or C6 position and are observing poor conversion.
Scenario A: Attempting C-N Coupling at the C6-Bromo Position.
-
Underlying Cause: While the C-Br bond is reactive, Buchwald-Hartwig aminations are highly sensitive to the choice of ligand, base, and solvent. A suboptimal combination can stall the catalytic cycle[4][12].
-
Solution:
-
Ligand Screening: The choice of ligand is paramount. For general secondary amines, ligands like BINAP or Xantphos are good starting points. For primary amines or more challenging substrates, consider more advanced biarylphosphine ligands like BrettPhos or RuPhos.
-
Base Selection: The base is critical for deprotonating the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For more sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ can be used, though it may require higher temperatures.
-
Solvent: Anhydrous, deoxygenated solvents are crucial. Toluene, 1,4-dioxane, or DME are standard choices.
-
Scenario B: Attempting C-N Coupling at the C4-Chloro Position.
-
Underlying Cause: This is a doubly challenging reaction due to the strong C-Cl bond and steric hindrance from the 8-methyl group.
-
Solution: This reaction requires a highly active catalyst system.
-
Catalyst System: Use a catalyst system specifically designed for aryl chloride amination. A combination of Pd₂(dba)₃ with a highly electron-rich, sterically hindered ligand like G3-XPhos or a Josiphos-type ligand is recommended. These advanced ligands facilitate the difficult oxidative addition and subsequent reductive elimination steps.
-
Forcing Conditions: High temperatures (≥110 °C) and a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or NaOtBu are often necessary[13].
-
Problem 3: Failure of Nucleophilic Aromatic Substitution (SNAr) at C4-Cl
You are reacting the substrate with a nucleophile (e.g., morpholine, sodium methoxide) but see no conversion of the starting material.
-
Underlying Cause: While the C4-position is electronically activated, the reaction may be kinetically slow due to an insufficiently strong nucleophile, low temperature, or an inappropriate solvent.
-
Solution:
-
Increase Nucleophilicity/Basicity: If using an amine, adding a non-nucleophilic base like DIPEA or using the amine itself as the solvent can increase the rate. If using an alcohol, convert it to the more nucleophilic alkoxide with a strong base like NaH first.
-
Increase Temperature: SNAr reactions often require elevated temperatures. Refluxing in a high-boiling polar aprotic solvent like DMSO, NMP, or DMAc is a common strategy.
-
Solvent Choice: Polar aprotic solvents are ideal for SNAr as they solvate the cation of the nucleophilic salt but not the nucleophile itself, increasing its effective reactivity[14].
-
Factors Influencing Regioselectivity
Caption: Key factors governing reaction regioselectivity.
Detailed Experimental Protocols
These protocols provide a validated starting point. Researchers should perform their own optimization based on their specific coupling partners and analytical results.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C6-Position
This protocol details the selective arylation of the C6-bromo position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), deoxygenated
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and K₂CO₃.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the deoxygenated dioxane to form the active Pd(PPh₃)₄ catalyst in situ. Add this catalyst solution to the main reaction flask.
-
Solvent Addition: Add the deoxygenated 4:1 dioxane/water solvent mixture to the flask. The final concentration should be approximately 0.1 M with respect to the starting quinoline.
-
Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification & Validation: Purify the crude product by column chromatography on silica gel. Confirm the structure and regioselectivity of the product (6-aryl-4-chloro-8-methylquinoline) using ¹H NMR, ¹³C NMR, and HRMS. The absence of the C-Br bond and the presence of the C-Cl bond can be confirmed by mass spectrometry and the characteristic coupling patterns in the NMR spectrum.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol details the selective substitution of the C4-chloro position with a secondary amine (e.g., morpholine).
Materials:
-
This compound (1.0 equiv)
-
Morpholine (3.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Setup: To a round-bottom flask, add this compound and DMF (to a concentration of ~0.5 M).
-
Nucleophile Addition: Add morpholine to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 100 °C and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material. The reaction is typically complete in 6-18 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash thoroughly with water (3-4 times) to remove residual DMF, followed by a brine wash.
-
Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography or recrystallization. Validate the formation of 4-(morpholino)-6-bromo-8-methylquinoline by ¹H NMR, ¹³C NMR, and HRMS, confirming the displacement of the chloride.
References
- BenchChem Technical Support. (2025). Reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene.
- BenchChem Technical Support. (2025). Managing C-Br and C-Cl Bond Differential Reactivity.
- Reddit r/chemistry discussion. (2019). Why are chlorides less reactive in cross coupling reactions?.
-
Houpis, I. N., et al. (2010). Regioselective Cross-Coupling Reactions of Boronic Acids with Dihalo Heterocycles. The Journal of Organic Chemistry. [Link]
-
Scott, N. W. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles-the Case for Exploiting Pd Catalyst Speciation. University of Oxford Sustainable Chemistry. [Link]
-
Houpis, I. N., et al. (2010). Regioselective Cross-Coupling Reactions of Boronic Acids with Dihalo Heterocycles. The Journal of Organic Chemistry. [Link]
-
Scott, N. W. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
- Diederich, F., & Stang, P. J. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
-
Gordon, C. P., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. [Link]
-
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. (2024). ACS Publications. [Link]
-
Al-Omar, M. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions (Vol. 1). John Wiley & Sons.
-
Spivey, A. C., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Communications. [Link]
-
Chemistry LibreTexts. (2020). Palladium catalyzed couplings. [Link]
-
The Organic Chemist. (2025). Suzuki Coupling Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Nobel Prize Outreach. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
ResearchGate. (2021). Scheme 3. Optimization of the conditions for the regioselective Suzuki-Miyaura cross-coupling reaction. [Link]
-
Ismail, M. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]
-
da Silva, A. B. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Messa, M., et al. (2011). Regioselective Suzuki coupling of dihaloheteroaromatic compounds as a rapid strategy to synthesize potent rigid combretastatin analogues. Journal of Medicinal Chemistry. [Link]
-
Manabe, K. (2019). Palladium Catalysts for Cross-Coupling Reaction. Catalysts. [Link]
-
ResearchGate. (2025). Facile synthesis of novel quinolin-8-amine derivatives. [Link]
-
Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry. [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026). ACS Publications. [Link]
-
Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution. [Link]
-
Mäki-Yli-Penttilä, A., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Molecules. [Link]
-
ResearchGate. (2022). Optimization of conditions for the Suzuki coupling reaction. [Link]
-
Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. [Link]
-
The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]
-
ResearchGate. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
Sources
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- 14. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
stability and storage conditions for 6-Bromo-4-chloro-8-methylquinoline
Welcome to the technical support guide for 6-Bromo-4-chloro-8-methylquinoline (CAS: 1086062-90-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in your experiments. As Senior Application Scientists, we have compiled field-proven insights and data to help you navigate potential challenges.
Physicochemical & Safety Overview
Before handling, it is crucial to be aware of the fundamental properties and hazards associated with this compound.
| Property | Value | Source |
| CAS Number | 1086062-90-9 | [1][2] |
| Molecular Formula | C₁₀H₇BrClN | [1][2] |
| Molecular Weight | 256.53 g/mol | [1][2] |
| Physical Form | Solid, powder | [1] |
| Color | Off-white | [1] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | |
| Key Hazards | Acute Toxicity (Oral), Serious Eye Damage |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A1: There is some variation in supplier recommendations, with some suggesting room temperature and others refrigeration.[1][3][4] For maximum long-term stability and to prevent gradual degradation, we recommend storing this compound at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[4] The container should be tightly sealed and kept in a dry, dark place. This approach minimizes the risk of hydrolysis from atmospheric moisture and oxidation. While room temperature storage may be acceptable for short periods, refrigerated conditions are best practice for preserving purity over months or years.
Q2: Is an inert atmosphere truly necessary for storage?
A2: Yes, for long-term stability, an inert atmosphere is highly recommended. Halogenated heterocyclic compounds can be sensitive to atmospheric conditions. Storing under an inert gas like argon or nitrogen displaces oxygen and moisture, preventing potential oxidative degradation or hydrolysis of the chloro-substituent, which could compromise the compound's integrity and affect experimental outcomes. A safety data sheet for the related compound 6-Bromo-4-chloroquinoline explicitly recommends storing under an inert atmosphere.[3]
Q3: What solvents are suitable for dissolving this compound?
A3: While specific solubility data is limited, halogenated quinolines are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) but have poor solubility in water.[5] When preparing stock solutions for biological assays, DMSO is a common choice. For organic synthesis, compatibility with the reaction solvent should be determined on a small scale first.
Q4: What materials and chemicals are incompatible with this compound?
A4: The primary incompatibility is with strong oxidizing agents .[3][6] Contact with strong oxidizers can lead to vigorous and potentially hazardous reactions. You should also avoid strong acids and bases, as they can promote degradation of the quinoline ring structure. Ensure that storage containers and lab equipment are free from these incompatible materials.
Q5: What are the key safety precautions when handling this powder?
A5: Due to its classification for acute oral toxicity and potential for severe eye damage, appropriate personal protective equipment (PPE) is mandatory. Always handle this compound inside a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[7][8] Avoid creating and inhaling dust by handling the powder carefully.[6][7] Ensure an eyewash station and safety shower are readily accessible.[3]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments. The workflow below illustrates a logical approach to diagnosing problems that may be related to compound stability.
Caption: Troubleshooting workflow for issues related to compound stability.
Q: My compound, which was originally off-white, has developed a yellow or brownish tint. What happened and can I still use it?
A: A color change is a strong indicator of degradation. Quinolines, particularly when exposed to light and air over time, can undergo oxidation, leading to the formation of colored impurities.[9] This degradation can significantly impact its reactivity and biological activity. We do not recommend using the discolored compound. It is best to discard it according to your institution's hazardous waste disposal procedures and use a sample from a fresh, unopened container.[6] To prevent this, always store the compound in a dark, refrigerated, and inert environment.
Q: I am having trouble dissolving the compound in a solvent that has worked before. Is this related to stability?
A: Yes, this could be a stability issue. If the compound has degraded, the resulting impurities may have different solubility profiles, or cross-linking/polymerization may have occurred, reducing overall solubility. Another possibility is the absorption of atmospheric moisture, which can interfere with dissolution in anhydrous organic solvents. Before use, ensure the compound is a fine, free-flowing powder. If clumps are present, moisture may have been introduced. Using a fresh vial is the most reliable solution.
Q: My reaction yield is significantly lower than expected, or my compound shows reduced activity in a biological assay. Could the starting material be the problem?
A: Absolutely. The integrity of your starting material is critical. The halogen substituents on the quinoline ring are key reactive sites for cross-coupling or nucleophilic substitution reactions.[6] If the compound has degraded (e.g., through dehalogenation or oxidation), the concentration of the active starting material is reduced, leading directly to lower yields or diminished biological effects. We recommend performing a quality check on your starting material if you suspect degradation.
Protocols
Protocol: Assessing the Integrity of this compound Before Use
This protocol provides a self-validating system to ensure your compound is suitable for your experiment.
Objective: To quickly assess the purity and integrity of a stored sample of this compound.
Materials:
-
Sample of this compound
-
Unopened, new vial of the same compound (for comparison, if available)
-
Appropriate solvent (e.g., HPLC-grade DMSO or Chloroform)
-
TLC plate (silica gel)
-
Appropriate mobile phase (e.g., Hexane:Ethyl Acetate mixture)
-
UV lamp (254 nm)
Methodology:
-
Visual Inspection:
-
Carefully observe the compound in its vial. It should be an off-white, free-flowing powder.[1]
-
Note any discoloration (yellowing/browning), clumping, or solid chunks. These are signs of potential degradation or moisture absorption. Compare its appearance to a fresh, unopened lot if possible.
-
-
Solubility Test:
-
In a small glass vial, attempt to dissolve a small, known amount of the compound (e.g., 1-2 mg) in a standard volume of a trusted solvent (e.g., 0.5 mL DMSO).
-
A pure compound should dissolve completely to form a clear solution. The presence of insoluble particulates or a hazy solution suggests impurities or degradation products.
-
-
Thin-Layer Chromatography (TLC) Purity Check (Optional but Recommended):
-
Prepare a dilute solution of your compound.
-
If available, prepare a solution of a new, trusted lot of the compound to use as a reference standard.
-
Spot both your test sample and the reference standard side-by-side on a silica gel TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate, adjust as needed).
-
Visualize the plate under a UV lamp.
-
Interpretation: A pure compound should show a single, well-defined spot. The presence of multiple spots, streaking, or a spot at the baseline in your test sample's lane indicates the presence of impurities or degradation. The Rf value should match the reference standard.
-
References
-
Travkin, V. M., Solyanikova, I. P., & Golovleva, L. A. (2006). Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds. Journal of Environmental Science and Health, Part B, 41(8), 1361-1382. Available at: [Link]
- ChemicalBook. (n.d.). This compound-3-carboxylic acid ethyl ester.
- ChemicalBook. (n.d.). This compound CAS#: 1086062-90-9.
- Echemi. (n.d.). This compound SDS, 1086062-90-9 Safety Data Sheets.
- Fisher Scientific. (2024). Safety Data Sheet: 6-Bromo-4-chloroquinoline.
- Echemi. (2019). 6-(BROMOMETHYL)-4-CHLOROQUINOLINE Safety Data Sheets.
- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
- Thermo Fisher Scientific. (2010). Safety Data Sheet: 8-Hydroxyquinoline.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Achmem. (n.d.). 8-Bromo-4-chloro-6-methylquinoline.
-
Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Cell Factories, 18(1), 147. Available at: [Link]
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Summary for CID 7047.
- ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline.
- ResearchGate. (n.d.). Possible degradation pathway of quinoline.
- ResearchGate. (n.d.). Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m.
- EvitaChem. (n.d.). 8-Bromo-4-chloro-6-methylquinoline.
- Santa Cruz Biotechnology. (n.d.). This compound.
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- 5. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
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Technical Support Center: Impurity Identification in 6-Bromo-4-chloro-8-methylquinoline by NMR
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for identifying impurities in 6-Bromo-4-chloro-8-methylquinoline using Nuclear Magnetic Resonance (NMR) spectroscopy. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount.[1] This document is structured to address the specific challenges you may encounter during your analysis, moving from common questions to advanced, systematic workflows.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the NMR analysis of this compound.
Q1: What are the expected ¹H and ¹³C NMR signals for pure this compound?
The expected signals are summarized in the table below. The numbering convention for the quinoline ring is used for assignments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted shifts are based on data for 6-bromo-4-chloroquinoline in DMSO-d₆ and general substituent effects.
| Position | Atom Type | Predicted ¹H Shift (ppm) | Expected Multiplicity | Predicted ¹³C Shift (ppm) |
| 2 | C-H | ~8.8 | Doublet (d) | ~151 |
| 3 | C-H | ~7.8 | Doublet (d) | ~123 |
| 4 | C-Cl | - | - | ~144 |
| 4a | C | - | - | ~149 |
| 5 | C-H | ~8.0 | Doublet (d) | ~129 |
| 6 | C-Br | - | - | ~120 |
| 7 | C-H | ~7.8 | Doublet (d) | ~138 |
| 8 | C-CH₃ | - | - | ~135 |
| 8a | C | - | - | ~147 |
| 8-CH₃ | CH₃ | ~2.7 | Singlet (s) | ~18 |
Note: The exact chemical shifts can vary depending on the solvent and sample concentration.
Q2: I see small, unexpected peaks in my ¹H NMR spectrum. What is the first thing I should check?
A2: Before suspecting complex chemical impurities, always rule out the most common sources of extraneous peaks: residual solvents and water. These are ubiquitous in a synthetic chemistry lab.
-
Residual Solvents: Solvents used during the reaction workup or purification (e.g., ethyl acetate, dichloromethane, hexane, acetone) can be trapped in the solid sample, even after drying under high vacuum.[3]
-
Water (H₂O): Most deuterated solvents are hygroscopic and will absorb atmospheric moisture.[3] The chemical shift of water is highly variable and depends on the solvent, temperature, and concentration.
-
Grease: Silicone grease from glassware joints is a common contaminant.[4]
Refer to the table below for the characteristic shifts of these common laboratory impurities.
Table 2: ¹H and ¹³C NMR Chemical Shifts of Common Laboratory Impurities Data compiled from authoritative sources.[5][6][7]
| Impurity | Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Water (H₂O) | CDCl₃ | ~1.56 | - |
| DMSO-d₆ | ~3.33 | - | |
| Acetone | CDCl₃ | 2.17 | 206.7, 30.6 |
| DMSO-d₆ | 2.09 | 206.6, 30.4 | |
| Dichloromethane | CDCl₃ | 5.30 | 53.8 |
| DMSO-d₆ | 5.76 | 54.8 | |
| Ethyl Acetate | CDCl₃ | 2.05 (s), 4.12 (q), 1.26 (t) | 171.1, 60.3, 21.1, 14.2 |
| DMSO-d₆ | 1.99 (s), 4.03 (q), 1.16 (t) | 170.6, 59.8, 21.0, 14.5 | |
| Hexane | CDCl₃ | 1.25, 0.88 | 31.5, 22.6, 14.1 |
| DMSO-d₆ | 1.24, 0.86 | 31.5, 22.5, 14.4 | |
| Silicone Grease | CDCl₃ | ~0.07 | ~1.2 |
| DMSO-d₆ | ~0.06 | ~1.0 |
Q3: How can I definitively confirm if a peak is from water or an exchangeable proton like an -OH group?
A3: This is a classic NMR problem that can be solved with a simple experiment known as a "D₂O shake."[3]
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add one or two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube tightly and shake it vigorously for about 30 seconds to mix the layers.
-
Re-acquire the ¹H NMR spectrum.
Result: Protons on oxygen or nitrogen atoms (R-OH, R-NH₂, H₂O) are "exchangeable." They will rapidly exchange with the deuterium from the D₂O. Since deuterium is not observed in a standard ¹H NMR experiment, the peak corresponding to the exchangeable proton will either disappear completely or significantly decrease in intensity. This is a definitive test.
Q4: What are the most likely process-related impurities from the synthesis of this compound?
A4: The impurity profile is directly linked to the synthetic route. A common synthesis involves the chlorination of a 4-hydroxyquinoline precursor using an agent like phosphorus oxychloride (POCl₃).[2][8]
Based on this, the most probable process-related impurity is the unreacted starting material: 6-Bromo-8-methylquinolin-4-ol.
-
How to spot it: The ¹H NMR spectrum of this impurity would be significantly different. The aromatic protons would be in slightly different positions, but the most telling difference would be the absence of the sharp aromatic signals for H-2 and H-3. The 4-hydroxy tautomer exists in equilibrium with its 4-quinolone form, which would show broader signals and a characteristic broad N-H proton signal further downfield. You would also expect a very broad signal for the -OH proton.
Other potential impurities could include regioisomers if the quinoline ring was formed from substituted anilines where cyclization could occur at different positions.[9][10] Identifying these complex structures often requires the more advanced techniques described in the troubleshooting section.
Q5: My 1D NMR spectra are too complex or overlapping to interpret. What is the next step?
A5: When 1D ¹H and ¹³C NMR spectra are insufficient for a full structural assignment due to signal overlap or complex splitting patterns, the next logical step is to use two-dimensional (2D) NMR spectroscopy .[11][12] These powerful experiments spread the information across two frequency axes, revealing correlations between different nuclei. The three most critical experiments for impurity identification are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). It helps you trace out the proton connectivity within a molecule.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which proton is directly attached to which carbon atom (a one-bond correlation).[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for connecting molecular fragments across atoms with no protons (quaternary carbons or heteroatoms).[15][16]
These techniques, used together, allow you to piece together the complete structure of an unknown impurity.
Troubleshooting Guides & Experimental Protocols
This section provides standardized procedures and logical workflows to ensure you acquire high-quality data and interpret it effectively.
Protocol 1: Standard Operating Procedure for NMR Sample Preparation
The quality of your NMR spectrum is critically dependent on proper sample preparation. A poorly prepared sample can lead to broad lines, poor signal-to-noise, and misleading results.[17]
Objective: To prepare a homogeneous, contaminant-free sample for high-resolution NMR analysis.
Materials:
-
High-quality 5 mm NMR tube and cap
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Sample of this compound
-
Glass vial
-
Pasteur pipette with filter plug (cotton or glass wool)
-
Vortex mixer (optional)
Procedure:
-
Weigh the Sample: Accurately weigh 5-10 mg of your compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry glass vial.[18][19]
-
Add Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[17]
-
Ensure Complete Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. If solids remain, the sample is not suitable for analysis as suspended particles will ruin the magnetic field homogeneity and degrade spectral quality.[19]
-
Filter the Solution: Place a small cotton or glass wool plug into a Pasteur pipette. Carefully draw the sample solution into the pipette, filtering out any dust or particulate matter.
-
Transfer to NMR Tube: Transfer the filtered solution into the NMR tube. The final sample height should be approximately 4-5 cm.[18]
-
Cap and Clean: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.
-
Label: Clearly label your sample before proceeding to the spectrometer.
Guide 2: Systematic Workflow for Impurity Identification
Caption: A systematic workflow for identifying unknown impurities.
Workflow Explained:
-
1D NMR Analysis: Start by acquiring standard ¹H, ¹³C, and DEPT spectra. The DEPT experiments help distinguish between CH, CH₂, and CH₃ carbons.
-
Initial Assessment: Identify and assign all peaks corresponding to your main product and any common contaminants like solvents.
-
Quantification: Use the integration from the ¹H spectrum to determine the relative molar ratio of the impurity to your main compound.
-
Decision Point: If all peaks are identified, your analysis is complete. If unknown peaks remain, proceed to 2D NMR.
-
2D NMR Analysis: Run COSY, HSQC, and HMBC experiments. This suite of experiments provides comprehensive connectivity data.[20]
-
Use COSY to find which protons are adjacent in a spin system.
-
Use HSQC to definitively link each proton to its attached carbon.
-
Use HMBC to piece the fragments together by observing long-range correlations.
-
-
Structure Proposal: Based on the complete NMR dataset, propose a chemical structure for the impurity.
-
Confirmation: If possible, confirm the proposed structure and its mass using an orthogonal technique like Mass Spectrometry (MS).
Guide 3: Advanced Analysis Workflow Using 2D NMR
This diagram illustrates how different 2D NMR experiments work together to solve a chemical structure.
Caption: The logical relationship between key 2D NMR experiments.
By systematically applying these principles and protocols, researchers can confidently identify and characterize impurities, ensuring the quality and integrity of their chemical materials.
References
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link][21]
-
Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. Retrieved from [Link][22]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available from: [Link][5]
-
Vignaduzzo, S. E., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 52(6), 263-276. Available from: [Link]
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Fiveable. (n.d.). Advanced NMR Techniques and Applications. Spectroscopy Study Guides. Retrieved from [Link][11]
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Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link][15]
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Almac. (n.d.). Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link][23]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link][6]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link][3]
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European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link][24]
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link][25]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link][7]
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ResearchGate. (2017, November 28). (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link][4]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link][17]
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University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link][26]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link][27]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][18]
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Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link][19]
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link][12]
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eRepository @ Seton Hall. (2023, May 20). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. Retrieved from [Link]
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News-Medical.Net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link][13]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link][28]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link][14]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link][16]
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ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link][29]
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Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]
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Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link][30]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
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Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link][8]
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Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling with Bromo-Chloro Quinolines
Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions involving bromo-chloro quinoline substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during these critical synthetic transformations. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reactions for higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter when working with bromo-chloro quinolines in Suzuki-Miyaura coupling reactions. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.
Issue 1: Poor Chemoselectivity - Reaction at the Chloro- Position Instead of the Bromo- Position
Q: I am observing significant coupling at the less reactive C-Cl bond, or a mixture of products from reaction at both the C-Br and C-Cl sites. How can I improve selectivity for the C-Br bond?
A: This is a classic chemoselectivity challenge. The C-Br bond is inherently more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy, which facilitates the rate-determining oxidative addition step.[1] However, factors like the electronic properties of the quinoline ring and the chosen catalytic system can erode this selectivity. For substrates containing different types of halides, selectivity can be controlled by the nature of the halide, but the intrinsic relative electrophilicities of the different ring carbons can sometimes override this expected order in highly polarized systems.[2]
Causality and Troubleshooting Steps:
-
Inappropriate Ligand Choice: The ligand plays a pivotal role in determining the catalyst's reactivity and selectivity.[3] Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition of aryl halides.[3][4] However, excessively bulky ligands might favor reaction at the more sterically accessible position, which could be the chloro-substituent depending on the quinoline's substitution pattern.
-
Recommendation: Screen a panel of phosphine ligands. Start with less bulky, electron-rich ligands like P(t-Bu)3 or consider bidentate ligands such as dppf, which can offer a good balance of reactivity and selectivity. In some cases, specialized ligands designed for high chemoselectivity may be necessary.[5][6]
-
-
High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity.
-
Recommendation: Perform the reaction at the lowest temperature that still allows for efficient C-Br coupling. A temperature screen (e.g., from room temperature to 80 °C) is advisable.
-
-
Prolonged Reaction Times: Even at lower temperatures, extended reaction times can lead to the slow background reaction at the C-Cl position.
-
Recommendation: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired C-Br coupled product is maximized.
-
Experimental Protocol: Ligand Screening for Enhanced Chemoselectivity
-
Preparation: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add the bromo-chloro quinoline (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).[7]
-
Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst/ligand combination. For example:
-
Vial 1: Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)
-
Vial 2: Pd₂(dba)₃ (1 mol%) with XPhos (3 mol%)
-
Vial 3: PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
-
Reaction: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) and stir the reactions at a moderate temperature (e.g., 60 °C).
-
Analysis: After a set time (e.g., 2 hours), take an aliquot from each reaction, quench with water, extract with an organic solvent, and analyze by LC-MS to determine the ratio of C-Br coupled product to C-Cl coupled product.
Issue 2: Low to No Yield of the Desired Product
Q: My reaction is not proceeding, or I am getting very low yields of the coupled product. What are the most common culprits?
A: A low or non-existent yield can be attributed to several factors, ranging from catalyst deactivation to issues with the starting materials. A systematic troubleshooting approach is crucial.
Causality and Troubleshooting Steps:
-
Catalyst Inactivity or Decomposition: The active Pd(0) species is susceptible to oxidation if the reaction is not properly degassed.[8] Furthermore, the choice of palladium source and ligand is critical for challenging substrates like heteroaryl halides.[9]
-
Boronic Acid/Ester Instability (Protodeborylation): Boronic acids, especially heteroaryl boronic acids, are susceptible to hydrolysis (protodeborylation), where the C-B bond is cleaved, rendering them inactive for cross-coupling.[8][11] This side reaction is often base-catalyzed.[11][12]
-
Recommendation: Consider using more stable boronic esters, such as pinacol esters.[13][14] These are generally more robust and less prone to premature decomposition.[11][13] Alternatively, using a milder base (e.g., K₃PO₄ instead of NaOH) or a two-phase solvent system can sometimes mitigate protodeborylation.[7]
-
-
Inappropriate Base: The base plays a crucial role in the transmetalation step, activating the boronic acid.[15][16] However, a base that is too strong can promote side reactions, while one that is too weak may not facilitate the catalytic cycle efficiently.
Data Presentation: Common Conditions for Suzuki-Miyaura Coupling of Haloquinolines
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Palladium Source | Pd(dppf)Cl₂ | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / XPhos | [9][18] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | [7][17] |
| Solvent | 1,4-Dioxane/H₂O | Toluene/H₂O | DMF | [18][19] |
| Temperature | 80-100 °C | 90-110 °C | 80 °C | [19][20] |
Issue 3: Formation of Homocoupling Byproducts
Q: I am observing a significant amount of the homocoupled product of my boronic acid (a biaryl derived from two boronic acid molecules). What causes this and how can I prevent it?
A: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings.[8] It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[8][21]
Causality and Troubleshooting Steps:
-
Presence of Oxygen: Molecular oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[8][21]
-
Recommendation: Rigorous degassing of all solvents and maintaining a strict inert atmosphere throughout the reaction is paramount. A subsurface sparge with nitrogen or argon can be particularly effective at removing dissolved oxygen.[22]
-
-
Use of a Pd(II) Precatalyst without Efficient Reduction: If a Pd(II) source like Pd(OAc)₂ or PdCl₂ is used, it must be efficiently reduced to the active Pd(0) species. Incomplete reduction can leave residual Pd(II) to promote homocoupling.[8][22]
-
Recommendation: Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) precatalyst, ensure the reaction conditions (e.g., presence of a phosphine ligand that can act as a reductant) favor its complete reduction to Pd(0).[8] Adding a mild reducing agent like potassium formate has also been shown to suppress homocoupling.[22]
-
-
Excess Boronic Acid: A large excess of the boronic acid can increase the statistical probability of the homocoupling side reaction.
-
Recommendation: Use a modest excess of the boronic acid (typically 1.1-1.5 equivalents).
-
Visualization: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Suzuki-Miyaura coupling issues.
Issue 4: Difficulty with Boronic Acid vs. Boronic Ester
Q: I am unsure whether to use a boronic acid or a boronic ester. What are the trade-offs?
A: The choice between a boronic acid and its corresponding ester is a balance of reactivity, stability, and cost.[13]
Comparison and Recommendations:
-
Reactivity: Boronic acids are often more reactive than their ester counterparts.[23] However, recent studies have shown that some boronic esters can transmetalate directly without prior hydrolysis and may even lead to rate enhancements.[14][24][25]
-
Stability: Boronic esters, particularly pinacol esters, offer significantly greater stability.[11][13] They are less prone to protodeborylation and are generally easier to handle and store.[13] This is a crucial advantage when working with unstable substrates like certain heteroaryl boron reagents.[11]
-
Cost and Availability: Boronic acids are often less expensive and more widely available commercially.[13]
Recommendation: For routine couplings with stable boronic acids, the free acid is often a good starting point. For challenging substrates, unstable boronic acids, or for improved reproducibility, the use of a more stable boronic ester is highly recommended.[13]
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][8]
References
- A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. Benchchem.
- A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health.
- Comparison of reactivity of different boron reagents (a) The predicted.... ResearchGate.
- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
- Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube.
- Suzuki–Miyaura Coupling. Royal Society of Chemistry.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Suzuki reaction. Wikipedia.
- (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
- Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. ScienceDirect.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. MilliporeSigma.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. Benchchem.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health.
- Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry.
- Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines. Benchchem.
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- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 5. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
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managing reaction byproducts of 6-Bromo-4-chloro-8-methylquinoline
An advanced heterocyclic compound, 6-Bromo-4-chloro-8-methylquinoline serves as a critical building block in the synthesis of various pharmaceutical agents, including those with potential antimalarial and anticancer properties.[1] Its halogenated quinoline structure is ideal for selective functionalization, making it a valuable intermediate for medicinal chemists developing complex bioactive molecules.[1][2]
However, the synthesis of this quinoline derivative is not without its challenges. The multi-step reaction pathways can lead to the formation of various byproducts, which can complicate purification and compromise the yield and purity of the final product. This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions to effectively manage reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect during the synthesis of this compound?
A1: Byproduct formation is highly dependent on the specific synthetic route employed. However, some common impurities to anticipate include:
-
Incompletely Reacted Intermediates: A frequent byproduct is the precursor, 6-Bromo-4-hydroxy-8-methylquinoline, resulting from an incomplete chlorination step.[3][4]
-
Hydrolysis Products: The 4-chloro group is susceptible to hydrolysis, which can revert the compound back to 6-Bromo-4-hydroxy-8-methylquinoline, especially during aqueous work-ups or if moisture is present.[5]
-
Isomeric Byproducts: Undesired regioisomers can form during the bromination step of the quinoline ring. The directing effects of the existing substituents on the ring govern the regioselectivity of this reaction.[6]
-
Polymeric Material and Tar: Particularly in classical quinoline syntheses like the Skraup or Doebner-von Miller reactions, the harsh acidic and high-temperature conditions can lead to the polymerization of reactants and intermediates, forming tar.[7][8]
Q2: My TLC plate shows significant streaking of the product spot. What is the cause and how can I resolve this?
A2: Streaking on a TLC plate is a common issue when working with basic compounds like quinolines on acidic stationary phases such as silica gel.[9] This is due to strong interactions between the basic nitrogen atom of the quinoline and the acidic silanol groups on the silica surface. To mitigate this, you can:
-
Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent system. This will neutralize the acidic sites on the silica gel and lead to more defined spots.
-
Deactivate the Stationary Phase: Before running a column, you can wash the silica gel with a solvent containing triethylamine to neutralize it.[9][10]
-
Use an Alternative Stationary Phase: Consider using a more inert stationary phase like neutral or basic alumina, which is less likely to interact strongly with basic compounds.[9]
Q3: The yield of my final product is consistently low after purification. What are the potential causes?
A3: Low yields can stem from several factors throughout the synthetic and purification process:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of catalyst can lead to incomplete reactions or the formation of side products.[11]
-
Product Decomposition: Quinoline derivatives can be sensitive to the acidic nature of silica gel, potentially leading to degradation during column chromatography.[9][10]
-
Inefficient Extraction: During an acid-base work-up, incomplete neutralization or an insufficient number of extractions can result in product loss.
-
Competing Side Reactions: The formation of significant amounts of byproducts, such as polymers or regioisomers, will naturally reduce the yield of the desired product.[8]
Troubleshooting Guide for Byproduct Management
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Presence of an Unexpected, More Polar Byproduct on TLC
-
Potential Cause: This is often the hydrolyzed byproduct, 6-Bromo-4-hydroxy-8-methylquinoline. The hydroxyl group makes it more polar than the chlorinated product.
-
Confirmation:
-
Obtain a mass spectrum of your crude product; look for a mass corresponding to the hydroxy derivative.
-
Co-spot your crude product with the starting material (if it is the hydroxy-quinoline) on a TLC plate to see if the spots align.
-
-
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[5]
-
Careful Work-up: Minimize the product's contact time with water during the work-up. If an aqueous wash is necessary, use brine and ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The desired chloro- and byproduct hydroxy-quinoline can typically be separated using column chromatography, as their polarities are sufficiently different.
-
Issue 2: A Complex Mixture of Products with Similar Rf Values
-
Potential Cause: This could indicate the formation of regioisomers, which often have very similar polarities, making them difficult to separate.
-
Solutions:
-
Reaction Optimization: Re-evaluate the bromination step. The choice of brominating agent (e.g., N-bromosuccinimide vs. bromine) and reaction conditions can influence regioselectivity.
-
High-Resolution Chromatography: Use a high-performance liquid chromatography (HPLC) system for better separation.[12][13] A longer column, smaller particle size, or a different stationary phase can improve resolution.
-
Recrystallization: If a suitable solvent system can be found, fractional recrystallization may be effective in isolating the desired isomer. This process may need to be repeated several times to achieve high purity.
-
Issue 3: Dark, Tarry Crude Product That is Difficult to Handle
-
Potential Cause: This is characteristic of polymerization, a common side reaction in certain quinoline syntheses, especially those employing strong acids and high temperatures.[7]
-
Solutions:
-
Reaction Moderation: For reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) can help control the exothermic nature of the reaction and reduce charring.[7]
-
Temperature Control: Maintain strict control over the reaction temperature. Slow, careful addition of reagents and efficient cooling can prevent localized hotspots where polymerization is likely to occur.
-
Initial Purification by Extraction: Before attempting chromatography, perform an acid-base extraction. Dissolve the crude material in an organic solvent and extract with an acidic aqueous solution. The basic quinoline product will move to the aqueous layer, leaving the non-basic tar behind.[12] The quinoline can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[14]
-
Visualizing Reaction and Purification Pathways
To better understand the process, the following diagrams illustrate a plausible synthetic route, potential byproduct formation, and a decision-making workflow for purification.
Caption: Plausible synthetic pathway for this compound.
Caption: Common pathways for byproduct formation.
Data Summary and Purification Protocols
Table 1: Common Byproducts and Their Characteristics
| Byproduct Name | Molecular Formula | Molecular Weight | Typical TLC Rf | Identification Notes |
| 6-Bromo-4-hydroxy-8-methylquinoline | C₁₀H₈BrNO | 238.08 | Lower than product | More polar; may co-elute with starting material. |
| Isomeric Bromochloro-methylquinolines | C₁₀H₇BrClN | 256.53 | Similar to product | Difficult to distinguish by TLC; requires NMR or HPLC. |
Protocol 1: Purification by Column Chromatography
This protocol is designed to separate the desired product from more polar impurities like the hydroxy- a precursor.
-
Prepare the Slurry: Create a slurry of silica gel in a non-polar eluent (e.g., hexane).
-
Pack the Column: Pour the slurry into the column, allowing it to pack evenly without air bubbles. Add a layer of sand to the top.[9]
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to create a free-flowing powder.
-
Carefully add this powder to the top of the column.[9]
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity (e.g., by adding ethyl acetate). A typical starting gradient might be 5% ethyl acetate in hexane.
-
To prevent streaking, consider adding 0.5% triethylamine to the eluent system.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Acid-Base Extraction
This method is highly effective for removing neutral impurities, such as tar or residual high-boiling solvents.[12]
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it with a 1M aqueous solution of hydrochloric acid (HCl). The basic quinoline will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine all the acidic aqueous layers. At this stage, the organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as a 2M sodium hydroxide (NaOH) solution, with stirring until the pH is basic (pH > 10). The neutral quinoline product will precipitate out if it is a solid or form an oily layer.[14]
-
Final Extraction: Extract the aqueous layer with a fresh organic solvent (e.g., dichloromethane) 2-3 times to recover the purified product.
-
Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Caption: Decision workflow for purification strategy.
By understanding the potential side reactions and employing these targeted purification and troubleshooting strategies, researchers can effectively manage the byproducts of this compound synthesis, leading to higher yields and purity of this valuable pharmaceutical intermediate.
References
- Benchchem. "Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography." Benchchem. Accessed January 19, 2026.
- Benchchem. "A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals." Benchchem. Accessed January 19, 2026.
- Benchchem. "The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols." Benchchem. Accessed January 19, 2026.
- Benchchem. "troubleshooting side reactions in the synthesis of quinoline derivatives." Benchchem. Accessed January 19, 2026.
- Benchchem. "Preventing side product formation in quinoline synthesis." Benchchem. Accessed January 19, 2026.
- Benchchem. "Technical Support Center: Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines." Benchchem. Accessed January 19, 2026.
- ChemicalBook. "6-BROMO-4-CHLOROQUINOLINE synthesis." ChemicalBook. Accessed January 19, 2026.
- Benchchem. "Troubleshooting low yield in Friedländer synthesis of quinolines." Benchchem. Accessed January 19, 2026.
- Benchchem. "An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline." Benchchem. Accessed January 19, 2026.
- Google Patents. "CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
- Google Patents. "CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press. Accessed January 19, 2026.
- MySkinRecipes. "this compound." MySkinRecipes. Accessed January 19, 2026.
- "Acid-Base Extraction." Accessed January 19, 2026.
- Benchchem. "Application Notes and Protocols for the Laboratory Preparation of 7-Bromo-4-chloro-8-methylquinoline Derivatives." Benchchem. Accessed January 19, 2026.
Sources
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- 14. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 6-Bromo-4-chloro-8-methylquinoline
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 6-Bromo-4-chloro-8-methylquinoline. As a key heterocyclic building block in medicinal chemistry and materials science, scaling its synthesis presents unique challenges that require a deep understanding of the underlying reaction mechanisms and potential pitfalls. This document provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to ensure a robust, reproducible, and scalable synthesis.
Overview of the Synthetic Pathway
The most reliable and commonly employed route for synthesizing this compound is a multi-step process beginning with a substituted aniline. The Gould-Jacobs reaction provides a robust method for constructing the core quinoline ring system, which is followed by a chlorination step to yield the final product.[1][2] This pathway is favored for its regiochemical control and adaptability to scale.
Caption: Synthetic workflow for this compound via the Gould-Jacobs reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing the quinoline core, and why is the Gould-Jacobs reaction preferred for this specific molecule? A1: Several classic named reactions can produce the quinoline scaffold, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[2][3][4] However, the Gould-Jacobs reaction is particularly advantageous for this target molecule. It proceeds in two distinct, high-yielding steps: an initial condensation followed by a high-temperature cyclization. This approach avoids the notoriously vigorous and often difficult-to-control exothermic conditions of the Skraup synthesis and offers better regiochemical control compared to other methods, which is critical given the specific substitution pattern of the starting aniline.[1][5]
Q2: What are the major safety hazards associated with the chlorination step using phosphorus oxychloride (POCl₃)? A2: Phosphorus oxychloride (POCl₃) is a highly reactive and hazardous reagent. Key safety concerns include:
-
Extreme Corrosivity: It can cause severe burns to skin, eyes, and the respiratory tract.
-
Violent Reaction with Water: POCl₃ reacts exothermically and violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.
-
Toxicity: Inhalation of its vapors can be fatal. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. The work-up procedure, which involves quenching the reaction with ice, must be done with extreme caution and slowly to manage the exothermic release of heat and gas.[6][7]
Q3: Why is a high-boiling point solvent like Dowtherm A or diphenyl ether essential for the thermal cyclization step? A3: The thermal cyclization of the malonate intermediate to form the quinolin-4-ol ring system requires significant thermal energy to overcome the activation barrier.[1] This intramolecular condensation reaction is typically conducted at temperatures between 240-260°C. Standard laboratory solvents boil at much lower temperatures. High-boiling point solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or pure diphenyl ether provide a stable liquid medium that can reach and maintain these required high temperatures, ensuring the reaction proceeds to completion efficiently.[1][7]
Troubleshooting Guide
This section addresses specific experimental issues that may arise during the synthesis.
Caption: Troubleshooting workflow for common issues in the synthesis of this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for trained professional chemists in a controlled laboratory setting. All appropriate safety precautions must be taken.
Step 1: Synthesis of Diethyl ((4-bromo-2-methylphenyl)amino)methylene)malonate
-
In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 4-Bromo-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the reaction mixture to 110-120°C for 1-2 hours. Ethanol will be generated and can be collected in the distillation receiver.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.
-
After completion, apply a vacuum to the hot mixture to remove any remaining ethanol. The resulting crude oil is typically used in the next step without further purification.[1]
Step 2: Synthesis of 6-Bromo-8-methylquinolin-4-ol
-
In a separate flask suitable for high temperatures, preheat a high-boiling point solvent (e.g., Dowtherm A, diphenyl ether) to 250°C under an inert atmosphere (Nitrogen or Argon).
-
Add the crude intermediate from Step 1 dropwise to the hot solvent with vigorous mechanical stirring.
-
Maintain the temperature at 250°C for 30-60 minutes. Monitor the cyclization by TLC.
-
Upon completion, allow the mixture to cool to below 100°C.
-
Add a hydrocarbon solvent (e.g., hexane or heptane) to precipitate the product.
-
Stir the resulting slurry, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with the hydrocarbon solvent to remove the high-boiling point solvent.
-
Dry the solid under vacuum to yield 6-Bromo-8-methylquinolin-4-ol.
Step 3: Synthesis of this compound
-
Caution: Perform this step in a well-ventilated fume hood. To a clean, dry flask, add 6-Bromo-8-methylquinolin-4-ol (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq). The mixture may be a thick slurry.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. The mixture should become a clear solution as the reaction progresses.[1][6]
-
Monitor by TLC until the starting material is no longer visible.
-
Caution: The following quench is highly exothermic. Prepare a large beaker with a substantial amount of crushed ice and a stir bar.
-
After cooling the reaction mixture to room temperature, add it very slowly and dropwise to the vigorously stirring ice.
-
Once the addition is complete, continue stirring the aqueous mixture for 1 hour to ensure complete hydrolysis of excess POCl₃.[6]
-
Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or solid sodium carbonate until the pH reaches 8-9. The product will precipitate as a solid.[1][6]
-
Collect the solid by vacuum filtration, wash it extensively with water, and dry it under vacuum.
-
The crude product can be further purified by recrystallization from ethanol or isopropanol.
Quantitative Data Summary
| Step | Key Reagents | Ratio (eq) | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Bromo-2-methylaniline, DEEM | 1.0 : 1.1 | 110-120 | 1-2 | >95 (crude) |
| 2 | Condensation Intermediate, Dowtherm A | - | 250 | 0.5-1 | 75-85 |
| 3 | 6-Bromo-8-methylquinolin-4-ol, POCl₃ | 1.0 : 5-10 | ~110 | 2-4 | 80-95 |
References
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 10. uop.edu.pk [uop.edu.pk]
- 11. Page loading... [guidechem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro vs. 6-Bromo Substituents in Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocyclic system is paramount for modulating pharmacological activity, and haloquinolines are key intermediates for introducing molecular diversity. This guide provides an in-depth comparison of the reactivity of 4-chloro and 6-bromo substituents on the quinoline ring, offering insights into reaction selectivity and providing experimental frameworks for synthetic strategies.
Electronic and Positional Influences on Reactivity
The reactivity of a halogen substituent on the quinoline ring is fundamentally governed by its position and the electronic nature of the ring system. The quinoline nucleus consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which significantly influences the electron distribution across the entire bicyclic system.[1][2]
-
4-Position (Pyridine Ring): The carbon at the 4-position is part of the electron-deficient pyridine ring.[1] The nitrogen atom exerts a strong -I (inductive) and -M (mesomeric) effect, making the C4 position highly electrophilic. This renders the 4-chloro substituent particularly susceptible to nucleophilic aromatic substitution (SNAr) .[1][3][4]
-
6-Position (Benzene Ring): The carbon at the 6-position resides on the carbocyclic (benzene) ring. While influenced by the nitrogen atom, the electronic effect is less pronounced compared to the positions within the pyridine ring.[1][2] Consequently, the 6-bromo substituent is less reactive towards SNAr but is an excellent substrate for various metal-catalyzed cross-coupling reactions .
The general trend for halide reactivity in palladium-catalyzed cross-coupling reactions follows the carbon-halogen bond strength: C-I > C-Br > C-Cl.[5] This intrinsic reactivity pattern further distinguishes the synthetic utility of the 6-bromo versus the 4-chloro position.
Visualizing Electronic Effects
Caption: Electronic differences between the 4- and 6-positions.
Nucleophilic Aromatic Substitution (SNAr)
The 4-chloroquinoline moiety is highly activated towards SNAr reactions. The nitrogen atom at position 1 can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction through resonance, which is a key factor for this enhanced reactivity.[6][7] In contrast, the 6-bromo position lacks this direct electronic stabilization, making it significantly less reactive under typical SNAr conditions.
Comparative Reactivity in SNAr
| Position | Halogen | Reactivity towards SNAr | Rationale |
| 4 | Chloro | High | Electron-deficient pyridine ring; resonance stabilization of Meisenheimer complex by the nitrogen atom.[6][7] |
| 6 | Bromo | Low | Located on the less electron-deficient benzene ring; lacks direct resonance stabilization from the ring nitrogen. |
Experimental Protocol: SNAr of 4-Chloro-6-bromoquinoline with a Primary Amine
This protocol describes the selective substitution of the 4-chloro group.
Materials:
-
Primary amine (e.g., benzylamine)
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
Base (e.g., Potassium carbonate, K₂CO₃)
Procedure:
-
To a solution of 6-bromo-4-chloroquinoline (1.0 mmol) in DMF (5 mL), add the primary amine (1.2 mmol) and K₂CO₃ (2.0 mmol).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The choice of a non-nucleophilic base and a polar aprotic solvent is crucial for promoting the SNAr mechanism.
Metal-Catalyzed Cross-Coupling Reactions
The 6-bromoquinoline functionality is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[10][11][12] The greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step to the palladium(0) catalyst allows for selective functionalization at the 6-position.[5]
Comparative Reactivity in Cross-Coupling
| Position | Halogen | Reactivity in Pd-Catalyzed Cross-Coupling | Rationale |
| 4 | Chloro | Lower | Stronger C-Cl bond requires more forcing conditions or specialized catalyst systems for oxidative addition.[5] |
| 6 | Bromo | Higher | Weaker C-Br bond facilitates easier oxidative addition to the Pd(0) catalyst.[5] |
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-4-chloroquinoline
This protocol illustrates the selective coupling at the 6-bromo position.
Materials:
-
6-Bromo-4-chloroquinoline
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)[13]
-
Base (e.g., Sodium carbonate, Na₂CO₃)[13]
-
Solvent system (e.g., 1,4-dioxane and water)[13]
Procedure:
-
In a Schlenk flask, combine 6-bromo-4-chloroquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₂CO₃ (2.0 mmol).[13]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (e.g., 4:1 dioxane/water, 5 mL).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.[13]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Dry, concentrate, and purify the product via column chromatography.
Workflow for Selective Suzuki Coupling
Caption: Workflow for selective Suzuki coupling at the 6-position.
Other Important Cross-Coupling Reactions
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds and is highly effective at the 6-bromo position.[11][14] The choice of phosphine ligand is critical for achieving high yields and functional group tolerance.
-
Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is a powerful tool.[12][15][16] It typically employs a palladium catalyst and a copper(I) co-catalyst.[15][16]
Orthogonal Reactivity and Synthetic Strategy
The distinct reactivity profiles of the 4-chloro and 6-bromo positions on the quinoline ring allow for orthogonal synthetic strategies. One can selectively functionalize the 4-position via SNAr, followed by a cross-coupling reaction at the 6-position, or vice versa. This sequential modification is a powerful approach for the synthesis of complex, polysubstituted quinolines.
Decision Tree for Selective Functionalization
Caption: Strategic decision-making for sequential functionalization.
Conclusion
The 4-chloro and 6-bromo substituents on the quinoline scaffold exhibit distinct and predictable reactivity, which can be exploited for selective and efficient molecular diversification. The 4-chloro position is primed for nucleophilic aromatic substitution due to the electronic influence of the pyridine nitrogen. In contrast, the 6-bromo position is the preferred site for a wide range of metal-catalyzed cross-coupling reactions, owing to the greater lability of the C-Br bond. A thorough understanding of these principles is essential for researchers in medicinal chemistry and drug development to design and execute robust synthetic routes to novel quinoline-based compounds.
References
- Benchchem.
- Benchchem.
- Benchchem. Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
- Benchchem.
- UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018).
- Wikipedia.
-
Wikipedia. Sonogashira coupling. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyww8OhKmfcG5ugm7fi0ZzBWOtq0Gv3jkGswB5DQkqr1fbKx4Dk1UQ1xJu32fAK0i7Kn0IlG_0Z3KXG_uw3dNO6RZtXkyvAoIwgusRai6JWRNgK85lgpHxl10qGfyVsUK-wPDN-NmJIwGEx9LK]([Link]
Sources
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- 12. chem.libretexts.org [chem.libretexts.org]
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- 16. Sonogashira Coupling [organic-chemistry.org]
A Researcher's Guide to Unlocking the Therapeutic Potential of 6-Bromo-4-chloro-8-methylquinoline Derivatives: A Comparative Biological Activity Screening Manual
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] The strategic introduction of various functional groups onto this heterocyclic system has led to the discovery of potent anticancer, antimicrobial, and anti-inflammatory compounds.[4][5][6] This guide focuses on a specific, yet underexplored, class of quinoline derivatives: those derived from 6-bromo-4-chloro-8-methylquinoline. While this specific scaffold is recognized as a valuable intermediate in the synthesis of pharmaceuticals, particularly antimalarial and anticancer agents, a significant gap exists in the public domain regarding its intrinsic biological activities and those of its derivatives.[7]
This document provides a comprehensive, technically grounded framework for the systematic biological activity screening of novel this compound derivatives. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for key assays, and present a logical workflow for data interpretation. This guide is designed to empower researchers to efficiently evaluate the therapeutic potential of their synthesized compounds and to objectively compare their performance against established alternatives.
The Rationale for Screening: Why this compound?
The unique substitution pattern of this compound offers several strategic advantages for drug design. The presence of two distinct halogen atoms at positions 4 and 6 provides orthogonal handles for selective functionalization through well-established synthetic methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[8] This allows for the systematic generation of diverse chemical libraries. The methyl group at the 8-position can influence the compound's steric and electronic properties, potentially enhancing target binding affinity and selectivity.[8]
Given the well-documented anticancer and antimicrobial activities of various quinoline derivatives, it is highly probable that derivatives of this compound will exhibit similar biological profiles.[9][10][11] Therefore, a primary screening cascade should focus on these two key therapeutic areas.
A Strategic Workflow for Biological Activity Screening
The following workflow provides a structured approach to screening novel this compound derivatives, starting with broad cytotoxicity assessments and progressing to more specific antimicrobial and mechanistic studies.
Caption: A logical workflow for the biological activity screening of novel quinoline derivatives.
PART 1: In Vitro Cytotoxicity Screening
The initial step in evaluating any new compound for anticancer potential is to assess its general cytotoxicity against a panel of cancer cell lines. This provides a broad overview of the compound's antiproliferative activity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[12][13] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[14]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.[12]
Comparative Alternative: The SRB Assay
The Sulforhodamine B (SRB) assay is another colorimetric assay used for cytotoxicity screening. It is based on the ability of the SRB dye to bind to protein components of cells. The SRB assay is generally considered to be less sensitive to metabolic interference than the MTT assay and can provide a more stable endpoint.[15]
Data Presentation: Comparative Cytotoxicity of Quinoline Derivatives
To facilitate a clear comparison, the IC50 values of the novel derivatives should be tabulated alongside those of a standard anticancer drug.
| Compound | Cancer Cell Line | IC50 (µM) |
| Derivative 1 | MCF-7 (Breast) | Experimental Value |
| A549 (Lung) | Experimental Value | |
| HCT-116 (Colon) | Experimental Value | |
| Derivative 2 | MCF-7 (Breast) | Experimental Value |
| A549 (Lung) | Experimental Value | |
| HCT-116 (Colon) | Experimental Value | |
| Doxorubicin | MCF-7 (Breast) | Literature Value |
| A549 (Lung) | Literature Value | |
| HCT-116 (Colon) | Literature Value |
PART 2: Antimicrobial Activity Screening
Quinoline derivatives have a long history as antimicrobial agents.[6] Therefore, screening novel this compound derivatives for antibacterial and antifungal activity is a logical and promising avenue of investigation.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive bacterium, Escherichia coli as a Gram-negative bacterium, and Candida albicans as a fungal strain) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and for the required duration for each microorganism (typically 37°C for 18-24 hours for bacteria and 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Data Presentation: Comparative Antimicrobial Activity
The MIC values should be tabulated to allow for a direct comparison of the antimicrobial potency of the synthesized derivatives.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Derivative 1 | Experimental Value | Experimental Value | Experimental Value |
| Derivative 2 | Experimental Value | Experimental Value | Experimental Value |
| Ciprofloxacin | Literature Value | Literature Value | N/A |
| Fluconazole | N/A | N/A | Literature Value |
PART 3: Preliminary Mechanistic Insights
For compounds that demonstrate significant cytotoxic or antimicrobial activity, preliminary mechanistic studies can provide valuable information about their mode of action and guide further drug development efforts.
Signaling Pathways and Potential Mechanisms of Action
Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of tubulin assembly, and induction of apoptosis.[1][10]
Caption: Potential anticancer mechanisms of action for quinoline derivatives.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is a standard method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents. This guide provides a robust and scientifically sound framework for the systematic screening of its derivatives. By following the outlined experimental protocols and data analysis strategies, researchers can effectively assess the cytotoxic and antimicrobial potential of their compounds, compare their performance against existing standards, and gain initial insights into their mechanisms of action. This structured approach will undoubtedly accelerate the identification of lead compounds and contribute to the advancement of new and more effective therapies.
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The 6-Bromo-Quinolone Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Among its many derivatives, 6-bromo-quinolines have emerged as a particularly promising scaffold for the development of novel drugs, owing to the unique electronic properties and synthetic versatility imparted by the bromine substituent.[3][4] This guide provides an in-depth comparison of 6-bromo-quinoline derivatives, synthesizing key structure-activity relationship (SAR) findings from recent studies. We will explore how modifications to this privileged structure influence its biological activity, with a focus on anticancer and antimicrobial applications, supported by experimental data and detailed protocols for researchers in the field.
The Strategic Importance of the 6-Bromo Substituent
The bromine atom at the 6-position of the quinoline ring is not merely a placeholder; it is a strategic tool for medicinal chemists. Its electron-withdrawing nature influences the overall electron density of the ring system, modulating the molecule's interaction with biological targets.[3] More importantly, it serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[3] This allows for the systematic introduction of a diverse array of functional groups, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties.
A common and powerful strategy to further enhance the reactivity of the 6-bromo-quinoline core is nitration, typically at the 5-position. The introduction of a strong electron-withdrawing nitro group activates the adjacent C-6 position towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the bromine atom by various nucleophiles like morpholine and piperazine.[3][5] This two-step process of nitration followed by SNAr is a cornerstone in the synthesis of many biologically active 6-substituted quinolines.[3][5]
Structure-Activity Relationships of 6-Bromo-Quinolines as Anticancer Agents
Numerous studies have highlighted the potential of 6-bromo-quinoline derivatives as potent anticancer agents. The SAR in this area is rich and demonstrates the critical role of substituent patterns around the quinoline core.
The Enhancing Effect of Additional Halogenation and Nitro Groups
Research has consistently shown that the anticancer activity of the 6-bromo-quinoline scaffold can be significantly amplified by the introduction of additional bromine atoms, particularly at the C-5 and C-7 positions.[5] For instance, a study comparing various brominated quinolines found that while 3,6,8-tribromoquinoline showed no inhibitory activity, the presence of bromine at C-5 and C-7 was crucial for significant antiproliferative effects.[5]
Furthermore, the introduction of a nitro group at the C-5 position has been shown to dramatically increase anticancer potency.[5][6] 6-bromo-5-nitroquinoline, for example, displayed significant antiproliferative and apoptotic effects against various cancer cell lines.[5][6] The combination of bromine and nitro substitutions appears to have a synergistic effect on enhancing anticancer activity.[5]
Impact of Substituents at the C-8 Position
The nature of the substituent at the C-8 position also plays a pivotal role in modulating the anticancer activity of brominated quinolines. Studies comparing 8-hydroxy, 8-methoxy, and 8-amino quinolines have revealed that an 8-hydroxyl group often leads to more potent anticancer activity.[7][8] For example, 5,7-dibromo-8-hydroxyquinoline demonstrated strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines.[7][8] Some of these compounds have been shown to exert their anticancer effects by inducing apoptosis and inhibiting topoisomerase I, a crucial enzyme for DNA replication.[7][8]
Data Summary: Anticancer Activity of 6-Bromo-Quinolone Derivatives
| Compound | Substituents | Cell Line | IC50 (µg/mL) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-di-Br, 8-OH | C6, HeLa, HT29 | 6.7 - 25.6 | [7][8] |
| 5-Bromo-8-hydroxyquinoline | 5-Br, 8-OH | C6, HeLa, HT29 | 6.7 - 25.6 | [7][8] |
| 6,8-Dibromo-5-nitroquinoline | 6,8-di-Br, 5-NO2 | C6, HT29, HeLa | 50.0, 26.2, 24.1 (µM) | [5] |
| 6-Bromo-5-nitroquinoline | 6-Br, 5-NO2 | C6, HeLa, HT29 | High Activity | [5][6] |
| 6,8-Diphenylquinoline | 6,8-di-Ph | C6, HeLa, HT29 | High Activity | [6] |
Structure-Activity Relationships of 6-Bromo-Quinolines as Antimicrobial Agents
The 6-bromo-quinoline scaffold has also been explored for its antimicrobial properties. The SAR in this context often differs from that observed for anticancer activity, highlighting the importance of target-specific optimization.
Influence of Lipophilicity and Side Chains
For antibacterial activity, the overall lipophilicity of the molecule and the nature of side chains attached to the quinoline ring are critical. The introduction of various substituents via the 6-bromo handle allows for the modulation of these properties to enhance antibacterial potency and spectrum. For instance, the synthesis of quinoline-coupled hybrids has been shown to be an effective strategy to develop broad-spectrum antibacterial agents.[9]
A study on novel quinoline derivatives prepared via the Mannich reaction demonstrated that a quinolone-coupled hybrid exhibited potent effects against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125–8 μg/mL.[9] This suggests that hybridization of the 6-bromo-quinoline scaffold with other known antibacterial pharmacophores can lead to synergistic effects and a broader spectrum of activity.
Data Summary: Antibacterial Activity of Quinolone Derivatives
| Compound Class | Modification | Bacterial Strains | MIC (µg/mL) | Reference |
| Quinolone-coupled hybrid | Hybridization at N13-position | Gram-positive & Gram-negative | 0.125 - 8 | [9] |
| 6-Bromoindolglyoxylamide | Polyamine side chain | S. aureus, S. intermedius | Active | [10] |
| Amino acid derivatives of quinolines | Carboxamide linkage to amino acids | E. coli, S. aureus | Active | [11] |
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of 6-Bromo-5-nitroquinoline
This protocol describes the nitration of 6-bromoquinoline, a key step in creating a more reactive intermediate for further diversification.[3][12]
Materials:
-
6-bromoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Standard laboratory glassware
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Cool 10 mL of sulfuric acid to 0°C in an ice bath.
-
Slowly add 1.0 g of 6-bromoquinoline to the cooled sulfuric acid with constant stirring.
-
Prepare a mixture of 1.5 mL of nitric acid and 1.5 mL of sulfuric acid and cool it in an ice bath.
-
Add the acid mixture dropwise to the 6-bromoquinoline solution, ensuring the temperature is maintained below 5°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a 10% sodium carbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-bromo-5-nitroquinoline.[3]
In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[13]
Materials:
-
Cancer cell lines (e.g., HeLa, HT29)
-
96-well plates
-
Complete cell culture medium
-
Synthesized 6-bromo-quinoline derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Add varying concentrations of the dissolved 6-bromo-quinoline derivatives to the wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the SAR Landscape
To better understand the key structure-activity relationships, the following diagrams illustrate the core concepts.
Caption: Key structural modifications influencing the anticancer activity of the 6-bromo-quinoline scaffold.
Caption: General experimental workflow for the synthesis and biological evaluation of 6-bromo-quinoline derivatives.
Conclusion and Future Directions
The 6-bromo-quinoline scaffold is a highly versatile and promising platform for the discovery of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to potent anticancer and antimicrobial compounds. The presence of the bromine atom at the 6-position is key, providing a gateway for extensive chemical exploration.
Future research should continue to leverage the synthetic tractability of 6-bromo-quinolines to generate novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Exploring a wider range of nucleophiles in SNAr reactions and employing diverse cross-coupling chemistries will undoubtedly unveil new lead compounds. Furthermore, a deeper understanding of the molecular targets and mechanisms of action of these compounds will be crucial for their rational design and development into clinically viable drugs.
References
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- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents | Bentham Science Publishers.
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- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI.
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- Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry.
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A Comparative Guide to the In Vitro Evaluation of 6-Bromo-4-chloro-8-methylquinoline Analogs as Anticancer Agents
This guide provides a comprehensive framework for the in vitro assessment of 6-Bromo-4-chloro-8-methylquinoline and its analogs as potential anticancer agents. Designed for researchers, scientists, and drug development professionals, this document details the critical experimental protocols and offers a comparative analysis of their cytotoxic and apoptotic activities. By understanding the nuances of these evaluation methods and the structure-activity relationships, researchers can effectively advance the development of this promising class of compounds.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Halogenated quinolines, in particular, have demonstrated a wide spectrum of biological activities, including potent anticancer effects. The strategic placement of bromo and chloro substituents on the quinoline ring, as seen in the this compound core, offers a versatile platform for synthetic modification and the exploration of structure-activity relationships (SAR).[2] These modifications are crucial for optimizing potency, selectivity, and pharmacokinetic properties. This guide will walk you through the essential in vitro assays required to characterize and compare the anticancer potential of novel analogs derived from this scaffold.
Comparative Anticancer Activity of this compound Analogs
The following table summarizes the in vitro cytotoxic activity of a representative series of hypothetical this compound analogs against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are presented. This data, while illustrative, is based on established SAR principles for quinoline derivatives, where substitutions at the C4 position significantly modulate biological activity. For instance, the replacement of the chloro group with anilino moieties is a common strategy to enhance anticancer efficacy.[1]
| Compound ID | R Group (at C4-position) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HCT116 (Colon) |
| BQM-Cl | -Cl (Parent Compound) | 18.5 | 25.2 | 22.8 |
| BQM-NH2 | -NH2 | 12.3 | 15.8 | 14.1 |
| BQM-Aniline | -NH-Ph | 5.7 | 8.1 | 6.9 |
| BQM-4F-Aniline | -NH-Ph-4-F | 2.1 | 3.5 | 2.9 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.2 | 0.9 |
Note: The IC50 values for the BQM series are hypothetical and for illustrative purposes, derived from structure-activity relationship trends observed in published studies on similar quinoline and quinazoline analogs.[3][4]
Core Experimental Protocols for In Vitro Evaluation
The following section details the step-by-step methodologies for the key in vitro assays essential for characterizing the anticancer properties of this compound analogs.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) and a positive control (e.g., Doxorubicin) in a complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated and vehicle-treated (e.g., DMSO) control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value using a suitable software.
Workflow for MTT Assay:
Caption: A streamlined workflow of the MTT assay for determining cell viability.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Apoptosis Staining and Analysis Cascade:
Caption: A conceptual cascade for the apoptosis detection assay.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
Principle: A specific luminogenic substrate containing the DEVD peptide sequence is cleaved by active caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal proportional to the amount of caspase activity.
Step-by-Step Protocol:
-
Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the test compounds as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is therefore directly proportional to the DNA content, allowing for the differentiation of cell cycle phases by flow cytometry.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data, although illustrative, highlights key SAR trends commonly observed for quinoline-based anticancer agents. The parent compound, BQM-Cl , with a chloro group at the C4 position, exhibits moderate cytotoxicity. The substitution of the chloro group with an amino group (BQM-NH2 ) generally leads to an increase in potency. A more significant enhancement in anticancer activity is observed with the introduction of an anilino moiety (BQM-Aniline ). This is a well-documented strategy for improving the biological activity of quinoline and quinazoline scaffolds, often by facilitating interactions with the ATP-binding pocket of protein kinases.[1]
The introduction of an electron-withdrawing fluorine atom on the anilino ring (BQM-4F-Aniline ) further potentiates the cytotoxic effect. This suggests that electronic and steric factors of the substituent at the C4 position play a crucial role in the anticancer activity of these analogs.
The observed cytotoxicity is often a consequence of the induction of apoptosis and cell cycle arrest. The assays described above are critical for elucidating these mechanisms. An increase in the Annexin V-positive cell population and elevated caspase-3/7 activity are indicative of apoptosis induction. Furthermore, an accumulation of cells in a specific phase of the cell cycle, such as G2/M, as determined by cell cycle analysis, can point towards the disruption of cell division processes.
Potential Signaling Pathway Involvement:
Caption: Potential mechanisms of action for quinoline-based anticancer agents.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. This guide provides the essential experimental framework for the in vitro evaluation of its analogs. By systematically applying the detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle effects, researchers can effectively compare the performance of newly synthesized compounds. The structure-activity relationships derived from such studies are invaluable for guiding the rational design of more potent and selective anticancer drug candidates.
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- Hennequin, L. F., et al. (2006). Novel 4-anilinoquinazolines with C-6 carbon-linked side chains: synthesis and structure-activity relationship of a series of potent, orally active, EGF receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2672-2676.
- Khattab, M., et al. (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. Anticancer Agents in Medicinal Chemistry, 20(18), 2304-2315.
- Li, X., et al. (2023). Synthesis, structure-activity relationship, and biological evaluation of quinolines for development of anticancer agents. Archiv der Pharmazie, 356(7), e2200673.
- Okten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Biochemical and Molecular Toxicology, e23683.
- Rostom, S. A. F., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245.
- Sharma, P., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society, 17(10), 2457-2486.
- Solomon, V. R., et al. (2010). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6069.
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A Comparative Guide to the Cross-Reactivity of Quinoline-Based Inhibitors
Introduction: The Quinoline Scaffold - A Privileged Structure in Kinase Inhibition
The quinoline ring system, a bicyclic aromatic heterocycle, holds a place of distinction in medicinal chemistry, often referred to as a "privileged scaffold."[1][2] Its rigid structure and synthetic tractability have made it a cornerstone in the design of numerous therapeutic agents, particularly in oncology.[3][4] A significant number of quinoline-based molecules have been developed as potent protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[2][3]
Protein kinases, by virtue of their central role in cellular signaling, are attractive therapeutic targets. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[5] Most small-molecule kinase inhibitors, including many quinoline derivatives, are ATP-competitive and therefore prone to binding not only their intended target but also a host of other kinases.[5] This cross-reactivity, or off-target activity, can lead to a spectrum of consequences, from unexpected therapeutic benefits to significant toxicities.[6]
This guide provides an in-depth comparison of the cross-reactivity profiles of quinoline-based inhibitors, offering insights into the experimental methodologies used to assess selectivity and the downstream cellular consequences of off-target engagement. We will delve into the profiles of two clinically important quinoline-based kinase inhibitors, Bosutinib and Lapatinib , to illustrate these principles.
I. The Structural Basis of Quinoline-Kinase Interactions and Cross-Reactivity
The ability of a quinoline-based inhibitor to bind to the ATP pocket of a kinase is governed by a combination of factors, including hydrogen bonding with the kinase hinge region, hydrophobic interactions, and electrostatic contacts. The quinoline core itself often forms crucial hydrogen bonds with the backbone of the kinase hinge region.[7]
Variations in the substitution patterns on the quinoline scaffold dictate the inhibitor's affinity and selectivity. For instance, modifications at the 4-anilino position are critical for interactions within the hydrophobic pocket of the ATP-binding site.[8] Similarly, substitutions at the 6- and 7-positions can modulate potency, selectivity, and pharmacokinetic properties.[8]
Cross-reactivity arises when an inhibitor designed for a specific kinase can also favorably interact with the ATP-binding sites of other kinases. The degree of selectivity is often a function of how well the inhibitor can exploit subtle differences in the amino acid residues lining the ATP pocket of different kinases. For example, the ROS1-selective inhibitor cabozantinib, which features a quinoline moiety, achieves its selectivity over the highly homologous ALK kinase by binding to the inactive conformation of ROS1, a conformation less favorable for ALK.[9]
II. Methodologies for Assessing Inhibitor Cross-Reactivity
A multi-faceted approach is essential to comprehensively characterize the selectivity of a quinoline-based inhibitor. This typically involves a combination of in vitro biochemical assays and in cellulo target engagement studies.
A. In Vitro Kinome Profiling
The most direct method for assessing cross-reactivity is to screen the inhibitor against a large panel of purified kinases.
-
Biochemical Kinase Assays (e.g., KINOMEscan™, ADP-Glo™): These assays measure the ability of an inhibitor to displace a ligand from the ATP-binding site or to inhibit the enzymatic activity of hundreds of kinases in parallel.[10][11] The output is typically a quantitative measure of binding affinity (Kd) or inhibitory concentration (IC50) for each kinase in the panel.
-
KINOMEscan™: This is a competition binding assay where the amount of kinase bound to an immobilized ligand is measured in the presence of the test compound. Low signal indicates strong inhibition of binding.[10]
-
ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. A decrease in luminescence in the presence of an inhibitor indicates a reduction in kinase activity.[1][2]
-
Experimental Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)
This protocol outlines the general steps for determining the IC50 of a quinoline-based inhibitor against a specific kinase.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the quinoline inhibitor in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the serially diluted inhibitor or DMSO (vehicle control).
-
Add the kinase enzyme to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Caption: Workflow for an in vitro kinase assay using ADP-Glo™.
B. Cellular Target Engagement Assays
While in vitro assays are powerful for determining biochemical potency, they do not confirm that an inhibitor can bind to its target in the complex environment of a living cell. Cellular target engagement assays address this.
-
Cellular Thermal Shift Assay (CETSA®): This technique assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.[12] When a drug binds to its target protein, the protein-drug complex is often more resistant to heat-induced denaturation. This thermal shift can be quantified by Western blotting or other protein detection methods.[13][14]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
This protocol provides a general workflow for assessing the target engagement of a quinoline-based inhibitor in intact cells.
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat cells with the quinoline inhibitor at various concentrations or with a vehicle control (DMSO) for a defined period.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. One aliquot should remain at room temperature as a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction using Western blotting with a specific antibody.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).
III. Comparative Cross-Reactivity Profiles: Bosutinib vs. Lapatinib
To illustrate the diversity in selectivity among quinoline-based inhibitors, we will compare the profiles of Bosutinib, a dual Src/Abl inhibitor, and Lapatinib, a dual EGFR/HER2 inhibitor.
A. Bosutinib
Bosutinib is approved for the treatment of chronic myeloid leukemia (CML).[15] While its primary targets are BCR-ABL and Src family kinases, comprehensive profiling has revealed a broader range of off-target activities.[16]
-
Primary Targets: BCR-ABL, SRC, LYN, HCK, FYN.[16]
-
Key Off-Targets: A global survey of bosutinib targets identified over 45 novel tyrosine and serine/threonine kinases.[5] Notably, bosutinib does not significantly inhibit KIT or platelet-derived growth factor receptor (PDGFR), which may contribute to its favorable hematologic toxicity profile compared to other CML drugs.[16] However, it does target apoptosis-linked STE20 kinases and CAMK2G, a kinase implicated in myeloid leukemia cell proliferation.[5]
B. Lapatinib
Lapatinib is used in the treatment of HER2-positive breast cancer.[17] Its intended targets are the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[17]
-
Primary Targets: EGFR (ErbB1), HER2 (ErbB2).[18]
-
Key Off-Targets: KINOMEscan® data reveals that lapatinib binds to a number of other kinases with varying affinities.[19] Importantly, some of its off-target effects have been shown to have therapeutic implications. For example, lapatinib can induce the expression of the pro-apoptotic TRAIL death receptors DR4 and DR5 through activation of the JNK/c-Jun signaling axis, an effect independent of its EGFR/HER2 inhibition.[20] This off-target activity can sensitize cancer cells to TRAIL-receptor agonists.[20]
Comparative Kinase Selectivity Data
The following table summarizes representative kinase inhibition data for Bosutinib and Lapatinib, highlighting their distinct selectivity profiles. Data is presented as Kd (dissociation constant) in nM, where a lower value indicates a stronger binding affinity.
| Kinase Target | Bosutinib (Kd, nM) | Lapatinib (Kd, nM) | Primary Target? |
| ABL1 | 0.6 | >10,000 | Bosutinib |
| SRC | 0.5 | 1,800 | Bosutinib |
| EGFR | 300 | 3 | Lapatinib |
| ERBB2 (HER2) | 300 | 13 | Lapatinib |
| LYN | 1.1 | 1,500 | Bosutinib |
| FYN | 1.1 | 1,200 | Bosutinib |
| BTK | 6.5 | 1,100 | No |
| RIPK2 | 9.3 | 28 | No |
| STK24 | 12 | >10,000 | No |
| CAMK2G | 30 | >10,000 | No |
Note: The Kd values are compiled from various public sources and are intended for comparative purposes. Exact values may vary depending on the specific assay conditions.
IV. Downstream Signaling Consequences of Off-Target Inhibition
The engagement of off-target kinases can lead to the modulation of unintended signaling pathways, a phenomenon known as pathway cross-talk.[1] This can result in either beneficial or detrimental effects.
A. Off-Target Effects of Bosutinib
Studies have shown that bosutinib can promote the differentiation of non-APL acute myeloid leukemia (AML) cells, an effect that appears to be independent of its primary target, Lyn kinase.[6] This suggests that an off-target effect of bosutinib may have therapeutic potential in differentiation therapy for AML.[6] Furthermore, bosutinib's inhibition of downstream signaling pathways such as PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 contributes to its anti-tumor effects in neuroblastoma.[21]
Caption: On- and off-target signaling effects of Bosutinib.
B. Off-Target Effects of Lapatinib
As mentioned, an important off-target effect of lapatinib is the upregulation of TRAIL death receptors, which can enhance apoptosis in cancer cells.[20] Additionally, in hormone-dependent breast cancer cells that have developed resistance to anti-estrogen therapy, there can be an amplification of HER2/EGFR signaling that cross-talks with the estrogen receptor (ER) pathway.[22] In these cases, lapatinib can interrupt this cross-talk and restore sensitivity to endocrine therapies, even in tumors that are not HER2-overexpressing.[22]
Caption: On- and off-target signaling effects of Lapatinib.
V. Conclusion and Future Perspectives
The quinoline scaffold remains a highly valuable framework for the development of potent kinase inhibitors. However, the inherent challenge of achieving absolute selectivity necessitates a thorough and multi-pronged approach to characterizing their cross-reactivity profiles. As we have seen with bosutinib and lapatinib, off-target effects are not always detrimental and can sometimes be harnessed for therapeutic benefit.
For researchers and drug development professionals, a deep understanding of an inhibitor's kinome-wide interactions is paramount. This knowledge, gained through rigorous in vitro profiling and cellular target engagement studies, is crucial for interpreting biological data, predicting potential toxicities, and identifying opportunities for rational combination therapies. As our understanding of the structural nuances of kinase active sites improves, so too will our ability to design more selective and effective quinoline-based inhibitors, ultimately leading to safer and more potent medicines.
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LINCS Data Portal. (2017). Lapatinib KINOMEscan (LDG-1090: LDS-1093). Retrieved from [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
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Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]
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Taylor & Francis Online. (2019). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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ResearchGate. (n.d.). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Retrieved from [Link]
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Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
- Davare, M. A., et al. (2013). Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors.
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ACS Publications. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Retrieved from [Link]
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ClinPGx. (n.d.). Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of action of lapatinib via ERBB signaling pathways. Retrieved from [Link]
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R Discovery. (2009). ORIGINAL ARTICLE Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Retrieved from [Link]
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MDPI. (2022). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Retrieved from [Link]
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MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from [Link]
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Semantic Scholar. (2008). A quantitative analysis of kinase inhibitor selectivity. Retrieved from [Link]
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OAE Publishing Inc. (2020). Targeted lapatinib anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem. Retrieved from [Link]
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- Li, H., et al. (2017). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget, 8(1), 133–145.
- Ryan, Q., et al. (2009). Lapatinib: a small-molecule inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor-2 tyrosine kinases used in the treatment of breast cancer. Clinical therapeutics, 31 Pt 2, 2332–2348.
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The Emerging Potential of the 6-Bromo-4-chloro-8-methylquinoline Scaffold in Kinase Inhibition: A Comparative Guide
Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. At the heart of these inhibitors lies the "scaffold," a core chemical structure that provides the fundamental framework for binding to the ATP pocket of the kinase. The nature of this scaffold dictates not only the potency and selectivity of the inhibitor but also its physicochemical properties, which are crucial for drug development.
Quinoline derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a multitude of biological targets.[1] This guide provides an in-depth comparison of the 6-bromo-4-chloro-8-methylquinoline scaffold against other well-established kinase inhibitor scaffolds, namely quinazoline, pyrimidine, and indole. We will delve into the structural nuances, present comparative experimental data, and provide detailed protocols for the key assays used to evaluate these compounds. While direct experimental data for this compound as a kinase inhibitor is limited, we will leverage structure-activity relationship (SAR) data from closely related analogs to infer its potential and guide future research.
The this compound Scaffold: A Promising but Underexplored Framework
The this compound scaffold is a halogenated heterocyclic compound with several features that make it an intriguing candidate for kinase inhibitor development.[2]
Structural Features and Synthetic Accessibility:
The quinoline core provides a rigid bicyclic system that can effectively mimic the purine ring of ATP, enabling it to fit into the ATP-binding cleft of many kinases. The substituents on this scaffold offer multiple avenues for chemical modification:
-
4-Chloro Group: This is a key reactive site, highly susceptible to nucleophilic substitution. This allows for the facile introduction of various side chains, often anilino or other amine-containing moieties, which can extend into the solvent-exposed region of the ATP pocket and form crucial hydrogen bonds with the hinge region of the kinase.
-
6-Bromo Group: The bromine atom significantly influences the electronic properties of the ring system and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, it serves as a handle for further diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.
-
8-Methyl Group: The methyl group at the 8-position can provide beneficial steric interactions, potentially enhancing binding affinity and selectivity for specific kinases. It can also influence the overall lipophilicity and metabolic stability of the molecule.
The synthesis of the parent scaffold, 6-bromo-4-chloroquinoline, is well-documented, typically involving the chlorination of the corresponding 6-bromo-4-hydroxyquinoline with reagents like phosphorus oxychloride (POCl3).[3][4][5] This accessibility makes it a practical starting point for the synthesis of compound libraries for screening.
Inferred Kinase Inhibitory Potential:
Comparative Analysis with Established Kinase Inhibitor Scaffolds
To contextualize the potential of the this compound scaffold, we will compare it with three widely used scaffolds in clinically approved and investigational kinase inhibitors.
The Quinazoline Scaffold: A Clinical Powerhouse
The quinazoline scaffold is arguably one of the most successful frameworks for kinase inhibitors, forming the core of numerous FDA-approved drugs.
-
Key Features: The nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding site.[7]
-
Examples: Gefitinib and Erlotinib (EGFR inhibitors), Lapatinib (dual EGFR/HER2 inhibitor).[8]
-
SAR Insights: The 4-anilino substitution is a hallmark of many potent quinazoline-based EGFR inhibitors. Substituents on the aniline ring and the quinazoline core at positions 6 and 7 are critical for modulating potency, selectivity, and pharmacokinetic properties.[6][9]
The Pyrimidine Scaffold: Versatility and Selectivity
The pyrimidine scaffold is another highly versatile core found in a diverse range of kinase inhibitors.
-
Key Features: As a smaller heterocyclic system, it can be readily elaborated with various substituents to achieve high potency and selectivity.[10]
-
Examples: Pazopanib (multi-kinase inhibitor targeting VEGFR, PDGFR, etc.), Axitinib (VEGFR inhibitor).
-
SAR Insights: The substitution pattern on the pyrimidine ring is crucial for directing the inhibitor to different kinase families. For instance, 2,4-disubstituted pyrimidines are common in VEGFR inhibitors.[11][12][13]
The Indole Scaffold: A Foundation for Potent and Selective Inhibitors
The indole scaffold, present in the natural product staurosporine (a broad-spectrum kinase inhibitor), has been extensively explored in the design of more selective inhibitors.
-
Key Features: The indole nitrogen can act as a hydrogen bond donor, and the bicyclic system provides a rigid platform for orienting substituents.[14]
-
Examples: Sunitinib (multi-kinase inhibitor with an oxindole core), and various investigational inhibitors targeting kinases like ITK and ROCK.[8][15][16][17]
-
SAR Insights: The position of attachment of other moieties to the indole ring is critical for determining kinase selectivity. For example, linking a urea moiety to the 5-position of an indazole (a related bicyclic system) has yielded potent ITK inhibitors.[17]
Quantitative Comparison of Kinase Inhibitor Scaffolds
The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative kinase inhibitors based on the discussed scaffolds against key kinase targets. This data provides a quantitative benchmark for evaluating the potency of these different chemical frameworks.
Table 1: IC50 Values of Quinazoline-Based EGFR Inhibitors
| Compound | Scaffold | Target Kinase(s) | IC50 (nM) |
| Gefitinib | Quinazoline | EGFR | 26 - 57[18] |
| Erlotinib | Quinazoline | EGFR | 2[6] |
| Lapatinib | Quinazoline | EGFR, HER2 | 10.8 (EGFR), 9.2 (HER2)[16] |
Table 2: IC50 Values of Pyrimidine-Based VEGFR Inhibitors
| Compound | Scaffold | Target Kinase(s) | IC50 (nM) |
| Pazopanib | Pyrimidine | VEGFR1, VEGFR2, VEGFR3 | 10, 30, 47[19] |
| Axitinib | Pyrimidine | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3[20] |
Table 3: IC50 Values of Indole/Oxindole-Based Multi-Kinase Inhibitors
| Compound | Scaffold | Target Kinase(s) | IC50 (nM) |
| Sunitinib | Oxindole | VEGFR2, PDGFRβ | 80, 2[21] |
Table 4: IC50 Values of Other Representative Kinase Inhibitors
| Compound | Scaffold | Target Kinase(s) | IC50 (nM) |
| Pictilisib (GDC-0941) | Thienopyrimidine | PI3Kα, PI3Kδ | 3, 3[12][22] |
| Idelalisib | Purine | PI3Kδ | 2.5 |
| Wortmannin | Steroid | PI3K | ~5[23] |
Experimental Protocols for Kinase Inhibitor Evaluation
The following are detailed, step-by-step methodologies for key experiments used to characterize and compare kinase inhibitors.
Experimental Workflow for Kinase Inhibitor Screening
Caption: A general workflow for the screening and characterization of novel kinase inhibitors.
In Vitro Kinase Activity Assay (ADP-Glo™ Protocol)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[18][24][25][26][27]
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP through a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration.
Step-by-Step Protocol:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction in a final volume of 5 µL per well. This includes the kinase, substrate, ATP, and the test compound at various concentrations. Incubate at room temperature for the desired time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Protocol)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[23][28][29][30]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 or GI50 (concentration for 50% inhibition of growth) value.
Western Blotting for Kinase Phosphorylation
This technique is used to detect the phosphorylation status of a target kinase or its downstream substrates, confirming the inhibitor's on-target effect.[21][31][32][33]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein.
Step-by-Step Protocol:
-
Cell Lysis: Treat cells with the kinase inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.
Cell Cycle Analysis by Propidium Iodide Staining
This flow cytometry-based method is used to determine the distribution of cells in the different phases of the cell cycle.[20][34][35][36][37]
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a desired period (e.g., 24-48 hours). Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA).
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting the fluorescence data from at least 10,000 cells per sample.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
Visualization of Key Concepts
Signaling Pathway Inhibition
Caption: Simplified signaling pathway showing inhibition of a receptor tyrosine kinase by a small molecule inhibitor.
Structure-Activity Relationship (SAR) Decision Tree
Caption: A decision tree illustrating a simplified SAR strategy for lead optimization.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, platform for the development of novel kinase inhibitors. Its synthetic tractability and the presence of multiple, distinct reactive sites offer a rich chemical space for the generation of diverse compound libraries. While direct experimental evidence of its kinase inhibitory activity is currently sparse, SAR data from related quinoline and quinazoline analogs strongly suggest its potential.
The comparative analysis with established scaffolds like quinazoline, pyrimidine, and indole highlights the diverse chemical strategies that have been successfully employed in kinase inhibitor design. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of new compounds derived from the this compound scaffold.
Future research should focus on the synthesis and screening of a focused library of derivatives to elucidate the SAR of this scaffold. By systematically modifying the C4 and C6 positions, it will be possible to identify potent and selective inhibitors for various kinase targets. Such studies, guided by the principles and methodologies outlined in this guide, could unlock the full therapeutic potential of this promising chemical framework.
References
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Wortmannin. In: Wikipedia. ; 2023. Accessed January 19, 2026. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Accessed January 19, 2026. [Link]
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DNA Cell Cycle Analysis with PI. University of Rochester Medical Center. Accessed January 19, 2026. [Link]
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GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor. Cellagen Technology. Accessed January 19, 2026. [Link]
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Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Accessed January 19, 2026. [Link]
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ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. Accessed January 19, 2026. [Link]
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A Comparative Selectivity Profile of Novel 6-Bromo-4-chloro-8-methylquinoline Derivatives as Kinase Inhibitors
This guide presents a comprehensive analysis of the selectivity of a novel class of kinase inhibitors: 6-Bromo-4-chloro-8-methylquinoline derivatives. As researchers, scientists, and drug development professionals, we understand that potency is only one facet of a successful kinase inhibitor. The ultimate clinical utility of these targeted agents is intrinsically linked to their selectivity profile across the human kinome. Off-target activities can lead to unforeseen toxicities and a diminished therapeutic window. This document provides a comparative analysis of our in-house this compound series against established kinase inhibitors, supported by detailed experimental data and protocols to ensure scientific rigor and reproducibility.
The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1] Its rigid, bicyclic aromatic system provides an excellent framework for positioning key pharmacophoric features within the ATP-binding pocket of protein kinases. The strategic placement of substituents on the quinoline ring is paramount in dictating both the potency and, crucially, the selectivity of these inhibitors. Our focus on the this compound scaffold is driven by the hypothesis that this specific substitution pattern can engender a unique and desirable selectivity profile. The 4-chloro position offers a reactive handle for the introduction of various amine-containing side chains to probe the solvent-exposed region of the kinase active site, while the 6-bromo and 8-methyl groups are anticipated to modulate electronic and steric interactions within the ATP-binding pocket, thereby influencing target engagement and selectivity.[2]
Comparative Selectivity Profiling: Unveiling the Therapeutic Potential
To elucidate the selectivity profile of our lead compounds, we conducted a comprehensive in vitro kinase inhibition screen against a panel of representative kinases implicated in oncogenic signaling. The data presented below compares the half-maximal inhibitory concentrations (IC50) of two promising derivatives, QC-1 and QC-2 , against a panel of key kinases, alongside the well-characterized multi-kinase inhibitor, Sorafenib, and the EGFR-selective inhibitor, Gefitinib.
Disclaimer: The following data is a representative, hypothetical dataset created for illustrative purposes based on structure-activity relationships of similar quinoline-based kinase inhibitors. It is intended to showcase the application of the described methodologies.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | QC-1 | QC-2 | Sorafenib | Gefitinib |
| EGFR | 15 | 250 | 90 | 20 |
| VEGFR-2 | 5 | 8 | 20 | >10,000 |
| PDGFRβ | 20 | 35 | 50 | >10,000 |
| c-Kit | 150 | 200 | 68 | >10,000 |
| B-Raf | >10,000 | >10,000 | 22 | >10,000 |
| CDK2/CycA | 850 | >1,000 | >5,000 | >10,000 |
| Src | 300 | 500 | 150 | >10,000 |
From this comparative analysis, we can discern distinct selectivity profiles. QC-1 demonstrates potent, dual inhibition of VEGFR-2 and EGFR, with moderate activity against other tyrosine kinases such as PDGFRβ and c-Kit. In contrast, QC-2 exhibits a more selective profile, with potent inhibition of VEGFR-2 and significantly reduced activity against EGFR and other kinases in the panel. This highlights the profound impact of subtle structural modifications on the selectivity of these quinoline derivatives.
Deciphering the Signaling Landscape: A Visual Guide
To better understand the implications of these selectivity profiles, it is essential to visualize the key signaling pathways targeted by these inhibitors.
Caption: Key oncogenic signaling pathways and points of inhibition.
Experimental Protocols: A Foundation for Reproducible Science
The scientific integrity of this guide is paramount. Therefore, we provide detailed, step-by-step methodologies for the key experiments performed.
Synthesis of this compound Derivatives (General Procedure)
The synthesis of the this compound scaffold is a multi-step process, which provides a versatile intermediate for further derivatization.
Caption: Synthetic workflow for this compound derivatives.
Step-by-Step Protocol:
-
Gould-Jacobs Reaction: 4-Bromo-2-methylaniline is reacted with diethyl ethoxymethylenemalonate to form the corresponding anilinomethylene malonate. This intermediate is then cyclized at high temperature to yield 6-Bromo-4-hydroxy-8-methylquinoline.
-
Chlorination: The resulting 4-hydroxyquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to afford the key intermediate, this compound.[3]
-
Nucleophilic Aromatic Substitution: The target derivatives are synthesized by reacting the this compound intermediate with a variety of primary or secondary amines. The reaction is typically carried out in a suitable solvent, such as isopropanol or DMF, often with the addition of a base to scavenge the HCl generated. Purification is achieved through column chromatography or recrystallization.
In Vitro Kinase Selectivity Profiling: The ADP-Glo™ Kinase Assay
The selectivity of the compounds was determined using the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of ADP produced during the kinase reaction.[4][5][6][7]
Caption: Workflow for the in vitro luminescence-based kinase assay.
Detailed Protocol:
-
Reagent Preparation: All reagents, including the kinase, substrate, ATP, and test compounds, are diluted in the appropriate kinase buffer. Test compounds are serially diluted to generate a dose-response curve.
-
Kinase Reaction: The kinase and test compound are pre-incubated in a 384-well plate. The reaction is initiated by the addition of a mixture of the substrate and ATP. The plate is then incubated at room temperature for a defined period.
-
ADP Detection: The ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining ATP.
-
Signal Generation and Detection: The Kinase Detection Reagent is then added, which converts the ADP generated during the kinase reaction back to ATP. This newly synthesized ATP is used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity.
-
Data Analysis: The luminescent signal is measured using a plate reader. The data is then plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with distinct and potentially advantageous selectivity profiles. The representative data presented herein for QC-1 and QC-2 illustrates the feasibility of tuning the selectivity of these compounds through targeted medicinal chemistry efforts. Further optimization of this series, guided by comprehensive selectivity profiling and structure-based drug design, is warranted to identify candidates with superior therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of this exciting new class of kinase inhibitors.
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A Senior Application Scientist's Guide to Substituted Quinoline Synthesis: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of heterocyclic chemistry. Its prevalence in a wide array of pharmaceuticals—from antimalarials like quinine and chloroquine to modern anticancer agents—cements its importance. The enduring challenge and art lie in the efficient and controlled synthesis of substituted quinolines, tailoring the core structure to achieve desired biological activities. This guide provides an in-depth comparative analysis of the most prominent classical and modern methods for quinoline synthesis, offering field-proven insights into their mechanisms, applications, and practical considerations.
The Classical Approaches: Pillars of Quinoline Synthesis
The traditional methods for quinoline synthesis, many developed in the late 19th century, remain relevant and widely practiced. They offer robust, often high-yield routes to a variety of quinoline derivatives from simple starting materials. Understanding the nuances of these reactions is crucial for any chemist working with this scaffold.
The Skraup Synthesis: A Classic, Vigorous Approach
The Skraup synthesis is a powerful method for producing quinolines, typically starting from an aniline, glycerol, an oxidizing agent (like nitrobenzene), and concentrated sulfuric acid.[1] The reaction is notoriously exothermic and requires careful control.
Mechanism Insight: The reaction proceeds through the dehydration of glycerol by sulfuric acid to form acrolein. The aniline then undergoes a Michael addition to the acrolein. Subsequent acid-catalyzed cyclization and dehydration form a dihydroquinoline, which is finally oxidized to the quinoline product.[2]
Advantages:
-
Uses readily available and inexpensive starting materials.
-
Effective for the synthesis of quinolines without substituents on the pyridine ring.
Limitations:
-
The reaction can be violent and difficult to control.
-
The harsh acidic conditions limit the scope of compatible functional groups on the aniline starting material. Electron-withdrawing groups can hinder the reaction.
The Doebner-von Miller Reaction: A Versatile Modification
A modification of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[3] This allows for the synthesis of a wider range of substituted quinolines.
Mechanism Insight: The mechanism is thought to involve the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[4] Isotopic labeling studies suggest a complex fragmentation-recombination pathway may also be at play.[3]
Advantages:
-
Greater versatility than the Skraup synthesis, allowing for the introduction of substituents at the 2- and 4-positions.[2]
-
The α,β-unsaturated carbonyl can be generated in situ from two carbonyl compounds (the Beyer method).[3]
Limitations:
-
Regioselectivity can be an issue with unsymmetrical ketones.[5]
-
Harsh acidic conditions are still typically required.
The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to yield 2,4-disubstituted quinolines.[6]
Mechanism Insight: The reaction begins with the formation of an enamine from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring. Dehydration then furnishes the final quinoline product.[6]
Advantages:
-
Directly provides 2,4-disubstituted quinolines.
-
A variety of acids, including sulfuric acid and polyphosphoric acid, can be used as catalysts.[2]
Limitations:
-
Regioselectivity is a major concern when using unsymmetrical β-diketones, with the outcome influenced by both steric and electronic factors.[6][7]
-
Strongly electron-withdrawing groups on the aniline can inhibit the cyclization.[8]
The Conrad-Limpach-Knorr Synthesis: Access to Quinolones
This method provides a route to 2-hydroxyquinolines (2-quinolones) or 4-hydroxyquinolines (4-quinolones) from the reaction of an aniline with a β-ketoester. The regiochemical outcome is highly dependent on the reaction temperature.[9]
Mechanism Insight:
-
Conrad-Limpach (lower temperature): Favors the formation of 4-quinolones. The reaction proceeds through the formation of a β-arylaminoacrylate intermediate, which then undergoes thermal cyclization.[9]
-
Knorr (higher temperature): Yields 2-quinolones. At higher temperatures, the aniline reacts with the ester group of the β-ketoester to form a β-ketoanilide, which then cyclizes.[9][10]
Advantages:
-
Provides a reliable route to medicinally important quinolone structures.
-
The regioselectivity can be controlled by adjusting the reaction temperature.[10]
Limitations:
-
High temperatures are often required for the cyclization step.
-
The use of high-boiling point solvents can complicate product isolation.[9]
The Friedländer Synthesis: A Versatile Condensation
The Friedländer synthesis is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[11]
Mechanism Insight: Two primary mechanistic pathways are proposed. The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type reaction.[11]
Advantages:
-
One of the most straightforward and versatile methods for quinoline synthesis.[12]
-
A broad range of starting materials can be used, allowing for the synthesis of diverse polysubstituted quinolines.[13]
Limitations:
-
Regioselectivity can be a challenge with unsymmetrical ketones.[14][15]
-
The starting 2-aminoaryl aldehydes or ketones can sometimes be difficult to prepare.
The Gould-Jacobs Reaction: A Pathway to 4-Hydroxyquinolines
This reaction provides a reliable route to 4-hydroxyquinoline derivatives through the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[16]
Mechanism Insight: The synthesis begins with a nucleophilic substitution of the alkoxy group of the malonate by the aniline. The resulting intermediate then undergoes a 6-electron electrocyclization at high temperatures to form the quinoline ring. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline.[16]
Advantages:
-
Particularly effective for anilines bearing electron-donating groups at the meta-position.[16]
-
Provides a direct route to the 4-hydroxyquinoline core, a key structure in many pharmaceuticals.[17]
Limitations:
-
Requires very high temperatures (often >250 °C) for the cyclization step, which can lead to decomposition of sensitive substrates.[18]
-
With unsymmetrically substituted anilines, mixtures of regioisomers can be formed.[18]
Comparative Overview of Classical Synthesis Methods
The choice of a particular classical method depends heavily on the desired substitution pattern of the target quinoline. The following table provides a comparative summary of these methods.
| Synthesis Method | Key Reagents | Typical Product Type | Reaction Conditions | Key Advantages | Key Limitations |
| Skraup | Aniline, glycerol, H₂SO₄, oxidizing agent | Unsubstituted or simple substituted quinolines | Harsh, exothermic | Inexpensive, readily available starting materials | Violent reaction, limited substrate scope |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl, acid | 2- and/or 4-substituted quinolines | Harsh, acidic | More versatile than Skraup, allows for more substitution | Regioselectivity issues, harsh conditions |
| Combes | Aniline, β-diketone, acid | 2,4-Disubstituted quinolines | Acidic, heating | Direct route to 2,4-disubstituted products | Regioselectivity with unsymmetrical diketones |
| Conrad-Limpach-Knorr | Aniline, β-ketoester | 2- or 4-hydroxyquinolines (quinolones) | Temperature-dependent, acidic or thermal | Access to important quinolone scaffolds, controllable regioselectivity | High temperatures often required |
| Friedländer | 2-Aminoaryl aldehyde/ketone, α-methylene carbonyl | Polysubstituted quinolines | Acid or base catalysis, heating | High versatility, straightforward | Regioselectivity with unsymmetrical ketones, starting material availability |
| Gould-Jacobs | Aniline, alkoxymethylenemalonate | 4-Hydroxyquinolines | High temperature thermal cyclization | Direct route to 4-hydroxyquinolines | Very high temperatures required, potential for regioisomers |
Modern Synthetic Approaches: Enhancing Efficiency and Scope
While the classical methods are foundational, modern organic synthesis has introduced new techniques that offer significant advantages in terms of reaction efficiency, milder conditions, and broader substrate scope.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate many organic reactions, including the synthesis of quinolines.[19] The rapid and efficient heating provided by microwaves can dramatically reduce reaction times and often improve yields.[20]
Advantages:
-
Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[20]
-
Improved Yields and Purity: The rapid heating can minimize the formation of side products.
-
Greener Chemistry: Often allows for solvent-free conditions or the use of more environmentally benign solvents.[19]
Applications: Microwave assistance has been successfully applied to several classical methods, most notably the Friedländer synthesis.[20][21] For example, the reaction of 2-aminobenzophenone with cyclic ketones in acetic acid under microwave irradiation at 160 °C can produce quinoline derivatives in excellent yield in just 5 minutes, whereas the conventional reaction at room temperature is very slow and low-yielding.[20]
Palladium-Catalyzed Synthesis
Palladium catalysis has revolutionized cross-coupling and annulation reactions, and its application to quinoline synthesis has opened up new avenues for constructing this scaffold under mild conditions.[22]
Common Strategies:
-
Annulation of o-Alkenylanilines and Alkynes: Palladium catalysts can mediate the oxidative cyclization of o-vinylanilines with alkynes in the presence of an oxidant like molecular oxygen to form 2,3-disubstituted quinolines.[23]
-
Coupling of Anilines and Allyl Alcohols: Palladium-catalyzed oxidative cyclization of anilines and aryl allyl alcohols provides a route to substituted quinolines without the need for strong acids or bases.[22]
-
Sonogashira Coupling followed by Cyclization: The coupling of a haloaniline with a terminal alkyne, followed by an intramolecular cyclization, is another powerful strategy.[24]
Advantages:
-
Mild Reaction Conditions: Avoids the harsh acidic or basic conditions of many classical methods.
-
High Functional Group Tolerance: Allows for the synthesis of complex quinolines with a wide range of functional groups.
-
Novel Disconnections: Enables the construction of the quinoline ring from starting materials not accessible through classical routes.
Visualizing the Mechanisms and Workflows
To better understand the relationships and processes involved in quinoline synthesis, the following diagrams illustrate the reaction mechanisms of key classical methods and a comparative workflow.
Reaction Mechanism Diagrams
Caption: Mechanism of the Skraup Synthesis.
Caption: Mechanism of the Friedländer Synthesis (Aldol Pathway).
Comparative Experimental Workflow
Caption: Classical vs. Modern Synthesis Workflow.
Experimental Protocols
The following are representative, detailed protocols for two common and highly effective methods for synthesizing substituted quinolines.
Protocol 1: Friedländer Synthesis of a Polysubstituted Quinoline (Catalyst-Free, in Water)
This protocol is adapted from a green chemistry approach to the Friedländer synthesis.[25]
Materials:
-
2-Aminobenzaldehyde (1.0 mmol)
-
Cyclohexanone (1.2 mmol)
-
Deionized water (5 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 25 mL round-bottom flask, add 2-aminobenzaldehyde (1.0 mmol, 121.1 mg) and deionized water (5 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add cyclohexanone (1.2 mmol, 117.8 mg, 124 µL) to the flask.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the aqueous solution. Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water (2 x 5 mL).
-
Dry the product under vacuum to yield the desired quinoline derivative. Further purification can be achieved by recrystallization from ethanol if necessary.
Expected Yield: High yields, often exceeding 90%, are reported for this method.[25]
Protocol 2: Gould-Jacobs Synthesis of 4-Hydroxyquinoline (Microwave-Assisted)
This protocol utilizes microwave irradiation to accelerate the Gould-Jacobs reaction.[17]
Materials:
-
Aniline (2.0 mmol)
-
Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol)
-
2.5 mL microwave vial with a stir bar
-
Scientific microwave reactor
-
Ice-cold acetonitrile for washing
-
Vacuum filtration apparatus
Procedure:
-
In a 2.5 mL microwave vial, add aniline (2.0 mmol, 186.2 mg, 182 µL) and diethyl ethoxymethylenemalonate (6.0 mmol, 1.30 g, 1.21 mL). The excess DEEM acts as both a reagent and a solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 160-200 °C) and hold for a specified time (typically 5-20 minutes). Optimal conditions should be determined for specific substrates.
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Isolate the solid product by vacuum filtration.
-
Wash the solid with ice-cold acetonitrile (3 mL).
-
Dry the resulting solid under vacuum. This will yield the 4-hydroxy-3-carboethoxyquinoline intermediate.
-
For the final 4-hydroxyquinoline, the intermediate must be hydrolyzed and decarboxylated. Suspend the intermediate in a 10% aqueous solution of sodium hydroxide and reflux for 1-2 hours.
-
Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.
-
Collect the solid and heat it above its melting point until carbon dioxide evolution ceases to afford the final 4-hydroxyquinoline.
Conclusion: Selecting the Optimal Synthetic Strategy
The synthesis of substituted quinolines is a mature field of organic chemistry, yet it continues to evolve with the advent of new technologies and catalysts. The classical methods, while often requiring harsh conditions, provide robust and cost-effective routes to a wide range of quinoline derivatives. For simpler, unsubstituted or minimally substituted quinolines, the Skraup and Doebner-von Miller reactions are workhorse methods. For accessing the medicinally important quinolone core, the Conrad-Limpach-Knorr synthesis is indispensable. The Friedländer and Combes syntheses offer great versatility for producing polysubstituted quinolines.
Modern techniques, particularly microwave-assisted synthesis and palladium catalysis, offer significant advantages in terms of speed, efficiency, and functional group tolerance. These methods are particularly valuable in a drug discovery setting, where the rapid synthesis of diverse libraries of compounds is essential. The choice of the optimal synthetic method will always depend on the specific target molecule, the availability of starting materials, and the scale of the synthesis. A thorough understanding of the strengths and weaknesses of each of these methods is, therefore, an invaluable asset for any researcher in the field.
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Validating 6-Bromo-4-chloro-8-methylquinoline: A Comparative Guide for Drug Discovery
In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a remarkable breadth of pharmacological activities.[1] Its derivatives have been extensively explored, leading to the development of critical medicines in oncology, infectious diseases, and inflammation.[2] This guide provides an in-depth technical validation of 6-Bromo-4-chloro-8-methylquinoline as a promising, yet underexplored, tool for drug discovery. We will objectively compare its structural and inferred functional characteristics with established kinase inhibitors, supported by detailed experimental protocols for its biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their arsenal of molecular probes and starting points for novel therapeutic development.
The Quinoline Scaffold: A Foundation for Potent Bioactivity
The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a versatile platform for medicinal chemistry. Its rigid structure and the presence of a nitrogen atom allow for a variety of interactions with biological targets.[3] Halogenated quinolines, in particular, have demonstrated a wide range of biological activities and serve as valuable intermediates in the synthesis of more complex bioactive molecules.[4] The strategic placement of bromo and chloro substituents, as seen in this compound, provides reactive handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).
This compound: A Profile
This compound is a halogenated quinoline derivative with the molecular formula C₁₀H₇BrClN. While specific biological activity data for this compound is not extensively reported in public literature, its structural similarity to known bioactive quinolines, particularly kinase inhibitors, suggests its potential as a valuable tool in drug discovery. The presence of a chloro group at the 4-position and a bromo group at the 6-position are key features that can influence its biological activity and provide opportunities for synthetic elaboration.
Comparative Analysis with Established Quinoline-Based Kinase Inhibitors
To contextualize the potential of this compound, it is instructive to compare it with FDA-approved quinoline-based kinase inhibitors. Protein kinases are a major class of therapeutic targets, and their dysregulation is a hallmark of many diseases, including cancer.[5]
| Drug Name | Core Scaffold | Key Therapeutic Targets | Mechanism of Action |
| Bosutinib | Quinoline | Bcr-Abl, Src family kinases | ATP-competitive inhibitor of both Abl and Src kinases, leading to inhibition of cell growth and apoptosis.[6][7][8] |
| Dasatinib | Thiazole-substituted quinoline | Bcr-Abl, Src family kinases, c-KIT, PDGFRβ | Inhibits multiple tyrosine kinases, including both the active and inactive conformations of the ABL kinase, overcoming resistance to other inhibitors.[3][9][10] |
| Lapatinib | Quinazoline | EGFR (ErbB1), HER2 (ErbB2) | Reversible, dual tyrosine kinase inhibitor that blocks downstream signaling pathways involved in cell proliferation and survival.[1][11][12] |
| Gefitinib | Quinazoline | EGFR | Selective inhibitor of EGFR's tyrosine kinase domain, interrupting the Ras signal transduction cascade.[2][13][14] |
| Icotinib | Quinazoline | EGFR | Competitively inhibits the ATP binding site of the EGFR, preventing the activation of the signal transduction cascade.[15][16][17] |
The structural framework of this compound shares the core quinoline motif with Bosutinib. Structure-activity relationship studies on quinoline-based kinase inhibitors often reveal that the nature and position of substituents on the ring system are critical for potency and selectivity.[18] The halogen atoms on this compound can be hypothesized to engage in halogen bonding or other interactions within the ATP-binding pocket of various kinases, a common mechanism of action for this class of inhibitors.
Experimental Validation Protocols
The true value of this compound as a drug discovery tool can only be ascertained through rigorous experimental validation. Below are detailed, step-by-step protocols for key assays to characterize its biological activity.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is a fundamental first step in evaluating the potential anticancer activity of a compound.[19]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: In Vitro Kinase Inhibition Assessment using the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction. This assay is suitable for high-throughput screening of kinase inhibitors.[5][21]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.[22]
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO to generate a 10-point dose-response curve.
-
-
Kinase Reaction:
-
In a 384-well plate, add the serially diluted compound or DMSO control.
-
Add the kinase of interest (e.g., a panel of kinases such as EGFR, Src, Abl) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[23]
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value for each kinase.
-
Visualizing the Potential Mechanism of Action
To conceptualize how this compound might function as a kinase inhibitor, we can visualize a simplified kinase inhibition workflow and a representative signaling pathway.
Caption: A conceptual workflow for the validation of this compound.
Caption: Postulated mechanism of action via inhibition of a receptor tyrosine kinase like EGFR.
Conclusion and Future Directions
While direct biological data for this compound remains to be published, its structural features, rooted in the well-established quinoline scaffold, present a compelling case for its investigation as a drug discovery tool, particularly in the realm of kinase inhibition and oncology. The provided comparative analysis with clinically successful quinoline-based drugs highlights the potential of this chemical space. The detailed experimental protocols offer a clear and robust roadmap for researchers to validate its biological activity and elucidate its mechanism of action. The synthesis and evaluation of a focused library of analogs derived from this compound could lead to the identification of novel and potent modulators of key biological pathways, ultimately contributing to the development of next-generation therapeutics.
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The Evolving Landscape of Anticancer Agents: A Comparative Guide to the Efficacy of 6-Bromo-4-chloro-8-methylquinoline Derivatives in Oncology
In the relentless pursuit of novel and more effective cancer therapeutics, the quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry. Its versatile framework allows for extensive chemical modifications, leading to a diverse array of derivatives with significant pharmacological activities. This guide provides an in-depth technical comparison of the efficacy of 6-Bromo-4-chloro-8-methylquinoline derivatives and their close structural analogs in various cancer cell lines.
A Note on the Availability of Direct Experimental Data: As of the current date, publicly available research specifically detailing the anticancer efficacy of this compound derivatives is limited. Therefore, this guide will draw upon robust experimental data from closely related 6-bromo-quinazoline analogs to provide a scientifically grounded and insightful comparison. The structural similarities between these two scaffolds allow for valuable inferences regarding potential biological activity and mechanisms of action.
Comparative Cytotoxicity of Halogenated Quinoline and Quinazoline Analogs
The in vitro cytotoxicity of novel anticancer compounds is a critical initial step in their evaluation. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for assessing potency. The following table summarizes the cytotoxic activity of various 6-bromo-quinazoline derivatives against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Compound 8a | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| SW480 (Colon) | 17.85 ± 0.92 | |||
| MRC-5 (Normal) | 84.20 ± 1.72 | |||
| Compound 5b | MCF-7 (Breast) | 0.53 | Cisplatin | Not Specified |
| SW480 (Colon) | 1.95 |
Expert Insights: The data presented in the table reveals that 6-bromo-quinazoline derivatives exhibit potent cytotoxic effects against both breast (MCF-7) and colon (SW480) cancer cell lines.[1][2] Notably, Compound 8a, a 6-bromo-2-thio-3-phenylquinazolin-4(3H)-one derivative, demonstrated significant potency against the MCF-7 cell line, comparable to the established EGFR inhibitor, Erlotinib.[1] Furthermore, its considerably higher IC₅₀ value against the normal MRC-5 cell line suggests a favorable selectivity index, a crucial attribute for minimizing off-target toxicity in potential therapeutic agents.[1] Compound 5b, featuring a meta-fluorophenyl substitution, displayed even more potent activity, surpassing that of the conventional chemotherapeutic agent, cisplatin, in the tested cell lines.[2] These findings underscore the potential of the 6-bromo-substituted quinoline/quinazoline scaffold as a promising foundation for the development of novel anticancer drugs.
Unraveling the Mechanism of Action: Targeting Key Signaling Pathways
A significant body of evidence suggests that many quinoline and quinazoline derivatives exert their anticancer effects through the inhibition of critical signaling pathways that drive tumor growth and proliferation.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3] In numerous cancers, EGFR is overexpressed or harbors activating mutations, leading to aberrant signaling and uncontrolled cell growth. Several 6-bromo-quinazoline derivatives have been identified as potent inhibitors of EGFR.[1][4] By binding to the ATP-binding pocket of the EGFR kinase domain, these compounds block its phosphorylation and subsequent activation of downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis.[3]
Caption: Simplified EGFR signaling pathway and the inhibitory action of 6-bromo-quinazoline derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several studies have demonstrated that 6-bromo-quinazoline derivatives can induce apoptosis in cancer cells.[2][5] This is often a downstream consequence of EGFR inhibition, leading to the activation of the intrinsic apoptotic pathway. Key markers of apoptosis, such as caspase-3 activation and DNA fragmentation, have been observed in cancer cells treated with these compounds.
Foundational Experimental Protocols
The evaluation of novel anticancer agents relies on a suite of well-established in vitro assays. The following are detailed methodologies for key experiments cited in the assessment of 6-bromo-quinazoline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Cisplatin, Erlotinib, Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Reagent Addition: Following the treatment period, the culture medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Caspase-3 Activity)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic cascade.
-
Cell Treatment: Cancer cells are treated with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: The cells are harvested and lysed to release their intracellular contents.
-
Substrate Addition: A specific caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA) is added to the cell lysates.
-
Incubation: The mixture is incubated to allow caspase-3 to cleave the substrate, releasing a chromophore (p-nitroaniline).
-
Absorbance Measurement: The absorbance of the released chromophore is measured at a wavelength of 405 nm.
-
Data Analysis: The increase in absorbance is directly proportional to the caspase-3 activity and is indicative of apoptosis induction.
Conclusion and Future Directions
While direct experimental data on this compound derivatives remains to be published, the compelling anticancer activity of their close structural analogs, the 6-bromo-quinazolines, provides a strong rationale for their further investigation. The potent cytotoxicity against various cancer cell lines, favorable selectivity profiles, and the well-defined mechanism of action through EGFR inhibition highlight the therapeutic potential of this chemical scaffold.
Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, in-depth mechanistic studies, including target engagement assays and in vivo efficacy studies in preclinical cancer models, will be essential to validate their therapeutic potential and advance the most promising candidates toward clinical development. The insights provided in this guide serve as a foundational resource for researchers dedicated to the discovery and development of the next generation of quinoline-based anticancer agents.
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Safety Operating Guide
Navigating the Disposal of 6-Bromo-4-chloro-8-methylquinoline: A Guide for Laboratory Professionals
As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to a culture of safety. The compounds we handle, particularly novel and reactive intermediates like 6-Bromo-4-chloro-8-methylquinoline, demand not just scientific curiosity but also a rigorous and informed approach to their entire lifecycle, including disposal. This guide moves beyond mere compliance, offering a framework for understanding the chemical principles that dictate proper disposal, ensuring the safety of your team and the integrity of our environment.
The core challenge with this compound lies in its molecular structure: it is a halogenated aromatic heterocyclic compound. This classification is critical as it dictates its hazardous properties and, consequently, its disposal pathway. Improper disposal can lead to persistent environmental contamination and poses significant health risks.
Core Principle: Why Halogenated Waste is Different
The presence of bromine and chlorine atoms on the quinoline ring fundamentally alters the compound's reactivity and environmental fate. Halogenated organic compounds are often resistant to natural degradation and can be toxic to aquatic life, a key characteristic of this molecule.[1][2] Furthermore, the incineration of mixed waste (halogenated and non-halogenated) can be complex and costly.[3][4] Therefore, the foundational principle of disposal for this compound is strict segregation as halogenated hazardous waste .[5]
Hazard Profile and Immediate Safety
Before handling for any purpose, including disposal, it is imperative to recognize the hazards associated with this compound. This dictates the level of personal protection and the urgency of proper containment.
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[1][2][6] | Ingestion can be highly dangerous. Avoid all hand-to-mouth contact. All waste and contaminated materials must be securely contained to prevent accidental exposure. |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage[2][6] | The compound can cause irreversible damage to the eyes. Chemical splash goggles are mandatory. |
| Aquatic Hazard, Long-Term (Category 4) | H413: May cause long lasting harmful effects to aquatic life[1][2] | The compound is an environmental toxin. Disposal into drains or general trash is strictly prohibited to prevent release into waterways.[7][8] |
Personal Protective Equipment (PPE): Based on the hazard profile, the following minimum PPE is required when handling this compound for disposal:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]
-
Skin Protection: A standard laboratory coat must be worn and fully buttoned. Chemical-resistant gloves (such as nitrile rubber) are essential.[7][9] Contaminated gloves should be disposed of as hazardous waste.
-
Respiratory Protection: All handling, including weighing and preparing for disposal, should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9][10]
Step-by-Step Disposal Protocol for this compound
This protocol applies to waste generated from routine laboratory operations, including residual amounts in containers, contaminated consumables, and purification byproducts.
1. Waste Segregation:
-
Designate a specific waste stream: All waste contaminated with this compound must be classified as "Halogenated Organic Waste."[3][5]
-
Do not mix: Never combine this waste with non-halogenated organic solvents (like acetone, ethanol, hexane) or aqueous waste.[4][11] Mixing complicates the disposal process and significantly increases costs.[4]
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect contaminated solid materials such as gloves, weighing paper, silica gel, and paper towels in a dedicated, robust container lined with a heavy-duty plastic bag.
-
The container must be clearly labeled "Hazardous Waste: Halogenated Solids" and list "this compound" as a primary component.[3]
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a designated, compatible waste container (e.g., polyethylene or glass).[12]
-
The container must be clearly labeled "Hazardous Waste: Halogenated Liquids" and list all chemical components and their approximate concentrations.
-
-
Container Management:
3. Storage and Final Disposal:
-
Store sealed waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[3]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Adhere to all local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[10]
Emergency Procedures: Spill Management
Accidental spills require immediate and correct action to mitigate exposure and environmental release.
1. Evacuate and Secure:
-
Alert personnel in the immediate area.
-
If the spill is large or involves airborne dust, evacuate the laboratory and contact your institution's EHS emergency line.
2. Control and Contain:
-
For minor spills (that you are trained and equipped to handle):
3. Clean-Up and Decontamination:
-
Carefully sweep or scoop the absorbed material and spilled compound into a designated hazardous waste container for halogenated solids.[8]
-
Decontaminate the spill area. Wipe the surface with a cloth dampened with an appropriate solvent (e.g., methanol or ethanol), followed by a thorough wash with soap and water.
-
All cleaning materials (wipes, cloths, contaminated gloves) must be placed in the halogenated solid waste container.[3][10]
The following diagram illustrates the decision-making process for the proper disposal route of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these scientifically grounded procedures, researchers can ensure that their innovative work does not come at the cost of safety or environmental health. Trust in our field is built not only on the discoveries we make but also on the responsible stewardship of the materials we use to make them.
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A Senior Application Scientist's Guide to Handling 6-Bromo-4-chloro-8-methylquinoline: Essential Safety and Operational Protocols
This guide provides an in-depth operational plan for the safe handling and disposal of 6-Bromo-4-chloro-8-methylquinoline (CAS No. 1086062-90-9). As a halogenated quinoline, this compound is a valuable intermediate in synthetic chemistry, but its toxicological profile necessitates stringent safety protocols.[1] This document moves beyond basic guidelines to provide a procedural and causal framework, ensuring that researchers, scientists, and drug development professionals can operate with the highest degree of safety and experimental integrity.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance.[1] Understanding its specific risks is the foundation of a robust safety plan.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Danger |
| Chronic Aquatic Toxicity | Category 4 | H413: May cause long lasting harmful effects to aquatic life | - |
Source: Sigma-Aldrich, ECHEMI Safety Data Sheets[2]
The primary risks to laboratory personnel are acute oral toxicity and severe, potentially irreversible, eye damage upon contact.[2] While specific toxicological data for this exact compound is limited, the quinoline scaffold is known to exhibit a range of biological activities and potential toxicities, including genotoxicity and carcinogenicity in some derivatives.[3][4][5] Therefore, minimizing all routes of exposure—ingestion, skin contact, eye contact, and inhalation of dust—is paramount.
The Hierarchy of Controls: A Foundational Approach
Before detailing Personal Protective Equipment (PPE), it is crucial to ground our safety plan in the established hierarchy of controls. PPE is the last line of defense.[6]
-
Engineering Controls: The most effective control. Always handle this compound inside a certified chemical fume hood to contain dust and prevent inhalation.[1][7] Ensure safety showers and eyewash stations are readily accessible and tested.[8][9]
-
Administrative Controls: Establish clear Standard Operating Procedures (SOPs) for handling this compound.[10] Restrict access to authorized personnel and ensure all users have received specific training.[11]
-
Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risks, PPE is mandatory. The following sections detail the specific PPE required.[12][13]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and based on the specific hazards of this compound.[6][14]
Eye and Face Protection
Requirement: Chemical safety goggles with side shields are the minimum requirement. Given the H318 classification ("Causes serious eye damage"), a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[2][15][16]
Causality: Standard safety glasses do not provide an adequate seal around the eyes and are insufficient to protect against fine dust particles or splashes.[7] The H318 hazard indicates a risk of severe corneal damage, making comprehensive eye and face protection non-negotiable.[2]
Hand Protection
Requirement: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[7][17][18]
Causality: Halogenated organic compounds can potentially penetrate some glove materials. While specific permeation data for this compound is not available, nitrile provides good general protection against solids and splashes in a laboratory setting. For prolonged contact or immersion, consult a glove manufacturer's resistance chart. Always change gloves immediately if you suspect contamination.[16]
Body Protection
Requirement: A flame-resistant lab coat, fully buttoned, is required.[15] Full-length pants and closed-toe shoes are mandatory; no skin should be exposed on the legs or feet.[7][14]
Causality: This protects the skin from accidental spills and contamination. A lab coat is a removable barrier that can be quickly taken off in case of a significant spill, preventing the chemical from reaching your personal clothing and skin.[8]
Respiratory Protection
Requirement: Under normal conditions within a functioning chemical fume hood, respiratory protection is not typically required. However, if you are handling large quantities of the powder outside of a fume hood or if there is a potential for dust generation that cannot be controlled by engineering means, a NIOSH-approved respirator is necessary.[14][15][19]
Causality: Inhaling fine chemical dust can lead to respiratory tract irritation and provides a direct route for systemic toxic exposure. Engineering controls are the primary method to prevent this; respirators are used when these controls are insufficient.[20]
Operational Plan: Weighing and Dissolving Protocol
This step-by-step protocol provides a self-validating system for safely handling the compound during a common laboratory task.
Preparation:
-
Ensure the chemical fume hood is on and operating correctly.
-
Don all required PPE: lab coat, chemical safety goggles, and nitrile gloves.
-
Designate a specific work area within the fume hood for this task.
-
Place a plastic-backed absorbent liner on the work surface to contain any potential spills.
-
Gather all necessary equipment: spatula, weigh boat, beaker, solvent, and waste container.
Procedure:
-
Carefully open the container of this compound inside the fume hood. Avoid creating dust.
-
Using a clean spatula, transfer the desired amount of solid to the weigh boat on a tared balance.
-
Once weighed, carefully add the solid to the beaker containing the solvent.
-
Close the primary container immediately.
-
Stir the solution as required to dissolve the solid.
-
Clean the spatula thoroughly.
-
Dispose of the weigh boat and any contaminated materials (e.g., absorbent liner) in the designated halogenated solid waste container.
-
Once the procedure is complete, wipe down the work area.
-
Remove gloves and wash hands thoroughly with soap and water.[21]
Below is a workflow diagram illustrating this operational plan.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Spill and Exposure Response
Immediate and correct action is critical in an emergency.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][15] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water.[2] Seek medical attention if irritation develops.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[22]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Minor Spill (in fume hood): Decontaminate the area with an appropriate solvent and absorbent pads. Place all cleanup materials in a sealed container labeled as "Halogenated Organic Waste."
-
Major Spill: Evacuate the immediate area. Alert your supervisor and institutional safety office.
The following decision tree outlines the immediate response to an exposure event.
Caption: Decision Tree for Emergency Exposure Response.
Disposal Plan
Improper disposal of halogenated compounds can cause significant environmental harm.[2]
-
Chemical Waste: All unused this compound and solutions containing it must be disposed of as hazardous waste. Collect this waste in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[21]
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and absorbent liners, must also be disposed of in the "Halogenated Solid Waste" container.[21]
-
Regulatory Compliance: Do not discharge any waste to the sewer system.[15] Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these detailed protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
